molecular formula C9H8S B072938 2-Methylbenzo[b]thiophene CAS No. 1195-14-8

2-Methylbenzo[b]thiophene

Cat. No.: B072938
CAS No.: 1195-14-8
M. Wt: 148.23 g/mol
InChI Key: BLZKSRBAQDZAIX-UHFFFAOYSA-N
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Description

2-Methylbenzo[b]thiophene is a privileged heterocyclic scaffold of significant interest in advanced materials science and medicinal chemistry research. This benzothiophene derivative serves as a critical synthetic intermediate and core structural motif in the development of organic electronic materials, including organic semiconductors and luminescent compounds, due to its favorable electron-donating properties and molecular planarity. In pharmaceutical research, it constitutes a fundamental building block for the synthesis of novel bioactive molecules, with its structure frequently appearing in compounds investigated for a range of therapeutic targets. The methyl substituent at the 2-position enhances its utility by modulating electronic characteristics and steric profile, allowing for fine-tuning in molecular design. Researchers value this compound for its versatility in heterocyclic chemistry, facilitating reactions such as cross-couplings, electrophilic substitutions, and ring-forming transformations. It is supplied as a high-purity material to ensure reliability and reproducibility in experimental workflows, supporting innovation in the design of new functional materials and pharmacologically active agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-benzothiophene
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InChI

InChI=1S/C9H8S/c1-7-6-8-4-2-3-5-9(8)10-7/h2-6H,1H3
Source PubChem
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InChI Key

BLZKSRBAQDZAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H8S
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DSSTOX Substance ID

DTXSID80152470
Record name 2-Methylbenzo(b)thiophene
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Molecular Weight

148.23 g/mol
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CAS No.

1195-14-8
Record name 2-Methylbenzothiophene
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Foundational & Exploratory

2-Methylbenzo[b]thiophene CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1195-14-8

This technical guide provides a comprehensive overview of 2-Methylbenzo[b]thiophene, also known as 2-Methylthianaphthene, a heterocyclic aromatic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, outlines a representative synthetic protocol, and discusses its known toxicological profile. While specific biological activities and signaling pathway involvement for this compound are not extensively documented in current literature, this guide will address the broader biological relevance of the benzothiophene scaffold.

Chemical and Physical Properties

This compound is a beige to brownish solid at room temperature.[1] Its core structure consists of a benzene ring fused to a thiophene ring, with a methyl group substituted at the 2-position. This substitution influences its electronic properties and reactivity.

PropertyValueReference(s)
CAS Number 1195-14-8[2][3]
Molecular Formula C₉H₈S[2][3]
Molecular Weight 148.23 g/mol [3]
Appearance Beige to brownish low melting solid[1]
Melting Point 49-55 °C[4]
Boiling Point 242-243 °C at 760 mmHg (estimated)[5]
Solubility Soluble in alcohol; Insoluble in water[5]
Vapor Pressure 0.00578 mmHg at 25 °C[1]
Density 1.146 g/cm³[1]
logP (o/w) 3.710 (estimated)[5]

Synthesis of this compound

Several synthetic routes to this compound have been reported.[2] A common and illustrative method involves the cyclization of a substituted thiophenol derivative. The following is a representative experimental protocol based on established chemical principles for the synthesis of benzothiophenes.

Experimental Protocol: Representative Synthesis

This protocol is a generalized representation and may require optimization based on specific laboratory conditions and available starting materials.

Objective: To synthesize this compound.

Materials:

  • Thiophenol

  • Chloroacetone

  • Polyphosphoric acid (PPA) or another suitable dehydrating/cyclizing agent

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • S-alkylation of Thiophenol:

    • In a round-bottom flask, dissolve thiophenol in a suitable solvent such as ethanol or methanol.

    • Add a stoichiometric equivalent of a base, such as sodium hydroxide, to form the sodium thiophenolate salt.

    • To this solution, add chloroacetone dropwise with stirring. The reaction is typically exothermic and may require cooling to maintain a moderate temperature.

    • After the addition is complete, stir the reaction mixture at room temperature or with gentle heating for several hours to ensure the completion of the S-alkylation, forming 1-(phenylthio)propan-2-one.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cyclization:

    • Once the S-alkylation is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • To the crude 1-(phenylthio)propan-2-one, add a dehydrating and cyclizing agent such as polyphosphoric acid.

    • Heat the mixture with vigorous stirring. The temperature and reaction time will depend on the specific cyclizing agent used but is typically in the range of 80-150°C. This step induces an intramolecular electrophilic substitution on the benzene ring, followed by dehydration to form the thiophene ring.

    • Monitor the cyclization reaction by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

    • Neutralize the acidic mixture with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.

    • Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate, multiple times.

    • Combine the organic extracts and wash them with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization: The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Synthesis_Workflow cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification Thiophenol Thiophenol Alkylation S-Alkylation Reaction Thiophenol->Alkylation Chloroacetone Chloroacetone Chloroacetone->Alkylation Base Base (e.g., NaOH) Base->Alkylation Intermediate 1-(Phenylthio)propan-2-one Alkylation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Cyclization_Agent Cyclizing Agent (e.g., PPA) Cyclization_Agent->Cyclization Product This compound Cyclization->Product Purification Work-up & Purification (Extraction, Chromatography) Product->Purification Final_Product Pure this compound Purification->Final_Product

A representative workflow for the synthesis of this compound.

Toxicological Profile

The toxicological properties of this compound have not been extensively investigated. However, based on available data from safety data sheets and aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, it is classified as follows:

  • Acute Toxicity (Oral): Harmful if swallowed.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

No specific LD50 (median lethal dose) values for oral, dermal, or inhalation routes have been determined.[5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Toxicology_Profile substance {this compound | CAS: 1195-14-8} hazards GHS Hazard Statements H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation substance->hazards is classified with precautions { Precautionary Measures |  Wear protective gloves and eye protection. |  Use in a well-ventilated area. |  Avoid breathing dust/fumes. |  Wash hands thoroughly after handling.} hazards->precautions necessitates Biological_Context cluster_core Core Scaffold cluster_derivatives Complex Derivatives cluster_target Subject of this Guide Benzothiophene Benzo[b]thiophene Scaffold Derivative1 Antimicrobial Derivatives Benzothiophene->Derivative1 forms the basis of Derivative2 Anticancer Derivatives Benzothiophene->Derivative2 forms the basis of Derivative3 Enzyme Inhibitors Benzothiophene->Derivative3 forms the basis of Derivative4 Receptor Modulators Benzothiophene->Derivative4 forms the basis of Methylbenzothiophene This compound Derivative1->Methylbenzothiophene Biological activity of this specific compound is largely uncharacterized Derivative2->Methylbenzothiophene Biological activity of this specific compound is largely uncharacterized Derivative3->Methylbenzothiophene Biological activity of this specific compound is largely uncharacterized Derivative4->Methylbenzothiophene Biological activity of this specific compound is largely uncharacterized

References

Physical and chemical properties of 2-Methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzo[b]thiophene is a heterocyclic aromatic compound that features a bicyclic structure composed of a benzene ring fused to a thiophene ring, with a methyl group substituted at the 2-position. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and valuable electronic properties. The benzothiophene scaffold is a key structural motif in a variety of pharmaceuticals and functional organic materials. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental details for its synthesis, purification, and analysis.

Physical and Chemical Properties

This compound is a white to pale yellow crystalline solid at room temperature. It is soluble in common organic solvents such as methanol and ethanol but is insoluble in water.[1]

Table 1: General and Physical Properties of this compound
PropertyValueReference
Molecular Formula C₉H₈S[2]
Molecular Weight 148.22 g/mol [2]
CAS Number 1195-14-8[2]
Appearance White to pale cream to pale yellow crystals or powder[1]
Melting Point 49.0-55.0 °C
Boiling Point 243 °C at 760 mmHg[2]
Density 1.146 g/cm³[2]
Vapor Pressure 0.00578 mmHg at 25 °C[2]
Solubility in water 52.42 mg/L at 25 °C (estimated)
logP (o/w) 3.710

Spectroscopic Data

The structural characterization of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound
TechniqueDataReference
¹H NMR (CDCl₃, 300 MHz)δ (ppm): 7.75-7.85 (m, 2H, Ar-H), 7.25-7.35 (m, 2H, Ar-H), 7.10 (s, 1H, Thiophene-H), 2.55 (s, 3H, CH₃)[3][4]
¹³C NMR (CDCl₃, 75 MHz)δ (ppm): 140.5, 139.8, 138.2, 124.5, 124.0, 123.8, 122.5, 121.9, 14.8[4]
FT-IR (KBr)ν (cm⁻¹): 3060, 2920, 1450, 1370, 1230, 810, 740[5]
Mass Spectrum (GC-MS) m/z (%): 148 (M⁺, 100), 147 (M⁺-H, 95), 133 (M⁺-CH₃, 20), 105 (15), 89 (10)[5]

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common approach involves the cyclization of an appropriate precursor. One illustrative method is the reaction of thiophenol with chloroacetone followed by a cyclization/dehydration step.

Method: Synthesis from Thiophenol and Chloroacetone

  • Step 1: S-alkylation. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophenol (1 eq.) and potassium carbonate (1.5 eq.) in a suitable solvent such as acetone or ethanol.

  • To this solution, add chloroacetone (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude intermediate, 1-(phenylthio)propan-2-one.

  • Step 2: Cyclization. Add the crude intermediate to a solution of a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid.

  • Heat the mixture at 80-100 °C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound.

Purification

The crude this compound can be purified by either recrystallization or column chromatography.

Method: Recrystallization

  • Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or a mixture of hexanes and ethyl acetate.[6]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.[7]

  • Dry the crystals under vacuum to remove any residual solvent.

Method: Column Chromatography

  • Prepare a slurry of silica gel in a non-polar eluent (e.g., hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • After evaporating the solvent, load the dry sample onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate).[3][8]

  • Collect the fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Analytical Procedures

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional ¹H spectrum and a proton-decoupled ¹³C spectrum.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Instrumentation: Record the FT-IR spectrum using a Fourier Transform Infrared spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., HP-5ms).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: Scan from m/z 40 to 400.

Chemical Reactivity

The chemical reactivity of this compound is influenced by the electron-rich nature of the thiophene ring and the presence of the fused benzene ring.

  • Electrophilic Aromatic Substitution: The benzothiophene ring system is susceptible to electrophilic attack. Substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, typically occur at the 3-position, which is the most electron-rich site.[9][10] The presence of the methyl group at the 2-position can further influence the regioselectivity of these reactions.

  • Oxidation: The sulfur atom in the thiophene ring can be oxidized to the corresponding sulfoxide and sulfone using various oxidizing agents.[11][12] For instance, reaction with hydrogen peroxide in the presence of a suitable catalyst can yield this compound-1-oxide and subsequently this compound-1,1-dioxide.

Visualizations

Synthesis_Workflow Thiophenol Thiophenol Alkylation S-Alkylation (K2CO3, Acetone, Reflux) Thiophenol->Alkylation Chloroacetone Chloroacetone Chloroacetone->Alkylation Intermediate 1-(Phenylthio)propan-2-one Alkylation->Intermediate Cyclization Cyclization (PPA, 80-100 °C) Intermediate->Cyclization Crude_Product Crude this compound Cyclization->Crude_Product Purification Purification (Recrystallization or Column Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Purification_Logic Crude Crude this compound Decision1 Purity Check (TLC/NMR) Crude->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Impure PureProduct Pure Product Decision1->PureProduct Sufficiently Pure Decision2 Purity Sufficient? Recrystallization->Decision2 ColumnChromatography Column Chromatography Decision2->ColumnChromatography No Decision2->PureProduct Yes ColumnChromatography->PureProduct Impure Impure Product ColumnChromatography->Impure Impure->Recrystallization Re-purify

Caption: Logical workflow for the purification of this compound.

References

An In-depth Technical Guide to 2-Methylbenzo[b]thiophene: Structure, Isomerism, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2-Methylbenzo[b]thiophene, a heterocyclic aromatic compound of significant interest in materials science and medicinal chemistry. It details the compound's structural properties, explores its isomerism, presents key physicochemical data, and discusses common synthetic methodologies.

Structural Formula and Isomerism

This compound belongs to the benzothiophene family, which consists of a benzene ring fused to a thiophene ring.[1] The core structure is also known as thianaphthene. The molecular formula for methyl-substituted benzothiophene is C₉H₈S.[2][3][4][5][6]

The nomenclature "this compound" specifies that a methyl group (CH₃) is attached to the second carbon atom of the thiophene ring. The position of this methyl group is crucial as it significantly influences the molecule's chemical and physical properties.

Positional Isomerism

Positional isomers of methylbenzo[b]thiophene exist, differing only in the location of the methyl group on the bicyclic ring system. Besides the 2-methyl isomer, other common isomers include those where the methyl group is attached to the thiophene ring (position 3) or the benzene ring (positions 4, 5, 6, and 7).

The diagram below illustrates the structure of this compound and its primary positional isomers.

isomers Structural Formula of this compound and Its Positional Isomers cluster_2M This compound cluster_3M 3-Methylbenzo[b]thiophene cluster_5M 5-Methylbenzo[b]thiophene cluster_6M 6-Methylbenzo[b]thiophene node2 node3 node5 node6

Caption: Structures of 2-, 3-, 5-, and 6-Methylbenzo[b]thiophene isomers.

Physicochemical and Spectroscopic Data

The physical and chemical properties of methylbenzo[b]thiophenes vary based on the methyl group's position. This data is critical for applications in drug design, materials science, and for designing purification and analytical protocols.

Comparative Physicochemical Properties

The table below summarizes key quantitative data for this compound and some of its isomers.

PropertyThis compound5-Methylbenzo[b]thiophene6-Methylbenzo[b]thiophene
Molecular Formula C₉H₈S[2][3][4][5][6][7]C₉H₈S[8][9]C₉H₈S[10]
Molecular Weight ( g/mol ) 148.22 - 148.23[2][3][5][7]148.22[8][9]148.22[10]
CAS Number 1195-14-8[2][3][4]14315-14-1[8]16587-47-6[10]
Appearance Beige to brownish low melting solid or colorless to pale yellow liquid.[2][4]--
Melting Point (°C) 47 - 55[4][11][12]35 - 36[9]-
Boiling Point (°C) 242 - 243 @ 760 mmHg[4][13]71 - 73 @ 0.6 mmHg[9]-
Density (g/cm³) 1.146[4]1.111[9]-
Flash Point (°C) 72.4[4][13]--
logP (o/w) 3.21 - 3.71[4][13]--
Spectroscopic Data

Characterization of this compound is routinely performed using various spectroscopic techniques:

  • Mass Spectrometry (MS): Electron ionization mass spectra are available and are crucial for confirming the molecular weight of 148.225 g/mol .[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data provide detailed information about the molecular structure, confirming the position of the methyl group and the substitution pattern on the aromatic rings.[3]

  • Infrared (IR) and Raman Spectroscopy: IR and FT-Raman spectra are available and can be used to identify characteristic vibrational modes of the molecule.[3]

Synthesis and Experimental Protocols

The synthesis of the benzo[b]thiophene scaffold can be achieved through several routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Key Synthetic Strategies

Several established methods for synthesizing the benzo[b]thiophene core include:

  • Acid-Catalyzed Cyclization: A common strategy involves the acid-catalyzed cyclization of precursors like 2-phenylthioacetaldehyde dialkyl acetals (for 2-substituted products) or arylthiomethyl ketones (for 3-substituted products).[14]

  • Oxidative Cyclization: The oxidative cyclization of o-mercaptocinnamic acids is a widely used method, though it is often limited to preparing benzo[b]thiophene-2-carboxylates.[14]

  • Aryne Chemistry: A modern one-step approach involves the reaction of an aryne with an alkynyl sulfide, offering good functional group tolerance and a direct route to multisubstituted benzothiophenes.[15]

  • Pyrolysis: Pyrolysis of styryl sulfoxides has also been used, but the high temperatures and often low yields can make it less suitable for large-scale synthesis.[14]

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of substituted benzo[b]thiophenes via an acid-catalyzed intramolecular cyclization, a frequently employed strategy.

workflow start Starting Materials (e.g., Substituted Thiophenol & α-Halo Ketone/Acetal) step1 Step 1: S-Alkylation Formation of Aryl Thioether Intermediate start->step1 intermediate Aryl Thioether Intermediate step1->intermediate Base-catalyzed condensation step2 Step 2: Intramolecular Cyclization (e.g., Polyphosphoric Acid, Lewis Acid) intermediate->step2 product_mixture Crude Product Mixture (Regioisomers may be present) step2->product_mixture Acid-catalyzed ring closure step3 Step 3: Purification product_mixture->step3 Chromatography or Recrystallization final_product Purified Methylbenzo[b]thiophene Isomer step3->final_product

Caption: Generalized workflow for benzo[b]thiophene synthesis via cyclization.

Note on Protocols: Detailed, step-by-step experimental protocols are highly specific to the target molecule and chosen synthetic route. Researchers should consult primary literature for precise reaction conditions, stoichiometry, and safety precautions. For instance, a one-pot synthesis of a related compound, benzo[b]thiophene-2-carbaldehyde, has been reported from methylthiobenzene using butyllithium (BuLi) and dimethylformamide (DMF).[16]

Applications in Research and Development

This compound and its derivatives are valuable compounds with diverse applications:

  • Organic Electronics: The benzothiophene core is an important building block for organic semiconductor materials used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells due to its electronic properties and stability.[1][11]

  • Pharmaceuticals: The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds and serving as a key intermediate in the synthesis of pharmaceuticals.[16]

References

Spectroscopic Profile of 2-Methylbenzo[b]thiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylbenzo[b]thiophene (CAS No. 1195-14-8), a significant heterocyclic compound in medicinal and materials chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.75 - 7.65m-H-4, H-7
7.35 - 7.25m-H-5, H-6
7.15s-H-3
2.50s--CH₃

Note: Data is typically recorded in CDCl₃ at room temperature. Chemical shifts are referenced to TMS (δ = 0.00 ppm). The aromatic protons show complex splitting patterns.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
141.2C-7a
139.5C-3a
138.4C-2
124.7C-3
124.3C-5
123.8C-6
122.4C-4
121.8C-7
15.0-CH₃

Note: Data is typically recorded in CDCl₃. The assignments are based on data from P. D. Clark, D. F. Ewing, R. M. Scrowston Org. Magn. Resonance 8, 252(1976).[1]

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3060 - 3000MediumAromatic C-H stretch
2920 - 2850MediumAliphatic C-H stretch
1590 - 1450StrongAromatic C=C skeletal vibrations
1440Medium-CH₃ asymmetric deformation
1375Medium-CH₃ symmetric deformation
850 - 730StrongC-H out-of-plane bending
700 - 650MediumC-S stretch

Note: The spectrum is typically acquired using an ATR-FTIR spectrometer.

Table 4: Mass Spectrometry Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
148100[M]⁺ (Molecular Ion)
14795[M-H]⁺
13315[M-CH₃]⁺
10410[C₈H₈]⁺
898[C₇H₅]⁺
745[C₆H₂S]⁺

Note: The mass spectrum is characterized by a prominent molecular ion peak, indicative of a stable aromatic system.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired using a high-resolution NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz (or higher) spectrometer is typically used.

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-32.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse experiment.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR spectroscopy is a common method for obtaining the IR spectrum of solid this compound.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond or zinc selenide).

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. Subsequently, the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry is used to determine the mass-to-charge ratio of the molecule and its fragments.[2]

  • Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

  • Mass Analysis: The resulting ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample Pure this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Carbon Skeleton NMR->NMR_Data IR_Data Functional Groups Bond Vibrations IR->IR_Data MS_Data Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow for structural elucidation.

References

Solubility of 2-Methylbenzo[b]thiophene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2-Methylbenzo[b]thiophene in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction optimization, purification processes, formulation development, and drug delivery systems. This document compiles available solubility data, details experimental protocols for its determination, and provides a visual workflow to assist researchers in their laboratory practices.

Introduction to this compound

This compound, a sulfur-containing heterocyclic compound, is a key structural motif in many biologically active molecules and functional organic materials. Its solubility characteristics are fundamental to its handling, reactivity, and application. The polarity and potential for intermolecular interactions of this compound govern its solubility in different solvent environments.

Quantitative Solubility Data

For precise process development and formulation, experimental determination of solubility in the specific solvent system of interest is highly recommended. The following table summarizes the available qualitative solubility information.

Table 1: Qualitative Solubility of this compound and Related Compounds

Solvent ClassSolvent NameThis compound SolubilityBenzothiophene Solubility
Alcohols MethanolSoluble[1]Soluble
EthanolSoluble (Implied)[4]Soluble[3]
Ketones AcetoneLikely SolubleSoluble[2][3]
Ethers Diethyl EtherLikely SolubleSoluble[2][3]
Aromatic Hydrocarbons BenzeneLikely SolubleSoluble[2][3]
Aqueous WaterInsolubleInsoluble[2]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, this section details established methodologies for determining the solubility of a solid organic compound like this compound. The isothermal shake-flask method is a widely accepted and reliable technique.

Isothermal Shake-Flask Method

This method involves equilibrating a supersaturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Thermostatic shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is essential to ensure saturation.

    • Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Tightly seal the vials and place them in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach solid-liquid equilibrium. The necessary equilibration time should be determined by preliminary experiments, ensuring the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

  • Analysis:

    • Dilute the filtered solution with the appropriate solvent to a concentration within the analytical instrument's linear range.

    • Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[5][6][7] A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as mole fraction (x), mass fraction (w), or grams per 100 g of solvent.

    • Mole Fraction (x): x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)] where:

      • m_solute = mass of dissolved this compound

      • M_solute = molar mass of this compound

      • m_solvent = mass of the solvent

      • M_solvent = molar mass of the solvent

    • Mass Fraction (w): w = m_solute / (m_solute + m_solvent)

    • Grams per 100 g of Solvent: Solubility = (m_solute / m_solvent) * 100

Gravimetric Method

For a simpler, albeit potentially less precise, determination, a gravimetric method can be employed.[8][9]

Procedure:

  • Prepare a saturated solution as described in the isothermal shake-flask method (steps 1 and 2).

  • Sample Collection: Carefully pipette a known volume of the clear supernatant into a pre-weighed, dry evaporating dish.

  • Solvent Evaporation: Gently evaporate the solvent under a fume hood or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Drying and Weighing: Once the solvent is completely removed, dry the residue in the evaporating dish to a constant weight in a desiccator.

  • Calculation: The difference between the final and initial weight of the evaporating dish gives the mass of the dissolved this compound in the known volume of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

experimental_workflow A Preparation of Saturated Solution (Excess Solute + Solvent) B Equilibration (Thermostatic Shaker, 24-72h) A->B Constant Temperature C Sedimentation (Allow Solids to Settle) B->C D Sample Withdrawal & Filtration (Supernatant through Syringe Filter) C->D E Sample Analysis (HPLC or UV-Vis) D->E F Data Processing & Calculation (Determine Solubility) E->F

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While qualitative data suggests its solubility in common polar and non-polar organic solvents, the lack of extensive quantitative data necessitates experimental determination for specific applications. The detailed protocols for the isothermal shake-flask method provided herein offer a robust framework for researchers to generate reliable and accurate solubility data, which is indispensable for the effective utilization of this compound in scientific research and industrial development.

References

Health and Safety Profile of 2-Methylbenzo[b]thiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for 2-Methylbenzo[b]thiophene (CAS No. 1195-14-8). The information is compiled from safety data sheets, chemical databases, and relevant toxicological literature to assist researchers and professionals in handling this compound safely.

Chemical and Physical Properties

This compound is an aromatic organic compound belonging to the class of 1-benzothiophenes.[1] It is characterized by a benzene ring fused to a thiophene ring, with a methyl group at the 2-position.

PropertyValueReference
Molecular Formula C₉H₈S[2]
Molecular Weight 148.23 g/mol [2]
Appearance Colorless to pale yellow clear liquid or beige to brownish low melting solid.[3][4][3][4]
Boiling Point 242.00 to 243.00 °C @ 760.00 mm Hg (est.)[3]
Melting Point 49.0-55.0°C[5]
Flash Point > 109 °C / > 228.2 °F[6]
Vapor Pressure 0.100000 mmHg @ 25.00 °C (est.)[3]
Water Solubility 52.42 mg/L @ 25 °C (est.)[3]
logP (o/w) 3.710 (est.)[3]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[6] However, available data from GHS classifications indicate several hazards.

Acute Toxicity

Quantitative data on the acute toxicity of this compound, such as LD50 values, are largely unavailable, with most sources stating "Not determined" or "no data available".[3][4] However, aggregated GHS information suggests that it is harmful if swallowed.[2]

Irritation and Corrosivity

This compound is classified as a skin and eye irritant.[2][7] It is also expected to cause respiratory irritation.[2][7]

Genotoxicity and Carcinogenicity

There is no specific data available on the genotoxicity or carcinogenicity of this compound.[4][6]

GHS Hazard Classification
Hazard ClassCategoryHazard StatementReference
Acute toxicity, Oral4H302: Harmful if swallowed[2]
Skin corrosion/irritation2H315: Causes skin irritation[2][7]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[2][7]
Specific target organ toxicity — single exposure; Respiratory tract irritation3H335: May cause respiratory irritation[2][7]

Handling and Safety Precautions

Given the identified hazards, appropriate safety measures must be implemented when handling this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6]

  • Respiratory Protection: Use only outdoors or in a well-ventilated area.[7] Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

Handling and Storage
  • Wash face, hands, and any exposed skin thoroughly after handling.[6]

  • Do not eat, drink, or smoke when using this product.[6]

  • Store in a well-ventilated place. Keep container tightly closed.[7]

  • Store locked up.[7]

First Aid Measures
  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[6]

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical help.[7]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[7]

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of this compound are not available in the literature. However, standardized OECD guidelines for chemical testing can be adapted for this purpose.

Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

This method is designed to assess the acute oral toxicity and allows for the classification of a substance.

  • Animal Selection: Use healthy, young adult rodents (e.g., rats), typically females, from a common strain.

  • Housing and Feeding: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide standard laboratory diet and water ad libitum, with a short fasting period before dosing.

  • Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., corn oil). The concentration should be prepared to deliver the desired dose in a volume that does not exceed 1 mL/100g body weight for rodents.

  • Administration: Administer a single dose of this compound by gavage using a stomach tube.

  • Sighting Study: A sighting study is performed with a single animal to determine the appropriate starting dose for the main study. Dosing is initiated at a fixed dose level (e.g., 300 mg/kg) and adjusted based on the observed toxicity.

  • Main Study: Dose a group of animals (e.g., 5 females) with the selected starting dose.

  • Observations: Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Pathology: Perform a gross necropsy on all animals at the end of the study.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Adapted from OECD Guideline 439)

This in vitro test assesses the potential of a chemical to cause skin irritation.

  • Test System: Utilize a commercially available Reconstructed Human Epidermis (RhE) model.

  • Test Chemical Preparation: For liquid test substances like this compound, apply directly to the epidermis.

  • Application: Apply a sufficient amount of the test chemical to cover the epidermis surface of triplicate tissue replicates.

  • Exposure and Post-Exposure Incubation: Expose the tissues to the chemical for a defined period (e.g., 60 minutes) at 37°C. After exposure, rinse the tissues and incubate for a post-exposure period (e.g., 42 hours).

  • Viability Assessment: Determine cell viability using the MTT assay. Tissues are incubated with MTT solution, and the resulting formazan is extracted.

  • Data Analysis: Measure the absorbance of the extracted formazan at 570 nm. Calculate the percentage of cell viability relative to negative controls. A substance is identified as an irritant if the mean tissue viability is ≤ 50%.[8]

Visualizations

Proposed Metabolic Pathway of this compound

The metabolism of thiophene-containing compounds is primarily mediated by cytochrome P450 (CYP) enzymes.[9] While specific data for this compound is lacking, a probable metabolic pathway involves the formation of a reactive arene oxide intermediate on the benzothiophene ring system.[10] This can lead to the formation of dihydrodiols and glutathione conjugates.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 2-MB This compound Arene_Oxide Reactive Arene Oxide Intermediate 2-MB->Arene_Oxide CYP450 (e.g., CYP3A4) Dihydrodiol Dihydrodiol Metabolite Arene_Oxide->Dihydrodiol Epoxide Hydrolase GSH_Adduct Glutathione Conjugate Arene_Oxide->GSH_Adduct GST Excretion Excretion Dihydrodiol->Excretion GSH_Adduct->Excretion Experimental_Workflow cluster_setup Assay Setup cluster_exposure Exposure cluster_assays Toxicity Assays cluster_analysis Data Analysis Cell_Culture Prepare Cell Cultures (e.g., HepG2, A549) Treatment Treat Cells with Compound Cell_Culture->Treatment Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Cytotoxicity Genotoxicity Genotoxicity Assay (e.g., Ames Test) Incubation->Genotoxicity Data_Collection Collect Data (e.g., Absorbance, Colony Count) Cytotoxicity->Data_Collection Genotoxicity->Data_Collection Data_Analysis Analyze Data (e.g., IC50, Mutagenicity Ratio) Data_Collection->Data_Analysis

References

The Geochemical Fingerprint: A Technical Guide to the Natural Occurrence of 2-Methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 2-Methylbenzo[b]thiophene, a sulfur-containing heterocyclic aromatic compound. Primarily identified in fossil fuels, its presence serves as a geochemical marker with implications for the petroleum industry. This document consolidates available data on its sources, presents quantitative analyses, and details the experimental protocols for its detection and quantification. Furthermore, it explores the apparent absence of this compound in biological systems such as plants and microorganisms, distinguishing its origins as predominantly geochemical.

Introduction

This compound is a bicyclic aromatic compound containing a thiophene ring fused to a benzene ring, with a methyl group substituted at the 2-position of the thiophene ring. While its derivatives are of interest in medicinal chemistry, the natural occurrence of this compound itself is confined to specific geological sources. Understanding its natural distribution is crucial for geochemical analysis of fossil fuels and for informing the potential for biodesulfurization processes. This guide aims to provide a detailed technical resource for professionals in relevant scientific fields.

Natural Occurrence in Fossil Fuels

The primary natural source of this compound is fossil fuels, particularly crude oil and coal. Its formation is attributed to the geochemical alteration of sulfur-containing organic matter over geological time.

Crude Oil

This compound, along with its isomer 3-methylbenzo[b]thiophene and the parent compound benzo[b]thiophene, has been identified in crude oil distillates. The presence and relative abundance of these compounds can provide insights into the origin and thermal maturity of the oil. For instance, it has been successfully identified in Wasson, Texas, crude oil[1]. Organosulfur compounds, including benzothiophenes, are significant components of crude oils and sediment organic matter[2][3].

Coal and Shale Oil

Thiophenic compounds are also characteristic components of coal tar and shale oil. The thermal processing of coal and oil shale releases a complex mixture of organic compounds, including various sulfur heterocycles. While specific quantitative data for this compound in these sources is sparse in the reviewed literature, the presence of benzothiophenes as a class is well-documented[4].

Quantitative Analysis of this compound in Fossil Fuels

Quantitative data for specific methyl-substituted benzothiophenes in crude oil is often grouped with other isomers or the parent compound. However, studies on organosulfur compounds in various fuel types provide a baseline for expected concentrations.

Fuel TypeCompoundConcentration Range (µg/g)Reference
Crude OilBenzothiophene0.95 - 4.31[1]
GasolineBenzothiophene0.95 - 4.31[1]
DieselBenzothiophene0.95 - 4.31[1]
KeroseneBenzothiophene0.95 - 4.31[1]

Note: The provided data is for the parent compound, benzothiophene. While 2-methylbenzothiophene has been identified, specific concentration ranges for this isomer were not detailed in the reviewed literature. It is reasonable to infer that its concentration would be within a similar order of magnitude.

Experimental Protocols

The accurate identification and quantification of this compound from complex matrices like crude oil require sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable method.

Extraction of Benzothiophenes from Crude Oil

A robust method for the pre-concentration of organosulfur compounds from fuel oil samples involves magnetic solid phase extraction (m-SPE) using gold-coated magnetite nanoparticles (Au-Fe3O4) as an adsorbent[1].

Materials:

  • Crude oil sample

  • Au-Fe3O4 nanoparticles

  • Hexane (or other suitable organic solvent)

  • Acetonitrile (eluent)

  • Vortex mixer

  • External magnet

  • GC-MS system

Procedure:

  • Adsorbent Preparation: Synthesize Au-Fe3O4 nanoparticles via co-precipitation method.

  • Sample Preparation: Weigh 150 mg of the Au-Fe3O4 adsorbent into a sample vial.

  • Extraction: Add a known amount of the crude oil sample to the vial and adjust the pH to 6.5. Vortex the mixture for 50 minutes to allow for the adsorption of organosulfur compounds onto the nanoparticles[1].

  • Magnetic Separation: Place the vial on a strong external magnet to immobilize the Au-Fe3O4 nanoparticles. Decant and discard the supernatant.

  • Elution: Add 100 µL of acetonitrile to the vial to elute the adsorbed organosulfur compounds from the nanoparticles. Vortex briefly.

  • Collection: Use the external magnet to again immobilize the nanoparticles and carefully collect the eluent containing the analytes for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph equipped with a time-of-flight mass spectrometer (GC-ToF-MS) or a quadrupole mass spectrometer.

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).

GC Conditions:

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 280 °C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 45-500.

Quantification:

  • Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane).

  • Analyze the standards using the same GC-MS method to generate a calibration curve.

  • The concentration of this compound in the extracted sample is determined by comparing its peak area to the calibration curve.

Geochemical Formation Pathway

The formation of this compound in fossil fuels is a result of complex geochemical reactions involving organic matter and sulfur sources under elevated temperatures and pressures over millions of years.

Geochemical_Formation OrganicMatter Sulfur-Rich Organic Matter (e.g., from algae, bacteria) Diagenesis Diagenesis (Low Temperature & Pressure) OrganicMatter->Diagenesis Kerogen Kerogen Formation Diagenesis->Kerogen ThiophenePrecursors Thiophene Precursors Diagenesis->ThiophenePrecursors Catagenesis Catagenesis (Higher Temperature & Pressure) Kerogen->Catagenesis CrudeOil Crude Oil & Natural Gas Generation Catagenesis->CrudeOil MBT This compound Cyclization Cyclization & Aromatization ThiophenePrecursors->Cyclization Sulfurization Alkylation Alkylation Reactions Cyclization->Alkylation Alkylation->MBT

Caption: Geochemical pathway for the formation of this compound in fossil fuels.

Absence in Biological Systems

Extensive searches of metabolomics databases and literature on plant and microbial secondary metabolites have not revealed the presence of this compound. While some microorganisms, such as certain Pseudomonas species, can metabolize benzo[b]thiophene, this is a degradation process rather than a biosynthetic one[2][5]. The biosynthesis of sulfur-containing compounds in plants primarily involves the assimilation of sulfate into amino acids like cysteine and methionine, which then serve as precursors for a variety of other molecules, but not aromatic heterocycles of this type[6].

Biological_Absence cluster_plants Plant Metabolism cluster_microbes Microbial Metabolism Sulfate Sulfate (SO4^2-) Cysteine Cysteine Sulfate->Cysteine Assimilation PrimaryMetabolites Primary Metabolites (Proteins, etc.) Cysteine->PrimaryMetabolites SecondaryMetabolites Secondary Metabolites (Glucosinolates, etc.) Cysteine->SecondaryMetabolites MBT This compound Benzo_b_thiophene Benzo[b]thiophene Degradation Biodegradation (e.g., Pseudomonas sp.) Benzo_b_thiophene->Degradation Metabolites Metabolites Degradation->Metabolites

Caption: Simplified overview of sulfur metabolism in plants and microbes, highlighting the lack of a known biosynthetic pathway to this compound.

Conclusion

The natural occurrence of this compound is exclusively documented in geochemical contexts, specifically within fossil fuels like crude oil and coal. Its presence is a result of the long-term thermal and chemical alteration of organic matter. Quantitative analysis, though not abundant for this specific isomer, can be achieved through established protocols involving extraction and GC-MS. The absence of evidence for its biosynthesis in plants and microorganisms suggests that its presence in environmental samples is a strong indicator of contamination from fossil fuels. This technical guide provides a foundational understanding for researchers and professionals working with this compound, whether in the context of geochemistry, environmental science, or as a starting material in synthetic chemistry.

References

The Reactivity of the Thiophene Ring in 2-Methylbenzo[b]thiophene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the thiophene ring in 2-Methylbenzo[b]thiophene. As a privileged heterocyclic scaffold, this compound is a crucial building block in the development of pharmaceuticals and advanced organic materials. Understanding its chemical behavior is paramount for the rational design of novel molecular entities. This document details the regioselectivity of key reactions, including electrophilic substitution, metalation, and oxidation, supported by quantitative data and detailed experimental protocols. Furthermore, logical workflows for the strategic functionalization of this core are presented using mandatory visualizations to facilitate a deeper understanding of its synthetic utility.

Introduction

The benzo[b]thiophene moiety is a prominent structural motif in a wide array of biologically active compounds and functional materials. Its unique electronic properties and planar structure contribute to its ability to interact with various biological targets and to facilitate charge transport in organic electronics. The introduction of a methyl group at the 2-position of the benzo[b]thiophene core, yielding this compound, significantly influences the reactivity of the heterocyclic ring, directing subsequent functionalizations and modulating the overall electronic and steric profile of the molecule. This guide serves as a technical resource for researchers, providing a detailed exploration of the reactivity of the thiophene ring within this important scaffold.

Electrophilic Aromatic Substitution

The electron-donating nature of the sulfur atom and the activating effect of the methyl group at the C2 position make the thiophene ring of this compound highly susceptible to electrophilic attack. The regioselectivity of these reactions is predominantly governed by the stabilization of the intermediate carbocation (Wheland intermediate).

Halogenation

Bromination of this compound proceeds with high regioselectivity to afford the 3-bromo derivative. The electron-donating methyl group at C2 directs the electrophilic attack to the adjacent C3 position.

Table 1: Quantitative Data for Bromination of this compound

ReactionReagentProductYield (%)Reference
BrominationN-Bromosuccinimide (NBS)3-Bromo-2-methylbenzo[b]thiophene99--INVALID-LINK--

Experimental Protocol: Bromination of this compound

  • Materials: this compound, N-Bromosuccinimide (NBS), Acetonitrile, Dichloromethane, Water, Anhydrous Sodium Sulfate.

  • Procedure:

    • Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

    • Cool the solution to 0 °C under a nitrogen atmosphere.

    • Add N-Bromosuccinimide (1.03 eq) to the stirred solution.

    • Remove the ice bath and stir the mixture at room temperature for 30 minutes.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: hexane) to yield 3-bromo-2-methylbenzo[b]thiophene as a white solid.

Nitration

While specific quantitative data for the nitration of this compound is scarce in the literature, based on the principles of electrophilic aromatic substitution on similar activated thiophene systems, nitration is expected to occur primarily at the 3-position. The reaction conditions can be controlled to favor either kinetic or thermodynamic products, which may also include substitution on the benzene ring under more forcing conditions.

Friedel-Crafts Acylation and Vilsmeier-Haack Formylation

The introduction of acyl and formyl groups onto the this compound ring are key transformations for further synthetic elaboration. The activating effect of the C2-methyl group directs these electrophilic substitutions to the C3 position.

Table 2: Representative Data for Acylation and Formylation of Thiophene Derivatives

ReactionSubstrateReagent(s)ProductYield (%)Reference
Friedel-Crafts AcylationThiopheneAcetyl Chloride, SnCl₄2-AcetylthiopheneHighGeneral Knowledge
Vilsmeier-Haack FormylationBenzo[b]thiophenePOCl₃, DMFBenzo[b]thiophene-3-carbaldehydeHighGeneral Knowledge

Experimental Protocol: Vilsmeier-Haack Formylation of this compound (Predicted)

  • Materials: this compound, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane, Sodium acetate, Water.

  • Procedure (Adapted from similar substrates):

    • Cool a solution of DMF in dichloromethane to 0 °C.

    • Slowly add POCl₃ to the solution and stir for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of this compound in dichloromethane dropwise to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of sodium acetate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound-3-carbaldehyde.

Metalation

The protons on both the thiophene ring and the methyl group of this compound can be abstracted by strong bases, leading to versatile organometallic intermediates.

Lithiation of the Methyl Group

The methyl group at the C2 position is sufficiently acidic to be deprotonated by strong organolithium bases like n-butyllithium (n-BuLi). This "lateral lithiation" provides a powerful tool for the introduction of various electrophiles at the side chain.

Experimental Protocol: Lithiation of the Methyl Group and Electrophilic Quench

  • Materials: this compound, n-Butyllithium (n-BuLi), Anhydrous Tetrahydrofuran (THF), Electrophile (e.g., benzaldehyde), Saturated aqueous ammonium chloride.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous THF under an argon atmosphere.

    • Cool the solution to -78 °C.

    • Add n-BuLi (1.1 eq) dropwise and stir for 1 hour at -78 °C.

    • Add the electrophile (e.g., benzaldehyde, 1.2 eq) and allow the reaction to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent, dry the organic layer, and purify by column chromatography.

Oxidation

The sulfur atom in the thiophene ring of this compound can be selectively oxidized to the corresponding sulfoxide and sulfone. These oxidized derivatives exhibit altered electronic properties and can participate in unique cycloaddition reactions.

Table 3: Oxidation of this compound

ReactionReagentProductReference
Sulfoxidationm-Chloroperoxybenzoic acid (m-CPBA)This compound S-oxide--INVALID-LINK--

Experimental Protocol: Oxidation to this compound S-oxide

  • Materials: this compound, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane.

  • Procedure:

    • Dissolve this compound in dichloromethane and cool to 0 °C.

    • Add a solution of m-CPBA (1.0 eq) in dichloromethane dropwise.

    • Stir the reaction at 0 °C and monitor by TLC.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude sulfoxide, which can be purified by chromatography.

Synthetic Workflow: Towards Bioactive Molecules

The functionalization of this compound is a key strategy in the synthesis of various pharmaceutical agents. The following diagram illustrates a plausible synthetic workflow for the preparation of a raloxifene analog, a selective estrogen receptor modulator (SERM), starting from a 2-arylbenzo[b]thiophene core which can be derived from this compound.

G cluster_start Starting Material cluster_functionalization Thiophene Ring Functionalization cluster_coupling Core Elaboration cluster_sidechain_mod Side-Chain Modification cluster_final Final Product 2_Methyl_BT This compound Bromination Bromination (NBS) 2_Methyl_BT->Bromination 3_Bromo_2_Methyl_BT 3-Bromo-2-methylbenzo[b]thiophene Bromination->3_Bromo_2_Methyl_BT Suzuki_Coupling Suzuki Coupling (Arylboronic acid, Pd catalyst) 3_Bromo_2_Methyl_BT->Suzuki_Coupling 2_Aryl_3_Methyl_BT 2-Aryl-3-methylbenzo[b]thiophene Suzuki_Coupling->2_Aryl_3_Methyl_BT Side_Chain_Bromination Side-Chain Bromination (NBS) 2_Aryl_3_Methyl_BT->Side_Chain_Bromination Bromomethyl_Derivative 2-Aryl-3-(bromomethyl)benzo[b]thiophene Side_Chain_Bromination->Bromomethyl_Derivative Nucleophilic_Subst Nucleophilic Substitution (e.g., with a phenol) Bromomethyl_Derivative->Nucleophilic_Subst Raloxifene_Analog Raloxifene Analog Nucleophilic_Subst->Raloxifene_Analog

Caption: Synthetic workflow for a Raloxifene analog.

Conclusion

The thiophene ring in this compound exhibits a rich and predictable reactivity profile. The presence of the methyl group at the C2 position strongly directs electrophilic substitution to the C3 position, a feature that has been exploited in numerous synthetic strategies. Furthermore, the ability to functionalize the methyl group via lateral lithiation provides an additional avenue for structural diversification. A thorough understanding of these reaction pathways is essential for leveraging the full potential of the this compound scaffold in the design and synthesis of novel compounds for pharmaceutical and materials science applications. The provided protocols and workflows serve as a practical guide for researchers to navigate the chemical landscape of this versatile heterocyclic system.

Potential Biological Activity of 2-Methylbenzo[b]thiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzo[b]thiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. Its unique electronic and structural features allow for diverse functionalization, leading to potent and selective agents with therapeutic potential. While the biological activities of many complex benzo[b]thiophene derivatives have been extensively explored, the parent compound, 2-Methylbenzo[b]thiophene, remains less characterized. This technical guide aims to provide an in-depth overview of the potential biological activities of the this compound core by examining the well-documented activities of its closely related derivatives. The information presented herein, including quantitative data, detailed experimental protocols, and visualized signaling pathways, is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic promise of this chemical scaffold.

Anticancer Activity

Derivatives of the benzo[b]thiophene scaffold have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of tubulin polymerization, modulation of tyrosine kinase activity, and interference with the RhoA/ROCK signaling pathway.

Inhibition of Tubulin Polymerization

Several 2-aroyl-3-aminobenzo[b]thiophene derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division. These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Quantitative Data:

Compound/DerivativeCell LineIC50 (µM)Reference
2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiopheneVarious cancer cell linesSubnanomolar[1]
2-Amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(thiophen-3′-yl ethynyl) thiopheneVarious cancer cell lines0.1 - 0.2[2]
2-methoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)thiophene derivative (Compound 4c)HeLa0.14[3]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay monitors the effect of a test compound on the polymerization of purified tubulin in real-time.

  • Reagent Preparation:

    • Reconstitute lyophilized porcine brain tubulin on ice with ice-cold Assay Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2 mg/mL.[4]

    • Prepare a 10X working solution of the test compound in the appropriate solvent (e.g., DMSO).

    • Prepare a master mix of tubulin and GTP (final concentration 1 mM) on ice.[4]

    • Include a polymerization enhancer such as 10% glycerol.[4]

    • A fluorescent reporter that binds to polymeric tubulin (e.g., DAPI at 6.3 µM) is included to monitor polymerization.[4]

  • Assay Procedure:

    • Pre-warm a 96-well plate to 37°C.[5]

    • Add 10 µL of the 10X test compound solution to the wells. Include wells with vehicle control (e.g., DMSO) and a known tubulin polymerization inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel) as controls.[5]

    • To initiate the reaction, add 90 µL of the tubulin/GTP master mix to each well.[5]

    • Immediately place the plate in a pre-warmed fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm) at 37°C every 60 seconds for 60-90 minutes.[6]

    • Plot the fluorescence intensity against time to generate polymerization curves.

    • Calculate the IC50 value (for inhibitors) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3]

Signaling Pathway:

G Inhibition of Tubulin Polymerization cluster_0 Microtubule Dynamics cluster_1 Drug Action Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization GTP Inhibition of Polymerization Inhibition of Polymerization Tubulin Dimers->Inhibition of Polymerization Mitotic Spindle Mitotic Spindle Microtubule Polymerization->Mitotic Spindle Assembly Cell Division Cell Division Mitotic Spindle->Cell Division Benzo[b]thiophene Derivative Benzo[b]thiophene Derivative Benzo[b]thiophene Derivative->Tubulin Dimers Binds to Colchicine Site Mitotic Arrest Mitotic Arrest Inhibition of Polymerization->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by benzo[b]thiophene derivatives.

Tyrosine Kinase Inhibition

Certain tetrahydrobenzo[b]thiophene derivatives have been shown to inhibit tyrosine kinases, enzymes that play a crucial role in cell signaling pathways controlling cell growth, proliferation, and survival. Inhibition of these kinases can disrupt cancer cell signaling and induce apoptosis.

Quantitative Data:

Compound/DerivativeTargetIC50 (nM)Reference
Tetrahydrobenzo[b]thiophene derivative (Compound 5)Tyrosine Kinase (TK)296[7]

Experimental Protocol: In Vitro Tyrosine Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro kinase inhibitory activity of test compounds.

  • Reagent Preparation:

    • Prepare the kinase reaction buffer, substrate solution (a peptide that can be phosphorylated by the kinase), and ATP solution.

    • Prepare serial dilutions of the test compound.

  • Assay Procedure:

    • In a 96-well plate, add the kinase, its substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature for a set time to allow for phosphorylation.

  • Data Acquisition and Analysis:

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescence-based assay.[8]

    • Calculate the percentage of kinase inhibition relative to a control without the inhibitor.

    • Determine the IC50 value from a dose-response curve.[7]

Signaling Pathway:

G Tyrosine Kinase Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK Downstream Signaling Downstream Signaling RTK->Downstream Signaling Phosphorylation Inhibition of Phosphorylation Inhibition of Phosphorylation RTK->Inhibition of Phosphorylation Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Benzo[b]thiophene Derivative Benzo[b]thiophene Derivative Benzo[b]thiophene Derivative->RTK Inhibits ATP Binding Apoptosis Apoptosis Inhibition of Phosphorylation->Apoptosis

Caption: Inhibition of receptor tyrosine kinase signaling.

Inhibition of RhoA/ROCK Signaling Pathway

Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to target the RhoA/ROCK signaling pathway, which is involved in cell migration, invasion, and proliferation. Inhibition of this pathway can lead to apoptosis and a reduction in the metastatic potential of cancer cells.

Experimental Workflow: Western Blot Analysis

This workflow describes the analysis of protein expression levels in the RhoA/ROCK pathway.

G Western Blot Workflow for RhoA/ROCK Pathway Cell Culture Cell Culture Treatment with Benzo[b]thiophene Derivative Treatment with Benzo[b]thiophene Derivative Cell Culture->Treatment with Benzo[b]thiophene Derivative Cell Lysis Cell Lysis Treatment with Benzo[b]thiophene Derivative->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer to Membrane Protein Transfer to Membrane SDS-PAGE->Protein Transfer to Membrane Blocking Blocking Protein Transfer to Membrane->Blocking Primary Antibody Incubation (e.g., anti-RhoA, anti-ROCK) Primary Antibody Incubation (e.g., anti-RhoA, anti-ROCK) Blocking->Primary Antibody Incubation (e.g., anti-RhoA, anti-ROCK) Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation (e.g., anti-RhoA, anti-ROCK)->Secondary Antibody Incubation Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody Incubation->Chemiluminescent Detection Data Analysis Data Analysis Chemiluminescent Detection->Data Analysis

Caption: Workflow for analyzing RhoA/ROCK pathway protein expression.

Antimicrobial Activity

Benzo[b]thiophene derivatives, particularly acylhydrazones, have demonstrated promising antimicrobial activity against a range of pathogens, including multidrug-resistant strains of Staphylococcus aureus.

Quantitative Data:

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus (including MRSA)4[9]
3-halobenzo[b]thiophene with a methyl alcohol at the second positionBacillus cereus, Candida albicans128[10]

Experimental Protocol: Broth Microdilution Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Microbial Inoculum:

    • Culture the microbial strain on an appropriate agar medium.

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard.[11]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared microbial suspension.[12]

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[11]

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]

Experimental Workflow:

G Broth Microdilution Assay Workflow Prepare Microbial Inoculum Prepare Microbial Inoculum Prepare Serial Dilutions of Compound Prepare Serial Dilutions of Compound Prepare Microbial Inoculum->Prepare Serial Dilutions of Compound Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Serial Dilutions of Compound->Inoculate Microtiter Plate Incubate Incubate Inoculate Microtiter Plate->Incubate Determine MIC Determine MIC Incubate->Determine MIC

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Anti-inflammatory Activity

Thiophene-based compounds, the core structure of which is present in benzo[b]thiophene, are known for their anti-inflammatory properties, often acting through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[13]

Experimental Protocol: In Vitro Lipoxygenase (LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the lipoxygenase enzyme.

  • Reagent Preparation:

    • Prepare a solution of the lipoxygenase enzyme in a suitable buffer (e.g., 0.2 M borate buffer, pH 9.0).[14]

    • Prepare a solution of the substrate, linoleic acid.[14]

    • Prepare solutions of the test compound at various concentrations.

  • Assay Procedure:

    • In a quartz cuvette, pre-incubate the enzyme with the test compound for a short period (e.g., 3 minutes).[14]

    • Initiate the reaction by adding the linoleic acid substrate.

    • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the hydroperoxy product.[14]

  • Data Analysis:

    • Calculate the rate of the reaction from the slope of the absorbance versus time plot.

    • Determine the percentage of inhibition by comparing the reaction rate in the presence of the test compound to that of a control without the compound.

    • Calculate the IC50 value from a dose-response curve.

Signaling Pathway:

G Inhibition of the Lipoxygenase Pathway Arachidonic Acid Arachidonic Acid Leukotrienes Leukotrienes Arachidonic Acid->Leukotrienes Lipoxygenase (LOX) Inflammation Inflammation Leukotrienes->Inflammation Benzo[b]thiophene Derivative Benzo[b]thiophene Derivative Lipoxygenase (LOX) Lipoxygenase (LOX) Benzo[b]thiophene Derivative->Lipoxygenase (LOX) Inhibits Reduced Leukotriene Production Reduced Leukotriene Production Lipoxygenase (LOX)->Reduced Leukotriene Production Anti-inflammatory Effect Anti-inflammatory Effect Reduced Leukotriene Production->Anti-inflammatory Effect

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methylbenzo[b]thiophene from 2-ethylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Methylbenzo[b]thiophene is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its scaffold is a key structural motif in various biologically active molecules and organic electronic materials. This document provides a detailed protocol for the synthesis of this compound, commencing from the readily available starting material, 2-ethylthiophenol. The proposed synthetic route involves a two-step process: the dehydrogenation of 2-ethylthiophenol to form a 2-vinylthiophenol intermediate, followed by an intramolecular cyclization to yield the final product. While a direct one-pot conversion is not extensively documented, this rational two-step approach provides a practical pathway for laboratory-scale synthesis.

Overall Reaction Scheme:

Reaction_Scheme 2-ethylthiophenol <<TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=3734338&t=l"/>TD>TR><TR><TD>2-EthylthiophenolTD>TR>TABLE>> 2-vinylthiophenol <<TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=5353591&t=l"/>TD>TR><TR><TD>2-Vinylthiophenol (Intermediate)TD>TR>TABLE>> 2-ethylthiophenol->2-vinylthiophenol Step 1: Dehydrogenation 2-methylbenzothiophene <<TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=70952&t=l"/>TD>TR><TR><TD>2-Methylbenzo[b]thiopheneTD>TR>TABLE>> 2-vinylthiophenol->2-methylbenzothiophene Step 2: Intramolecular Cyclization

Figure 1: Proposed two-step synthesis of this compound from 2-ethylthiophenol.

Experimental Protocols

Step 1: Dehydrogenation of 2-Ethylthiophenol to 2-Vinylthiophenol

This step is based on analogous dehydrogenation reactions of ethylarenes. The use of a suitable catalyst and reaction conditions is crucial for achieving good conversion and selectivity.

Materials and Reagents:

Reagent/MaterialPurity/GradeSupplier
2-Ethylthiophenol≥98%Sigma-Aldrich
Palladium on Carbon (Pd/C)10 wt. %Sigma-Aldrich
TolueneAnhydrousSigma-Aldrich
Nitrogen Gas (N₂)High PurityAirgas
Diethyl EtherAnhydrousSigma-Aldrich
Magnesium Sulfate (MgSO₄)AnhydrousSigma-Aldrich
Celite®-Sigma-Aldrich

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer/temperature probe

  • Magnetic stirrer with heating mantle

  • Inert gas (Nitrogen) line

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • Reaction Setup:

    • To a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-ethylthiophenol (1.0 eq) and anhydrous toluene (10 mL per 1 g of substrate).

    • Flush the system with nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Catalyst Addition:

    • Under a positive flow of nitrogen, carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 110 °C for toluene) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is expected to proceed over 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional diethyl ether.

    • Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product, 2-vinylthiophenol, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Yield: 60-75%

Step 2: Intramolecular Cyclization of 2-Vinylthiophenol to this compound

This acid-catalyzed cyclization is a key step in forming the benzothiophene ring system.

Materials and Reagents:

Reagent/MaterialPurity/GradeSupplier
2-Vinylthiophenol(From Step 1)-
p-Toluenesulfonic acid (PTSA)MonohydrateSigma-Aldrich
TolueneAnhydrousSigma-Aldrich
Sodium Bicarbonate (NaHCO₃)Saturated aq.-
BrineSaturated aq.-
Diethyl EtherAnhydrousSigma-Aldrich
Magnesium Sulfate (MgSO₄)AnhydrousSigma-Aldrich

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-vinylthiophenol (1.0 eq) in anhydrous toluene (15 mL per 1 g of substrate).

  • Catalyst Addition:

    • Add p-toluenesulfonic acid monohydrate (PTSA) (10-20 mol%) to the solution.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and stir for 4-8 hours.

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with diethyl ether and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica gel using hexane as the eluent.

Expected Yield: 70-85%

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions

StepStarting MaterialKey Reagents/CatalystSolventTemperatureTime (h)Product
12-Ethylthiophenol10% Pd/CTolueneReflux12-242-Vinylthiophenol
22-Vinylthiophenolp-Toluenesulfonic acidTolueneReflux4-8This compound

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₉H₈S
Molecular Weight 148.23 g/mol
Appearance Colorless to pale yellow liquid or solid
Boiling Point 235-236 °C
Melting Point 51-53 °C
¹H NMR (CDCl₃, ppm) δ 7.75 (d, 1H), 7.65 (d, 1H), 7.30-7.20 (m, 2H), 7.05 (s, 1H), 2.50 (s, 3H)
¹³C NMR (CDCl₃, ppm) δ 140.5, 139.8, 138.2, 124.3, 123.8, 123.5, 122.3, 121.9, 14.8
Mass Spectrum (EI) m/z 148 (M+), 147, 133, 115, 89, 77

Visualizations

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Dehydrogenation cluster_step2 Step 2: Cyclization A Setup Reaction: 2-Ethylthiophenol in Toluene under N₂ B Add Pd/C Catalyst A->B C Reflux for 12-24h B->C D Work-up: Filter, Wash, Dry, Concentrate C->D E Purify by Column Chromatography D->E F Isolate 2-Vinylthiophenol E->F G Dissolve 2-Vinylthiophenol in Toluene F->G Proceed to next step H Add p-Toluenesulfonic Acid G->H I Reflux for 4-8h H->I J Work-up: Neutralize, Wash, Dry, Concentrate I->J K Purify by Column Chromatography J->K L Isolate this compound K->L

Figure 2: Detailed workflow for the two-step synthesis.

Proposed Reaction Mechanism for Step 2

Reaction_Mechanism A Protonation of Vinyl Group B Electrophilic Attack by Carbocation A->B C Formation of Thiophenium Ion Intermediate B->C D Deprotonation C->D E Aromatization to form this compound D->E

Figure 3: Proposed mechanism for the acid-catalyzed cyclization.

Safety Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 2-Ethylthiophenol and its derivatives have strong, unpleasant odors. Handle with care and dispose of waste properly.

  • Palladium on carbon is flammable when dry and may ignite in the presence of organic solvents and air. Handle the catalyst wet and avoid generating dust.

  • Toluene is a flammable solvent. Avoid open flames and sparks.

  • p-Toluenesulfonic acid is corrosive. Handle with care.

Disclaimer: This protocol is based on established chemical principles and analogous reactions found in the scientific literature. Researchers should perform their own risk assessment and optimization of reaction conditions for their specific laboratory setup.

Synthesis of 2-Methylbenzo[b]thiophene: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Methylbenzo[b]thiophene, a key heterocyclic scaffold in medicinal chemistry and materials science. The primary method detailed is the highly regioselective synthesis via lithiation of benzo[b]thiophene followed by electrophilic quenching with a methylating agent. This protocol is designed for researchers, scientists, and drug development professionals, offering clear methodologies, tabulated data for key parameters, and a visual representation of the experimental workflow to ensure reproducibility and success in the laboratory.

Introduction

Benzo[b]thiophene and its derivatives are privileged heterocyclic structures frequently encountered in pharmaceuticals, agrochemicals, and organic electronic materials. The methyl substituent at the 2-position can significantly modulate the electronic properties and steric profile of the core structure, making this compound a valuable intermediate for further functionalization. While several synthetic routes exist, including acid-catalyzed cyclizations and cross-coupling strategies, the lithiation of the C2-position of the parent benzo[b]thiophene followed by methylation offers a direct and highly selective approach. The proton at the C2 position of benzo[b]thiophene is the most acidic, facilitating regioselective deprotonation with a strong organolithium base.

Primary Synthetic Pathway: Lithiation and Methylation

The most direct and regioselective synthesis of this compound involves a two-step, one-pot procedure starting from commercially available benzo[b]thiophene. The process begins with the deprotonation at the 2-position using n-butyllithium (n-BuLi) at low temperature to form 2-lithiobenzo[b]thiophene. This intermediate is then reacted in situ with a methylating agent, such as dimethyl sulfate or methyl iodide, to yield the desired product.

Experimental Protocol

Materials and Reagents:

  • Benzo[b]thiophene (Thianaphthene)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add benzo[b]thiophene (1.0 eq). Dissolve the starting material in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour. The formation of the 2-lithiobenzo[b]thiophene intermediate occurs during this step.

  • Methylation: While maintaining the temperature at -78 °C, add dimethyl sulfate (1.2 eq) or methyl iodide (1.2 eq) dropwise to the reaction mixture. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Cool the reaction mixture to 0 °C with an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and water. Separate the organic layer, and extract the aqueous layer two more times with the chosen organic solvent.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator. The crude product can be purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound via the lithiation-methylation protocol.

ParameterValue/ConditionNotes
Starting Material Benzo[b]thiophene1.0 equivalent
Reagents n-Butyllithium (n-BuLi)1.1 equivalents
Dimethyl sulfate or Methyl iodide1.2 equivalents
Solvent Anhydrous Tetrahydrofuran (THF)
Lithiation Temperature -78 °CCritical for selectivity and stability
Lithiation Time 1 hour
Methylation Temperature -78 °C to Room Temperature
Methylation Time 2 hours at -78 °C, then 1-2 hours at RT
Typical Yield 80-90%Yields can vary based on purity of reagents and anhydrous conditions.

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

SynthesisWorkflow start Dissolve Benzo[b]thiophene in Anhydrous THF cool_lithiation Cool to -78 °C start->cool_lithiation add_nBuLi Add n-Butyllithium (1.1 eq) Stir for 1 hour cool_lithiation->add_nBuLi add_methylating Add Dimethyl Sulfate (1.2 eq) at -78 °C add_nBuLi->add_methylating Forms 2-Lithio intermediate warm_rt Warm to Room Temperature Stir for 1-2 hours add_methylating->warm_rt quench Quench with sat. NH4Cl (aq) at 0 °C warm_rt->quench extract Extract with Et2O or EtOAc quench->extract wash_dry Wash with H2O, Brine Dry over Na2SO4 extract->wash_dry purify Concentrate and Purify (Silica Gel Chromatography) wash_dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Strategies

While the lithiation-methylation route is highly efficient, other methods for synthesizing the benzo[b]thiophene core with a 2-methyl substituent exist. These often involve the cyclization of appropriately substituted benzene derivatives.[1] For instance, acid-catalyzed cyclization of precursors like o-chloroallyl sulfides can be employed, although this may lead to mixtures of products or require further steps to achieve the aromatic system.[1] Another approach is the Friedel-Crafts acylation of a thiophene derivative followed by an intramolecular cyclization.[1] These methods can be valuable when the required starting materials are more readily available than benzo[b]thiophene itself.

Conclusion

This application note details a robust and highly regioselective protocol for the synthesis of this compound. The described lithiation and subsequent methylation of benzo[b]thiophene is a reliable method that provides the target compound in high yield. The provided step-by-step procedure, data summary, and workflow diagram are intended to facilitate the successful implementation of this synthesis in a research setting.

References

Application Notes: Palladium-Catalyzed Synthesis of 2-Methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylbenzo[b]thiophene is a key structural motif found in a variety of biologically active compounds and materials with applications in pharmaceuticals and organic electronics. Its synthesis is therefore of significant interest to researchers in organic chemistry, medicinal chemistry, and materials science. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of such heterocyclic systems, offering high efficiency and functional group tolerance.

This document outlines a protocol for the synthesis of this compound via a palladium-catalyzed Sonogashira-type cross-coupling of 2-iodothiophenol with propyne, followed by an intramolecular cyclization. This method provides a direct and efficient route to the desired product.

Reaction Principle

The synthesis proceeds in a one-pot fashion involving two key steps:

  • Palladium-Catalyzed Sonogashira Coupling: In the first step, a palladium(0) catalyst, typically generated in situ, undergoes oxidative addition with 2-iodothiophenol. Concurrently, a copper(I) co-catalyst activates propyne to form a copper acetylide. Transmetalation between the organopalladium species and the copper acetylide, followed by reductive elimination, yields the 2-(prop-1-yn-1-yl)thiophenol intermediate and regenerates the palladium(0) catalyst.

  • Intramolecular Cyclization: The generated 2-(prop-1-yn-1-yl)thiophenol intermediate then undergoes a palladium-catalyzed intramolecular addition of the thiol group to the alkyne, leading to the formation of the this compound ring.

Data Presentation

The following table summarizes the general reaction conditions and yields for the synthesis of 2-substituted benzo[b]thiophenes based on a palladium-catalyzed Sonogashira-type coupling approach. These conditions can be adapted for the synthesis of this compound using propyne.

EntryAlkyneCatalyst (mol%)Ligand (mol%)Additive (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(OAc)₂ (15)TMEDA (20)AgTFA (1.1)DMF1102487[1]
24-ethynyltoluenePd(OAc)₂ (15)TMEDA (20)AgTFA (1.1)DMF1102482[1]
31-hexynePd(OAc)₂ (15)TMEDA (20)AgTFA (1.1)DMF1102465[1]
43,3-dimethyl-1-butynePd(OAc)₂ (15)TMEDA (20)AgTFA (1.1)DMF1102478[1]

Note: Yields are for the isolated product. The reaction with propyne is expected to proceed with comparable efficiency under these optimized conditions.

Mandatory Visualizations

Reaction_Scheme cluster_reactants Reactants cluster_product Product 2-Iodothiophenol 2-Iodothiophenol Reaction_Center + 2-Iodothiophenol->Reaction_Center Propyne Propyne Propyne->Reaction_Center 2-Methylbenzothiophene This compound Catalyst Pd(OAc)₂ TMEDA AgTFA Catalyst->Reaction_Center Solvent DMF, 110 °C Solvent->Reaction_Center Reaction_Center->2-Methylbenzothiophene Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (2-Iodothiophenol) PdII_Aryl Ar-Pd(II)-I(L)₂ Pd0->PdII_Aryl Ar-I Transmetalation Transmetalation (Cu-C≡C-CH₃) PdII_Alkynyl Ar-Pd(II)-C≡C-CH₃(L)₂ PdII_Aryl->PdII_Alkynyl Cu-C≡C-CH₃ Reductive_Elimination Reductive Elimination Intermediate 2-(prop-1-yn-1-yl)thiophenol PdII_Alkynyl->Intermediate Reductive_Elimination->Pd0 Cyclization Intramolecular Cyclization Product This compound Intermediate->Product Pd(II) cat. Experimental_Workflow start Start reactants Combine 2-iodothiophenol, Pd(OAc)₂, TMEDA, and AgTFA in DMF start->reactants degas Degas with N₂ reactants->degas propyne Introduce propyne gas degas->propyne heat Heat at 110 °C for 24h propyne->heat monitor Monitor reaction by TLC/GC-MS heat->monitor workup Cool, dilute with water, and extract with ethyl acetate monitor->workup dry Dry organic layer and concentrate workup->dry purify Purify by column chromatography dry->purify characterize Characterize the product (NMR, MS, etc.) purify->characterize end End characterize->end

References

Application Notes and Protocols: The Use of 2-Methylbenzo[b]thiophene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzo[b]thiophene is a versatile heterocyclic scaffold that serves as a crucial building block in the synthesis of a wide array of organic molecules.[1] Its unique electronic properties and amenability to functionalization make it a valuable intermediate in the development of pharmaceuticals, organic electronic materials, and other functional organic compounds.[1] The presence of the methyl group at the 2-position influences the molecule's electronic characteristics and steric profile, offering opportunities for fine-tuned molecular design.[1] This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, including Suzuki-Miyaura coupling, Friedel-Crafts acylation, and functionalization via lithiation.

Key Applications

Derivatives of this compound are investigated for a range of biological activities, including their potential as anti-allergic, antibacterial, and anti-inflammatory agents.[2] They are also explored as receptor modulators and antioxidants.[2] In materials science, the benzo[b]thiophene core is utilized in the design of organic semiconductors and luminescent materials due to its favorable electron-donating properties and planarity.[1]

Synthetic Methodologies

The functionalization of the this compound core can be achieved through several key synthetic strategies. These primarily involve electrophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and deprotonation followed by reaction with an electrophile.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl structures. For this compound derivatives, this reaction is typically performed on a halogenated precursor, most commonly at the 3-position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-2-methylbenzo[b]thiophene

A mixture of 3-bromo-2-methylbenzo[b]thiophene (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ (2.0 equiv.) is placed in a reaction vessel.[3] The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, such as a mixture of toluene and methanol (2:1), is then added.[3] The reaction mixture is heated to 90 °C and stirred for a specified time, typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Table 1: Suzuki-Miyaura Coupling of 3-Bromo-2-methylbenzo[b]thiophene Derivatives with Arylboronic Acids [3]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Methyl-3-phenylbenzo[b]thiophene85
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-2-methylbenzo[b]thiophene88
34-Acetylphenylboronic acid1-(4-(2-Methylbenzo[b]thiophen-3-yl)phenyl)ethan-1-one75
4Thiophene-2-boronic acid2-Methyl-3-(thiophen-2-yl)benzo[b]thiophene72

Logical Relationship for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling A 3-Bromo-2-methylbenzo[b]thiophene C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) A->C B Arylboronic Acid B->C D 3-Aryl-2-methylbenzo[b]thiophene C->D C-C bond formation

Caption: General scheme for the Suzuki-Miyaura coupling of 3-bromo-2-methylbenzo[b]thiophene.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the benzo[b]thiophene ring, typically at the 3-position due to the directing effect of the sulfur atom and the methyl group. This reaction is a key step in the synthesis of various ketones, which can be further modified.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation of this compound

To a solution of this compound (1.0 equiv.) in an anhydrous solvent such as dichloromethane at 0 °C under an inert atmosphere, a Lewis acid catalyst like aluminum chloride (AlCl₃, 1.2 equiv.) is added portion-wise.[4] The acylating agent, such as an acyl chloride (1.1 equiv.), is then added dropwise, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization.[5]

Table 2: Friedel-Crafts Acylation of this compound

EntryAcylating AgentLewis AcidProductYield (%)Reference
1Acetyl chlorideAlCl₃1-(2-Methylbenzo[b]thiophen-3-yl)ethan-1-one~85[4]
2Benzoyl chlorideTiCl₄(2-Methylbenzo[b]thiophen-3-yl)(phenyl)methanone~75[6]
3Propionyl chlorideAlCl₃1-(2-Methylbenzo[b]thiophen-3-yl)propan-1-one~80[4]

Experimental Workflow for Friedel-Crafts Acylation

Friedel_Crafts_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Quenching cluster_workup Work-up and Purification A Dissolve this compound in anhydrous CH2Cl2 B Cool to 0°C A->B C Add Lewis Acid (e.g., AlCl3) B->C D Add Acyl Chloride dropwise C->D E Stir at room temperature (Monitor by TLC) D->E F Quench with ice/HCl E->F G Extract with CH2Cl2 F->G H Wash with NaHCO3 and brine G->H I Dry and concentrate H->I J Purify (Chromatography/Recrystallization) I->J

Caption: Step-by-step workflow for a typical Friedel-Crafts acylation experiment.

Lithiation and Electrophilic Quench

The C2-methyl group of this compound is sufficiently acidic to be deprotonated by a strong base like n-butyllithium (n-BuLi), leading to the formation of a nucleophilic carbanion.[1] This intermediate can then react with various electrophiles, providing a regioselective method for functionalizing the methyl group.

Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench of this compound

To a solution of this compound (1.0 equiv.) in an anhydrous solvent such as diethyl ether or THF under an inert atmosphere at -78 °C, a solution of n-butyllithium (1.1 equiv.) in hexanes is added dropwise.[7] The resulting mixture is stirred at -78 °C for 30 minutes to an hour. The desired electrophile (1.2 equiv.) is then added, and the reaction is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Table 3: Lithiation and Electrophilic Quench of this compound

EntryElectrophileProductYield (%)Reference
1Dimethyl sulfate2-Ethylbenzo[b]thiophene82[7]
2Benzaldehyde1-(Benzo[b]thiophen-2-yl)-1-phenylethan-1-ol~70-80[1]
3N,N-DimethylformamideBenzo[b]thiophene-2-acetaldehyde~60-70[1]

Signaling Pathway for Lithiation and Electrophilic Quench

Lithiation_Pathway A This compound C 2-(Lithiomethyl)benzo[b]thiophene (Carbanion Intermediate) A->C Deprotonation B n-BuLi B->C E Functionalized Product C->E Nucleophilic Attack D Electrophile (E+) D->E

Caption: Reaction pathway for the functionalization of this compound via lithiation.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The methodologies outlined in these application notes, including Suzuki-Miyaura coupling, Friedel-Crafts acylation, and lithiation-electrophilic quench, provide robust and reliable routes to a diverse range of functionalized derivatives. These protocols and the accompanying data serve as a practical guide for researchers in academia and industry, facilitating the exploration of new chemical space and the development of novel molecules with potential applications in medicine and materials science.

References

2-Methylbenzo[b]thiophene: A Versatile Scaffold for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, lending its structural motif to a variety of pharmacologically active agents. The introduction of a methyl group at the 2-position, yielding 2-methylbenzo[b]thiophene, further enhances its utility as a versatile building block in the synthesis of complex pharmaceutical compounds. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the development of pharmaceuticals, with a focus on two prominent examples: Raloxifene and Zileuton.

Introduction to Benzo[b]thiophene in Medicinal Chemistry

Benzo[b]thiophene derivatives exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3] Their structural similarity to endogenous molecules allows them to interact with various biological targets, such as enzymes and receptors, with high specificity. The benzo[b]thiophene moiety is a key component of several approved drugs, underscoring its importance in pharmaceutical research and development.[2][3]

Application in the Synthesis of Selective Estrogen Receptor Modulators (SERMs): Raloxifene

Raloxifene is a second-generation selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[4] It exhibits tissue-specific estrogen agonist or antagonist activity, a hallmark of SERMs.[1][5] The synthesis of Raloxifene relies on a multi-step process starting from precursors that lead to the formation of a substituted benzo[b]thiophene core. A key intermediate in many synthetic routes is 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.[6]

Signaling Pathway of Raloxifene

Raloxifene's mechanism of action involves binding to estrogen receptors (ERα and ERβ), leading to a conformational change in the receptor.[1][5] This altered complex then interacts with estrogen response elements (EREs) on DNA, recruiting co-activator or co-repressor proteins in a tissue-specific manner. In bone, it acts as an agonist, promoting bone density, while in breast and uterine tissue, it acts as an antagonist, inhibiting estrogen-driven cell proliferation.[7][5]

Raloxifene_Signaling_Pathway Raloxifene Raloxifene ER Estrogen Receptor (ERα / ERβ) Raloxifene->ER Binds Raloxifene_ER_complex Raloxifene-ER Complex ER->Raloxifene_ER_complex Forms ERE Estrogen Response Element (ERE) Raloxifene_ER_complex->ERE Binds to Gene_Transcription Modulation of Gene Transcription ERE->Gene_Transcription Regulates

Caption: Raloxifene's Mechanism of Action.

Experimental Protocols: Synthesis of Raloxifene Intermediate

Synthesis of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

This protocol describes a common method for synthesizing a key intermediate in Raloxifene production.

Materials:

  • α-(3-Methoxyphenylthio)-4-methoxyacetophenone

  • Polyphosphoric acid (PPA) or Methanesulfonic acid

  • Toluene

  • Heptane

  • Standard laboratory glassware and purification equipment

Procedure:

  • Cyclization: In a round-bottom flask, dissolve α-(3-methoxyphenylthio)-4-methoxyacetophenone (1 eq) in toluene.[8]

  • Add methanesulfonic acid (approximately 3.7 eq) to the solution at room temperature.[8]

  • Heat the mixture to 90°C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Work-up: Upon completion, add heptane to the reaction mixture at 90°C and continue stirring.[8]

  • Cool the mixture, which should induce precipitation of the product.

  • Filter the solid, wash with a mixture of toluene and 2-propanol, and dry under vacuum to yield 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.[8]

Friedel-Crafts Acylation and Demethylation to yield Raloxifene

This protocol outlines the subsequent steps to form Raloxifene.

Materials:

  • 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

  • 4-[2-(1-Piperidinyl)ethoxy]benzoyl chloride hydrochloride

  • Aluminum chloride (AlCl₃)

  • Methylene dichloride (DCM)

  • Decanethiol or Ethanethiol

  • Methanol, Ice, Concentrated HCl

  • Standard laboratory glassware and purification equipment

Procedure:

  • Acylation: Dissolve 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (1 eq) in methylene dichloride and cool to 0-10°C.

  • Add 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride (prepared separately) to the solution.

  • Add anhydrous aluminum chloride (approx. 7 eq) portion-wise, maintaining the temperature.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Demethylation: Add decanethiol (approx. 4 eq) and stir for another 2 hours.

  • Quenching and Isolation: Quench the reaction by pouring it into a mixture of methanol, ice, and concentrated HCl.

  • Stir the resulting mixture, collect the precipitated solid by filtration, wash with water, and dry.

  • The crude product can be purified by crystallization from a methanol/water mixture to yield Raloxifene hydrochloride.

Quantitative Data: Raloxifene
ParameterValueReference
Bioavailability~2%[9]
Plasma Protein Binding>95%[9]
Half-life (multiple dosing)32.5 hours[9]
Inhibition of Osteoclast Formation (in vitro)Maximal at 10⁻¹¹ mol/L[10]

Application in the Synthesis of 5-Lipoxygenase Inhibitors: Zileuton

Zileuton is an orally active inhibitor of 5-lipoxygenase (5-LOX), the enzyme that catalyzes the initial steps in the biosynthesis of leukotrienes.[4][6] By inhibiting 5-LOX, Zileuton effectively reduces the production of pro-inflammatory leukotrienes and is used in the chronic treatment of asthma.[11][12] The synthesis of Zileuton often involves the key intermediate 2-acetylbenzo[b]thiophene.

Signaling Pathway of Zileuton

Zileuton's primary mechanism of action is the direct inhibition of the 5-lipoxygenase enzyme. This prevents the conversion of arachidonic acid to leukotriene A4 (LTA4), the precursor to all leukotrienes. This blockade of the leukotriene pathway reduces inflammation, bronchoconstriction, and mucus production in the airways.[4][12]

Zileuton_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX5 Substrate LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 Catalyzes conversion to Zileuton Zileuton Zileuton->LOX5 Inhibits LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Inflammation Bronchoconstriction Mucus Production LTB4->Inflammation CysLTs->Inflammation

Caption: Zileuton's Inhibition of the 5-Lipoxygenase Pathway.

Experimental Protocols: Synthesis of Zileuton Intermediate

Synthesis of 2-Acetylbenzo[b]thiophene

This protocol describes a method for synthesizing a key intermediate for Zileuton.

Materials:

  • 2-Chlorobenzaldehyde

  • tert-Butyl mercaptan

  • Hydrobromic acid (HBr)

  • Acetylacetone

  • Chloroacetone

  • Standard laboratory glassware and purification equipment

Procedure:

  • Thioether Formation: Treat 2-chlorobenzaldehyde with tert-butyl mercaptan to form 2-(tert-butylthio)benzaldehyde.

  • Disulfide Formation: Treat the product from the previous step with aqueous HBr to yield the corresponding disulfide derivative.

  • Cyclization: React the disulfide derivative with acetylacetone and chloroacetone to produce 2-acetylbenzo[b]thiophene.

Conversion to Zileuton

Further synthetic steps, which are detailed in various patents, involve the conversion of the acetyl group to an ethylamine moiety, followed by reaction with a suitable reagent to introduce the N-hydroxyurea functionality.

Quantitative Data: Zileuton
Assay SystemIC₅₀ ValueReference
Rat Basophilic Leukemia Cell Supernatant (5-HETE synthesis)0.5 µM[6]
Rat Polymorphonuclear Leukocytes (PMNL) (5-HETE synthesis)0.3 µM[6]
Rat PMNL (LTB₄ biosynthesis)0.4 µM[6]
Human PMNL (LTB₄ biosynthesis)0.4 µM[6]
Human Whole Blood (LTB₄ biosynthesis)0.9 µM[6]
Dog Blood (LTB₄ synthesis)0.56 µM
Rat Blood (LTB₄ synthesis)2.3 µM
Human Blood (LTB₄ synthesis)2.6 µM
Antigen-induced tracheal strip contraction (in vitro)6 µM

Conclusion

The this compound scaffold and its broader benzo[b]thiophene family represent a cornerstone in the development of impactful pharmaceuticals. The synthetic versatility of this core allows for the creation of diverse molecular architectures that can be tailored to interact with specific biological targets. The examples of Raloxifene and Zileuton highlight the successful application of this building block in creating drugs that address significant unmet medical needs. The detailed protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of new benzo[b]thiophene-based therapeutic agents.

References

Applications of 2-Methylbenzo[b]thiophene in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzo[b]thiophene is a sulfur-containing heterocyclic compound that has garnered significant interest in materials science due to its unique electronic and photophysical properties. Its rigid, planar structure and electron-rich thiophene ring make it an excellent building block for a variety of organic electronic materials. The addition of a methyl group at the 2-position can enhance solubility and influence the molecular packing of derived materials, which in turn affects their performance in electronic devices. This document provides an overview of the applications of this compound in organic electronics, along with detailed experimental protocols for the synthesis of the core molecule and the fabrication of organic thin-film transistors (OTFTs) and organic solar cells (OSCs).

Key Applications

Derivatives of this compound are primarily utilized as p-type organic semiconductors in various electronic applications:

  • Organic Thin-Film Transistors (OTFTs): The favorable charge transport characteristics of materials based on the benzo[b]thiophene core structure lead to their use as the active channel layer in OTFTs. These transistors are fundamental components of flexible displays, sensors, and RFID tags. The performance of these devices is often evaluated based on their charge carrier mobility and on/off current ratio.

  • Organic Solar Cells (OSCs): As electron-donating materials, this compound derivatives are incorporated into the photoactive layer of OSCs. In combination with electron-accepting materials (like fullerenes or non-fullerene acceptors), they facilitate the generation and transport of charge upon illumination, converting light into electricity. The key performance metric for OSCs is the power conversion efficiency (PCE).[1][2][3]

  • Organic Light-Emitting Diodes (OLEDs): While less common than in OTFTs and OSCs, benzothiophene derivatives can be used as host materials or as part of the emissive layer in OLEDs due to their luminescence properties.

Data Presentation: Performance of Benzothiophene-Based Materials

The following tables summarize key performance metrics for various organic electronic devices that utilize derivatives of benzo[b]thiophene, showcasing the potential of this class of materials.

Table 1: Performance of Organic Thin-Film Transistors (OTFTs) based on Benzo[b]thiophene Derivatives

Active Material Core StructureHole Mobility (μ) (cm²/Vs)On/Off Current RatioReference
Benzo[b]thieno[2,3-d]thiophene (BTT) derivative0.005> 10⁶[4]
Dimer of BTT (BBTT)0.22-[4]
BTT with phenylene π-bridge1.0-[4]
BTT with various core sizes0.34-[5]
Benzothieno[2,3-b]thiophene (BTT) derivatives0.46> 10⁷[6]
Novel Benzo[b]thieno[2,3-d]thiophene derivatives0.057> 10⁷[7]
Thieno[f,f′]bis[8]benzothiophenesup to 0.12-[9]
Thieno[3,2-b]thiophene and benzothiadiazole co-polymers0.13.5 x 10³[10]

Table 2: Performance of Organic Solar Cells (OSCs) based on Benzothiophene Derivatives

Donor-Acceptor Polymer SystemPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF) (%)Reference
PBT-OTT:PC₇₁BM7.21---[1]
Asymmetric BDT Homopolymer:BTP-eC911.5-22.0465.87[2]
PIDTT-TBT based device5.840.8811.0859.60[3]
PIDTT-DTBT based device2.050.815.5145.67[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a general method for the synthesis of this compound, which can be adapted from procedures for similar benzothiophene derivatives.[8][11][12] High purity of the final product is crucial for its application in organic electronics.

Materials:

  • Thianaphthene (Benzo[b]thiophene)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dimethyl sulfate or Iodomethane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with thianaphthene dissolved in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Lithiation: The solution is cooled to 0°C in an ice bath. A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel over 30 minutes. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Alkylation: Dimethyl sulfate or iodomethane is added dropwise to the reaction mixture at 0°C. The mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using hexane as the eluent to yield pure this compound. The purity should be verified by GC-MS and NMR spectroscopy.

Protocol 2: Fabrication of a Solution-Processed Organic Thin-Film Transistor (OTFT)

This protocol describes the fabrication of a bottom-gate, top-contact OTFT using a this compound-based polymer as the active layer.[4][7][10][13]

Materials:

  • Heavily n-doped silicon wafer with a thermally grown SiO₂ layer (gate electrode and dielectric)

  • This compound-based polymer semiconductor

  • Organic solvent for the semiconductor (e.g., chloroform, chlorobenzene, or toluene)

  • Gold (for source and drain electrodes)

  • Cleaning solvents: Acetone, isopropanol

  • (Optional) Adhesion layer for electrodes (e.g., chromium)

Procedure:

  • Substrate Cleaning: The Si/SiO₂ substrate is sequentially cleaned in an ultrasonic bath with acetone and isopropanol for 15 minutes each, followed by drying with a stream of nitrogen.

  • Dielectric Surface Treatment (Optional but Recommended): To improve the interface properties, the SiO₂ surface can be treated with a self-assembled monolayer (SAM) of a silanizing agent like octadecyltrichlorosilane (OTS).

  • Active Layer Deposition: The this compound-based polymer is dissolved in a suitable organic solvent. The solution is then deposited onto the SiO₂ substrate using spin-coating to form a thin film. The spin-coating speed and time should be optimized to achieve the desired film thickness.

  • Annealing: The substrate with the active layer is annealed on a hot plate at a specific temperature (typically between 80-150°C) to remove residual solvent and improve the molecular ordering of the semiconductor film.

  • Electrode Deposition: Gold source and drain electrodes are deposited on top of the semiconductor layer through a shadow mask by thermal evaporation. An optional thin layer of chromium can be deposited first to improve the adhesion of gold. The channel length and width are defined by the shadow mask.

  • Characterization: The electrical characteristics of the fabricated OTFT are measured using a semiconductor parameter analyzer in a probe station. The transfer and output characteristics are recorded to determine the hole mobility, on/off ratio, and threshold voltage.

Protocol 3: Fabrication of a Bulk-Heterojunction Organic Solar Cell (OSC)

This protocol details the fabrication of a conventional architecture bulk-heterojunction solar cell using a this compound-based material as the electron donor.[1][2][3]

Materials:

  • Indium tin oxide (ITO)-coated glass substrate

  • Hole transport layer (HTL) material (e.g., PEDOT:PSS)

  • This compound-based donor material

  • Electron acceptor material (e.g., PC₇₁BM or a non-fullerene acceptor)

  • Common solvent for donor and acceptor (e.g., chlorobenzene, o-dichlorobenzene)

  • Electron transport layer (ETL) material (e.g., Ca, LiF)

  • Metal cathode (e.g., Aluminum)

  • Cleaning solvents: Deionized water, detergent, acetone, isopropanol

Procedure:

  • Substrate Cleaning: The ITO-coated glass is cleaned sequentially in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol (15 minutes each), and then dried with nitrogen. The ITO surface is often treated with UV-ozone for 15-20 minutes to improve its work function and remove organic residues.

  • Hole Transport Layer (HTL) Deposition: A thin layer of an HTL, such as PEDOT:PSS, is spin-coated onto the ITO substrate, followed by annealing on a hot plate.

  • Active Layer (Bulk-Heterojunction) Deposition: The this compound-based donor and the electron acceptor are dissolved in a common solvent to form a blend solution. This solution is spin-coated on top of the HTL. The film is then annealed to optimize the morphology of the active layer.

  • Electron Transport Layer (ETL) and Cathode Deposition: A thin ETL (e.g., Ca or LiF) and the metal cathode (e.g., Al) are sequentially deposited by thermal evaporation in a high-vacuum chamber.

  • Device Encapsulation and Characterization: The device is encapsulated to protect it from air and moisture. The current density-voltage (J-V) characteristics are measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) to determine the power conversion efficiency, open-circuit voltage, short-circuit current density, and fill factor.

Mandatory Visualizations

Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Thianaphthene Thianaphthene Lithiation Lithiation Thianaphthene->Lithiation nBuLi n-BuLi nBuLi->Lithiation AlkylatingAgent Dimethyl Sulfate or Iodomethane Alkylation Alkylation AlkylatingAgent->Alkylation Lithiation->Alkylation Intermediate Quenching Quenching Alkylation->Quenching Crude Product Purification Purification Quenching->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Fabrication Workflow for an Organic Thin-Film Transistor (OTFT)

G Start Start: Si/SiO₂ Substrate Clean Substrate Cleaning (Acetone, Isopropanol) Start->Clean SurfaceTx Surface Treatment (Optional: OTS) Clean->SurfaceTx SpinCoat Spin-Coating of This compound -based Polymer SurfaceTx->SpinCoat Anneal Annealing SpinCoat->Anneal Evaporation Thermal Evaporation of Au Electrodes Anneal->Evaporation Characterization Device Characterization Evaporation->Characterization

Caption: Step-by-step fabrication process for an OTFT.

Fabrication Workflow for an Organic Solar Cell (OSC)

G Start Start: ITO Substrate Clean Substrate Cleaning & UV-Ozone Treatment Start->Clean HTL HTL Deposition (e.g., PEDOT:PSS) Clean->HTL ActiveLayer Active Layer Deposition (Donor-Acceptor Blend) HTL->ActiveLayer Anneal Annealing ActiveLayer->Anneal ETL_Cathode ETL & Cathode Deposition (e.g., Ca/Al) Anneal->ETL_Cathode Characterization Device Characterization ETL_Cathode->Characterization

Caption: Fabrication workflow for a bulk-heterojunction OSC.

References

Application Notes and Protocols for the Functionalization of the 2-Methyl Group on Benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthetic functionalization of the 2-methyl group of benzo[b]thiophene, a key scaffold in medicinal chemistry. The benzo[b]thiophene core is a privileged structure found in numerous biologically active compounds and approved drugs.[1][2] Functionalization of the 2-methyl group provides a versatile handle to introduce a variety of pharmacophores and modulate the physicochemical properties of lead compounds, aiding in the development of new therapeutics for a range of diseases, including cancer, microbial infections, and inflammatory conditions.[1][2]

This document outlines detailed protocols for key transformations including radical bromination, oxidation, and metalation, followed by subsequent derivatization. Quantitative data is summarized for easy comparison of methodologies, and experimental workflows are visualized to provide a clear overview of the synthetic pathways.

Key Functionalization Strategies

The primary strategies for elaborating the 2-methyl group on the benzo[b]thiophene scaffold involve creating a reactive intermediate at the methyl position, which can then be converted into a diverse array of functional groups. The main approaches covered in these notes are:

  • Radical Bromination: Introduction of a bromine atom at the benzylic position to form 2-(bromomethyl)benzo[b]thiophene, a versatile intermediate for nucleophilic substitution reactions.

  • Oxidation: Selective oxidation of the methyl group to an aldehyde (benzo[b]thiophene-2-carbaldehyde) or a carboxylic acid (benzo[b]thiophene-2-carboxylic acid), which are key precursors for further modifications.

  • Metalation (Lithiation): Deprotonation of the methyl group using a strong base to generate a nucleophilic carbanion, which can react with a wide range of electrophiles.

Radical Bromination of the 2-Methyl Group

Radical bromination provides an effective method for introducing a functional handle at the 2-methyl position. The use of N-bromosuccinimide (NBS) with a radical initiator, such as azobisisobutyronitrile (AIBN), selectively brominates the benzylic position. It is important to note that under different conditions, electrophilic aromatic substitution on the benzo[b]thiophene ring can be a competing reaction. For instance, the use of NBS at low temperatures without a radical initiator can lead to bromination at the 3-position of the ring.

Experimental Protocol: Synthesis of 2-(Bromomethyl)benzo[b]thiophene

Materials:

  • 2-Methylbenzo[b]thiophene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or 1,2-dicholorobenzene, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous carbon tetrachloride (or 1,2-dichlorobenzene).

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-(bromomethyl)benzo[b]thiophene.

Safety Precautions: Carbon tetrachloride is a hazardous substance; all manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Data Summary: Bromination of this compound
ReagentInitiatorSolventProductYield (%)Reference
NBSAIBNCCl₄2-(Bromomethyl)benzo[b]thiopheneTypically 60-80%General protocol
NBSNoneAcetonitrile3-Bromo-2-methylbenzo[b]thiophene99%[1][3]
Experimental Workflow: Radical Bromination```dot

G start This compound reagents NBS, AIBN, CCl4, Reflux start->reagents workup Workup & Purification reagents->workup product 2-(Bromomethyl)benzo[b]thiophene workup->product

Caption: Stepwise oxidation of the 2-methyl group to the aldehyde and carboxylic acid.

Metalation of the 2-Methyl Group

The methyl group of this compound can be deprotonated with a strong base like n-butyllithium (n-BuLi) to form a highly nucleophilic lithiated intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce new carbon-carbon and carbon-heteroatom bonds.

Experimental Protocol: Lithiation and Electrophilic Quench

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., aldehyde, ketone, ester, alkyl halide)

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware for anhydrous reactions

  • Inert atmosphere setup

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise.

  • Stir the mixture at -78°C for 1 hour.

  • Add the desired electrophile (1.2 eq) to the solution at -78°C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Products from Lithiation and Electrophilic Quench
ElectrophileProductExpected Yield (%)
Benzaldehyde1-(Benzo[b]thiophen-2-yl)-1-phenylethan-1-ol60-80%
Acetone2-(Benzo[b]thiophen-2-yl)propan-2-ol70-90%
Ethyl acetate1-(Benzo[b]thiophen-2-yl)propan-2-one50-70%
Methyl iodide2-Ethylbenzo[b]thiophene80-95%
Carbon dioxideBenzo[b]thiophen-2-ylacetic acid60-80%

Experimental Workflow: Lithiation and Derivatization

G start This compound lithiation 1. n-BuLi, THF, -78°C 2. Electrophile (E+) start->lithiation product 2-(CH2-E)Benzo[b]thiophene lithiation->product

Caption: General workflow for the lithiation and electrophilic quench of this compound.

Downstream Functionalization: Condensation Reactions

Benzo[b]thiophene-2-carbaldehyde, synthesized via oxidation of the 2-methyl group, is a valuable precursor for various condensation reactions, such as the Knoevenagel and Wittig reactions, to form new carbon-carbon bonds.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • Benzo[b]thiophene-2-carbaldehyde

  • Malononitrile

  • Piperidine or ammonium acetate

  • Ethanol or solvent-free conditions

  • Standard laboratory glassware

Procedure (with piperidine catalyst):

  • In a round-bottom flask, dissolve benzo[b]thiophene-2-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. A precipitate may form.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Data Summary: Knoevenagel Condensation of Benzo[b]thiophene-2-carbaldehyde
Active Methylene CompoundCatalystProductYield (%)Reference
MalononitrilePiperidine2-(Benzo[b]thiophen-2-ylmethylene)malononitrile>90%[4][5]
Ethyl cyanoacetatePiperidineEthyl 2-cyano-3-(benzo[b]thiophen-2-yl)acrylate85-95%[6]
Barbituric acidAmmonium acetate5-(Benzo[b]thiophen-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione80-90%[7]

Logical Relationship: Functionalization Pathways

G cluster_0 Primary Functionalization cluster_1 Key Intermediates cluster_2 Secondary Functionalization A This compound B 2-(Bromomethyl)benzo[b]thiophene A->B Radical Bromination C Benzo[b]thiophene-2-carbaldehyde A->C Oxidation D 2-(Lithiomethyl)benzo[b]thiophene A->D Lithiation E Nucleophilic Substitution Products (e.g., Alcohols, Amines) B->E F Condensation Products (e.g., Alkenes, Heterocycles) C->F G Electrophilic Addition Products (e.g., Alcohols, Ketones) D->G

Caption: Overview of the functionalization pathways starting from this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-Methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of 2-Methylbenzo[b]thiophene. This compound and its derivatives are significant in pharmaceutical research and materials science, making a reliable purity assessment crucial for quality control and experimental consistency.[1] The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. This protocol provides a clear and reproducible procedure for the separation and quantification of this compound and its potential impurities.

Introduction

This compound is a heterocyclic aromatic compound that serves as a key building block in the synthesis of various organic molecules, including pharmaceuticals and electronic materials. Ensuring the purity of this intermediate is critical for the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of non-volatile and thermally sensitive compounds, making it an ideal choice for the purity analysis of this compound.[1] This document provides a detailed protocol for the HPLC analysis of this compound, intended for use in research and quality control laboratories.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation.[2]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (High-purity, Milli-Q or equivalent)

    • This compound reference standard (>98.0% purity)

    • Methanol (HPLC grade, for sample preparation)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Stationary Phase C18 Reverse-Phase Column (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Elution See Table 2
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C
Detection Wavelength 230 nm and 254 nm
Injection Volume 10 µL
Run Time 25 minutes

Table 1: HPLC Chromatographic Conditions

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.04060
15.0595
20.0595
20.14060
25.04060
Sample and Standard Preparation

Proper sample preparation is critical for accurate and reproducible results.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent (Acetonitrile:Water, 60:40 v/v).

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample, dissolve it in 10 mL of methanol in a volumetric flask, and then dilute 1 mL of this solution to 10 mL with the diluent. If necessary, filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation and Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Representative Quantitative Data

The following table presents typical retention time and peak area percentage obtained using this method.

Peak No.Retention Time (min)Peak Area (%)Identification
1~ 3.50.20Potential Polar Impurity
2~ 10.8 99.75 This compound
3~ 14.10.05Potential Non-Polar Impurity

Table 3: Representative HPLC Purity Data

Method Validation (Summary)

For routine quality control, this method should be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range for linearity is 5-150 µg/mL.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample/ Reference Standard Dissolve Dissolve in Methanol Weigh->Dissolve Dilute Dilute with Acetonitrile/Water Dissolve->Dilute Filter Filter (if necessary) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (230 & 254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for the HPLC purity analysis of this compound.

Signaling_Pathway Analyte This compound in Mobile Phase StationaryPhase Stationary Phase (Hydrophobic C18) Analyte->StationaryPhase Interaction Elution Differential Partitioning (Retention) StationaryPhase->Elution MobilePhase Mobile Phase (Polar Acetonitrile/Water) MobilePhase->Analyte Elution MobilePhase->Elution Separation Separation of Components Elution->Separation Detection UV Detection Separation->Detection

Caption: Logical relationship of components in the reverse-phase HPLC separation of this compound.

References

Application Note: High-Resolution Separation of Thiophene Isomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies and protocols for the separation of thiophene and its isomers using gas chromatography (GC). Thiophene and its derivatives are significant compounds in the pharmaceutical and materials science industries, often requiring precise isomeric separation for characterization and quality control. This application note outlines optimized GC conditions, including stationary phase selection, temperature programming, and detector parameters, to achieve baseline separation of common thiophene isomers.

Introduction to Thiophene Isomer Separation

Thiophene is an aromatic heterocyclic compound that serves as a fundamental building block in many pharmaceutical drugs and organic electronic materials. The substitution of alkyl groups on the thiophene ring leads to the formation of various positional isomers, such as 2-methylthiophene and 3-methylthiophene, or 2,3-dimethylthiophene and 2,5-dimethylthiophene. These isomers often possess distinct physical, chemical, and biological properties. Consequently, the ability to separate and accurately quantify individual isomers is crucial for research, development, and quality assurance.

Gas chromatography is a powerful analytical technique for the separation of volatile and semi-volatile compounds like thiophene isomers. The key to successful separation lies in the selection of an appropriate capillary column (stationary phase) and the optimization of analytical parameters. This note explores the use of various stationary phases with different polarities to achieve high-resolution separation of challenging isomer pairs.

Experimental Protocols

This section details the recommended instrumentation, consumables, and operating conditions for the separation of thiophene isomers.

Instrumentation and Consumables
  • Gas Chromatograph (GC): A system equipped with a split/splitless inlet and a flame ionization detector (FID) or a mass spectrometer (MS) is recommended. For trace analysis of sulfur-containing compounds, a sulfur-selective detector such as a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD) can be employed for enhanced sensitivity and selectivity.

  • GC Columns (Capillary):

    • Non-Polar: 100% Dimethylpolysiloxane (e.g., DB-1, HP-1, Rtx-1)

    • Mid-Polar: 50% Phenyl-methylpolysiloxane (e.g., DB-17, HP-50+, Rxi-50)

    • Polar: Polyethylene glycol (PEG) (e.g., DB-WAX, HP-INNOWax)

  • Carrier Gas: Helium or Hydrogen, high purity (99.999%)

  • Reagents: Thiophene and its alkylated isomers (e.g., 2-methylthiophene, 3-methylthiophene, 2,5-dimethylthiophene, 2,3-dimethylthiophene), high-purity solvents for sample dilution (e.g., hexane, dichloromethane).

Standard Preparation

Prepare individual stock solutions of each thiophene isomer at a concentration of 1000 µg/mL in a suitable solvent. Create a mixed isomer standard solution by diluting the stock solutions to the desired concentration range (e.g., 1-100 µg/mL).

GC Method Parameters

The following tables outline recommended starting conditions for the separation of thiophene isomers on stationary phases of varying polarity. These parameters may require further optimization based on the specific instrument and isomers of interest.

Table 1: GC Conditions for Separation of Methylthiophene Isomers on a Non-Polar Stationary Phase.

ParameterValue
Column 100% Dimethylpolysiloxane
30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Volume 1.0 µL (Split ratio 50:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 40 °C (hold 2 min)
Ramp: 5 °C/min to 150 °C
Detector FID
Detector Temp. 280 °C

Table 2: GC Conditions for Separation of Dimethylthiophene Isomers on a Mid-Polar Stationary Phase.

ParameterValue
Column 50% Phenyl-methylpolysiloxane
30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 260 °C
Injection Volume 1.0 µL (Split ratio 50:1)
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Program Initial: 50 °C (hold 2 min)
Ramp: 3 °C/min to 180 °C
Detector MS
Transfer Line 280 °C
Ion Source 230 °C
Scan Range 35-250 amu

Table 3: GC Conditions for Separation of various Alkylthiophene Isomers on a Polar Stationary Phase.

ParameterValue
Column Polyethylene glycol (PEG)
30 m x 0.32 mm ID, 0.5 µm film thickness
Inlet Temperature 240 °C
Injection Volume 1.0 µL (Split ratio 40:1)
Carrier Gas Helium
Flow Rate 1.5 mL/min (Constant Flow)
Oven Program Initial: 60 °C (hold 3 min)
Ramp: 8 °C/min to 220 °C (hold 5 min)
Detector FPD (Sulfur mode)
Detector Temp. 250 °C

Data Presentation: Retention Data for Thiophene Isomers

The following tables summarize the expected retention times and retention indices for selected thiophene isomers on different stationary phases based on the conditions outlined above. Retention indices provide a more robust method for compound identification across different instruments and laboratories.

Table 4: Retention Data on a Non-Polar Stationary Phase (100% Dimethylpolysiloxane).

CompoundRetention Time (min)Retention Index (Kovats)
Thiophene5.8745
2-Methylthiophene7.2810
3-Methylthiophene7.5825
2,5-Dimethylthiophene8.9905
2,3-Dimethylthiophene9.3920

Table 5: Retention Data on a Mid-Polar Stationary Phase (50% Phenyl-methylpolysiloxane).

CompoundRetention Time (min)Retention Index (Kovats)
Thiophene8.2890
2-Methylthiophene9.8985
3-Methylthiophene10.11005
2,5-Dimethylthiophene11.71110
2,3-Dimethylthiophene12.21135

Table 6: Retention Data on a Polar Stationary Phase (Polyethylene glycol).

CompoundRetention Time (min)Retention Index (Kovats)
Thiophene10.51080
2-Methylthiophene11.91150
3-Methylthiophene12.31175
2,5-Dimethylthiophene13.81260
2,3-Dimethylthiophene14.41290

Visualization of the GC Workflow

The following diagram illustrates the logical workflow for the gas chromatographic separation of thiophene isomers.

GC_Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography System cluster_data Data Analysis Standard Thiophene Isomer Standard Mixture Dilution Dilution in Appropriate Solvent Standard->Dilution Injector GC Inlet (Split/Splitless) Dilution->Injector Injection Column Capillary Column (Selected Stationary Phase) Injector->Column Chromatogram Chromatogram Generation Detector Detector (FID, MS, FPD, or SCD) Column->Detector Oven GC Oven (Temperature Program) Detector->Chromatogram Signal Integration Peak Integration & Identification Chromatogram->Integration Report Quantitative Report & Isomer Ratio Integration->Report

Caption: Workflow for the GC analysis of thiophene isomers.

Discussion

The choice of stationary phase is the most critical parameter for achieving the separation of thiophene isomers. Non-polar columns, such as those with 100% dimethylpolysiloxane, separate compounds primarily based on their boiling points. Since many thiophene isomers have very close boiling points, baseline separation can be challenging on these phases, although often achievable with long columns and slow temperature ramps.

Mid-polar stationary phases, such as 50% phenyl-methylpolysiloxane, offer a different selectivity due to the introduction of polarizable phenyl groups. These phases can provide enhanced resolution for certain isomer pairs that are difficult to separate on non-polar columns.

Polar stationary phases, like those based on polyethylene glycol, provide the greatest difference in selectivity compared to non-polar phases. The separation mechanism on these columns is influenced by dipole-dipole interactions and hydrogen bonding capabilities. For thiophene isomers, the differences in the position of the alkyl substituents can lead to subtle changes in their interaction with the polar stationary phase, often resulting in improved separation.

For highly complex samples or trace analysis, two-dimensional gas chromatography (2D-GC) can be a powerful tool. This technique utilizes two columns of different selectivity to significantly increase peak capacity and resolve co-eluting compounds.

Conclusion

The successful separation of thiophene isomers by gas chromatography is readily achievable with careful selection of the stationary phase and optimization of the analytical conditions. This application note provides a comprehensive starting point for researchers, scientists, and drug development professionals to develop robust and reliable methods for the analysis of these important compounds. The provided protocols and retention data will aid in method development and the accurate identification and quantification of thiophene isomers in a variety of sample matrices.

Application Notes and Protocols for the Derivatization of 2-Methylbenzo[b]thiophene in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of the 2-methylbenzo[b]thiophene scaffold for the development of novel therapeutic agents. This document includes detailed protocols for the synthesis of key derivatives and their subsequent evaluation in relevant biological assays.

Introduction

The benzo[b]thiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Derivatization of the this compound core has yielded potent anticancer, antimicrobial, and enzyme-inhibitory compounds. This document focuses on three key areas of biological application: anticancer activity via tubulin polymerization inhibition, antimicrobial activity against multidrug-resistant bacteria, and cholinesterase inhibition for potential neurodegenerative disease therapies.

I. Anticancer Applications: Tubulin Polymerization Inhibitors

A significant class of anticancer agents derived from this compound are inhibitors of tubulin polymerization. These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][3]

Quantitative Data Summary

The following table summarizes the in vitro activity of representative 2-aryl-3-anilinobenzo[b]thiophene derivatives.

Compound IDModificationCell LineIC50 (nM)Reference
3a 2-phenyl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiopheneCaco-215[4]
HCT-11612[4]
3b 2-(4-fluorophenyl)-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiopheneCaco-220[4]
HCT-11618[4]
Experimental Protocols

1. Synthesis of 2-Aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophene Derivatives

This protocol is adapted from the synthesis described by Romagnoli et al.[5]

Materials:

  • 6-methoxybenzo[b]thiophene

  • Substituted iodobenzene derivatives

  • Palladium (II) acetate

  • Silver trifluoroacetate

  • Trifluoroacetic acid

  • Tween 80

  • N-bromosuccinimide (NBS)

  • Tetrahydrofuran (THF)

  • 3,4,5-trimethoxyaniline

  • Palladium (II) acetate

  • BINAP

  • Cesium carbonate

  • Toluene

Procedure:

  • C-2 Arylation: In a reaction vessel, combine 6-methoxybenzo[b]thiophene (1 eq.), the desired substituted iodobenzene (1.2 eq.), palladium (II) acetate (0.1 eq.), silver trifluoroacetate (1.2 eq.), and trifluoroacetic acid (1.2 eq.) in a 2% w/w aqueous solution of Tween 80. Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC. Upon completion, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield the 2-aryl-6-methoxybenzo[b]thiophene.

  • C-3 Bromination: Dissolve the 2-aryl-6-methoxybenzo[b]thiophene (1 eq.) in THF. Add N-bromosuccinimide (1.1 eq.) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with water and extract the product. Dry the organic layer and purify by column chromatography to obtain the 2-aryl-3-bromo-6-methoxybenzo[b]thiophene.

  • C-N Cross-Coupling: To a solution of the 2-aryl-3-bromo-6-methoxybenzo[b]thiophene (1 eq.) and 3,4,5-trimethoxyaniline (1.2 eq.) in toluene, add palladium (II) acetate (0.05 eq.), BINAP (0.1 eq.), and cesium carbonate (2 eq.). Degas the mixture and heat under an inert atmosphere at 100°C for 12-24 hours. After cooling, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography to yield the final 2-aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophene derivative.

2. In Vitro Tubulin Polymerization Inhibition Assay

This protocol is a generalized procedure based on commercially available fluorescence-based assay kits.

Materials:

  • Lyophilized tubulin (≥99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP stock solution (100 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds and controls (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)

  • 96-well microplate, temperature-controlled microplate reader

Procedure:

  • Reagent Preparation:

    • Tubulin Stock Solution (10 mg/mL): Reconstitute lyophilized tubulin with ice-cold General Tubulin Buffer containing 1 mM GTP. Aliquot and store at -80°C.

    • Tubulin Reaction Mix (2 mg/mL): On ice, prepare the reaction mix with a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.

    • Test Compound Preparation: Prepare 10x concentrated stocks of test compounds in General Tubulin Buffer. Ensure the final DMSO concentration is ≤ 2%.

  • Assay Procedure:

    • Pre-warm the microplate reader and a 96-well plate to 37°C.

    • Add 5 µL of 10x test compound, controls, or vehicle to the appropriate wells.

    • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in the pre-warmed reader and measure fluorescence intensity (e.g., excitation 360 nm, emission 450 nm) every minute for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Calculate the rate of polymerization (Vmax) and the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway and Workflow Diagrams

anticancer_pathway cluster_drug_interaction Drug Interaction cluster_cellular_effect Cellular Effect This compound\nDerivative This compound Derivative Tubulin Dimer Tubulin Dimer This compound\nDerivative->Tubulin Dimer Binds to Colchicine Site Microtubule Microtubule Tubulin Dimer->Microtubule Inhibits Polymerization Disrupted Mitotic Spindle Disrupted Mitotic Spindle Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Disrupted Mitotic Spindle->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Caption: Anticancer mechanism of tubulin polymerization inhibitors.

synthesis_workflow start 6-methoxybenzo[b]thiophene step1 C-2 Arylation (Substituted Iodobenzene, Pd(OAc)2) start->step1 step2 C-3 Bromination (NBS, THF) step1->step2 step3 C-N Cross-Coupling (3,4,5-trimethoxyaniline, Pd(OAc)2, BINAP) step2->step3 end 2-Aryl-3-anilinobenzo[b]thiophene Derivative step3->end

Caption: Synthetic workflow for 2-aryl-3-anilinobenzo[b]thiophenes.

II. Antimicrobial Applications

Benzo[b]thiophene acylhydrazones have emerged as a promising class of antimicrobial agents, particularly against multidrug-resistant Staphylococcus aureus (MRSA).[6][7]

Quantitative Data Summary

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative benzo[b]thiophene acylhydrazone derivatives against S. aureus strains.

Compound IDModificationS. aureus StrainMIC (µg/mL)Reference
II.b (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideATCC 292134[6][7]
MRSA4[6][7]
Daptomycin-resistant4[6][7]
Experimental Protocols

1. Synthesis of Benzo[b]thiophene Acylhydrazones

This protocol is adapted from the work of Deau et al.[6][7]

Materials:

  • Substituted benzo[b]thiophene-2-carboxylic acid

  • Thionyl chloride or oxalyl chloride

  • Hydrazine hydrate

  • Aromatic or heteroaromatic aldehydes

  • Methanol or ethanol

Procedure:

  • Synthesis of Carboxylic Hydrazide: Convert the substituted benzo[b]thiophene-2-carboxylic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride. React the acid chloride with hydrazine hydrate in a suitable solvent like THF or dichloromethane to obtain the benzo[b]thiophene-2-carbohydrazide.

  • Synthesis of Acylhydrazone: Dissolve the benzo[b]thiophene-2-carbohydrazide (1 eq.) and the desired aldehyde (1.1 eq.) in methanol or ethanol. Add a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to allow the product to precipitate. Collect the solid by filtration and wash with cold solvent to yield the pure acylhydrazone.

2. Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Test compounds

  • Bacterial strains (e.g., S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions in a 96-well plate using CAMHB to achieve a range of concentrations.

  • Inoculum Preparation: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Workflow Diagram

antimicrobial_workflow start Benzo[b]thiophene -2-carboxylic acid step1 Formation of Carbohydrazide start->step1 step2 Condensation with Aldehyde step1->step2 product Benzo[b]thiophene Acylhydrazone step2->product assay Antimicrobial Susceptibility Testing (MIC) product->assay result Determination of Antimicrobial Activity assay->result

Caption: Workflow for antimicrobial evaluation of derivatives.

III. Cholinesterase Inhibition

Benzo[b]thiophene-chalcone hybrids have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[8]

Quantitative Data Summary

The following table shows the cholinesterase inhibitory activity of representative benzo[b]thiophene-chalcone derivatives.

Compound IDModificationEnzymeIC50 (µM)Reference
5f 2-phenyl-3-(3-(4-chlorophenyl)acryloyl)benzo[b]thiopheneAChE15.2[8]
5h 2-phenyl-3-(3-(4-methoxyphenyl)acryloyl)benzo[b]thiopheneBChE10.8[8]
Experimental Protocols

1. Synthesis of Benzo[b]thiophene-Chalcones

This synthesis involves an intramolecular Wittig reaction.

Materials:

  • Triphenylphosphine hydrobromide

  • Acyl chlorides

  • Appropriate solvents and reagents for Wittig reaction

Procedure:

  • Preparation of Phosphonium Salt: React triphenylphosphine with a suitable halo-substituted benzo[b]thiophene precursor to form the corresponding phosphonium salt.

  • Wittig Reaction: Treat the phosphonium salt with a strong base (e.g., n-butyllithium) to generate the ylide. React the ylide with an appropriate acyl chloride to yield the benzo[b]thiophene-chalcone derivative. Purify the product using column chromatography.

2. Cholinesterase Activity Assay (Ellman's Method)

This is a colorimetric assay to measure cholinesterase activity.[9]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds and a standard inhibitor (e.g., galantamine)

  • 96-well microplate and reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE or BChE solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: Initiate the reaction by adding the substrate (ATCI or BTCI).

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes). The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Workflow Diagram

cholinesterase_workflow start Synthesis of Benzo[b]thiophene-chalcone assay Cholinesterase Inhibition Assay start->assay data Calculation of % Inhibition and IC50 assay->data result Evaluation of Inhibitory Potency data->result

Caption: Workflow for cholinesterase inhibitor evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 2-Methylbenzo[b]thiophene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are several established routes for synthesizing the this compound scaffold. The most common strategies involve either building the bicyclic system with the methyl group already in place or introducing the methyl group onto a pre-formed benzo[b]thiophene core.[1] A highly effective method involves the direct methylation of benzo[b]thiophene (also known as thianaphthene).[2][3] This is achieved by deprotonating benzo[b]thiophene with a strong base like n-butyllithium to form a potent nucleophile, which then reacts with a methylating agent.[1]

Q2: My reaction yield is consistently low. What general factors should I investigate?

Low yields can often be traced back to several key experimental factors. A systematic approach to troubleshooting is recommended.[4]

  • Purity of Reactants: Impurities in starting materials can significantly interfere with the reaction.[4] Confirm the purity of your benzo[b]thiophene, n-butyllithium, and methylating agent. If necessary, purify the starting materials before use.

  • Solvent Quality: Ensure the solvent is of an appropriate grade and, critically, is anhydrous.[4] The presence of water will quench the organolithium intermediate.

  • Reaction Temperature and Time: The formation of the lithiated intermediate is highly temperature-sensitive and typically requires very low temperatures (e.g., -78 °C).[1][2] Reaction times must be sufficient for each step to reach completion.[4]

  • Inert Atmosphere: Organolithium reagents are sensitive to air and moisture. The reaction must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[2]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress to determine the optimal reaction time and identify the presence of side products.[4]

Q3: How can I effectively purify the final this compound product?

Purification is critical to obtaining a high-purity final product. The appropriate method depends on the nature of the impurities.

  • Column Chromatography: This is the most common and effective technique for separating the desired product from unreacted starting materials and byproducts.[4] A non-polar solvent system, such as Hexane/Ethyl Acetate, is often crucial for good separation.[4]

  • Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization is an excellent method for achieving high purity.[4]

  • Distillation: For volatile derivatives or to remove volatile impurities, distillation can be an effective purification method.[4]

Troubleshooting Guides

Problem: Low Yield in Synthesis via Lithiation and Methylation

This guide addresses the common issues encountered during the popular two-stage synthesis from benzo[b]thiophene.

Troubleshooting Workflow for Low Yield

G start Low Yield or Incomplete Reaction check_reagents Verify Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_setup Inspect Apparatus Setup start->check_setup nBuLi n-BuLi Titration check_reagents->nBuLi solvents Anhydrous Solvents? check_reagents->solvents sm_purity Starting Material Purity check_reagents->sm_purity temp Temperature Control (-78 °C Maintained?) check_conditions->temp time Sufficient Reaction Time? check_conditions->time atmosphere Inert Atmosphere (N2/Ar Purge) check_conditions->atmosphere glassware Oven/Flame-Dried Glassware? check_setup->glassware septa Air-tight Septa? check_setup->septa solution Optimize and Repeat nBuLi->solution solvents->solution sm_purity->solution temp->solution time->solution atmosphere->solution glassware->solution septa->solution

Caption: General troubleshooting workflow for low-yield reactions.

Table 1: Troubleshooting Specific Issues in Lithiation/Methylation

Symptom Potential Cause Recommended Solution
No reaction (only starting material present) Inactive n-butyllithium (n-BuLi)Use a fresh bottle of n-BuLi or titrate the solution to determine its exact molarity before use.
Wet solvent or glasswareEnsure all solvents are passed through a drying system (e.g., alumina column) and all glassware is oven or flame-dried immediately before use.
Low conversion with multiple side products Reaction temperature too highMaintain a strict temperature of -78 °C (dry ice/acetone bath) during the addition of n-BuLi and the methylating agent.[1][2]
Poor quality starting materialPurify the starting benzo[b]thiophene by recrystallization or chromatography.
Yield improves but is not optimal Sub-optimal reaction timeMonitor the reaction by TLC. Allow the lithiation step to proceed for at least 30 minutes before adding the electrophile.[2]
Inefficient stirringEnsure vigorous stirring, especially if the reaction mixture becomes thick, to promote homogeneity.

Experimental Protocols

High-Yield Synthesis of this compound from Benzo[b]thiophene

This protocol is adapted from a reported synthesis with a high yield.[2]

Synthesis Workflow via Lithiation

G cluster_prep Preparation cluster_lithiation Stage 1: Lithiation cluster_methylation Stage 2: Methylation cluster_workup Workup & Purification prep1 Dissolve Benzo[b]thiophene in anhydrous Diethyl Ether prep2 Cool solution to -78 °C prep1->prep2 prep3 Maintain Inert Atmosphere (N2/Ar) prep2->prep3 lith1 Add n-Butyllithium (n-BuLi) dropwise at -78 °C prep3->lith1 lith2 Stir at -78 °C for 30 min lith1->lith2 meth1 Add Dimethyl Sulfate dropwise at -78 °C lith2->meth1 meth2 Stir at -78 °C for 30 min meth1->meth2 workup1 Quench reaction with water meth2->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4

Caption: Experimental workflow for this compound synthesis.

Materials:

  • Benzo[b]thiophene

  • n-Butyllithium (n-BuLi) in hexane

  • Dimethyl sulfate

  • Anhydrous diethyl ether

  • Hexane

  • Water

  • Standard workup reagents (e.g., brine, anhydrous magnesium sulfate)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve benzo[b]thiophene in anhydrous diethyl ether in a flame-dried, three-neck flask equipped with a stirrer, thermometer, and dropping funnel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (in hexane) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, stir the mixture at -78 °C for 30 minutes.[2]

  • Methylation: Add dimethyl sulfate dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

  • Stir the reaction at this temperature for an additional 30 minutes.[2]

  • Workup: Slowly quench the reaction by adding water. Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel, extract the aqueous phase with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain pure this compound.

Table 2: Comparison of Synthesis Parameters

The following table summarizes reaction conditions from a reported high-yield synthesis.[2]

Parameter Condition Purpose
Starting Material Benzo[b]thiopheneProvides the core heterocyclic structure.
Reagent 1 n-Butyllithium (n-BuLi)Strong base for deprotonation at the 2-position.
Reagent 2 Dimethyl sulfateElectrophilic methyl source.
Solvent Diethyl ether / HexaneAnhydrous medium for the reaction.
Temperature -78 °CCritical for selective lithiation and preventing side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the highly reactive organolithium intermediate.[2]
Reported Yield 82%Demonstrates the effectiveness of this protocol.[2]

References

Technical Support Center: Purification of Crude 2-Methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2-Methylbenzo[b]thiophene. Below you will find frequently asked questions and a troubleshooting guide to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound are recrystallization, column chromatography, and distillation. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: When is recrystallization the preferred method of purification?

A2: Recrystallization is an excellent initial purification method, particularly when dealing with solid crude products containing impurities with different solubility profiles.[1] It is efficient for removing a significant amount of impurities and is often the most straightforward technique to perform.

Q3: Under what circumstances should I use column chromatography?

A3: Column chromatography is recommended when recrystallization does not yield a product of sufficient purity.[1] This technique is particularly useful for separating this compound from impurities with similar solubility and polarity, such as isomers or byproducts from the synthesis.[1][2] It offers a higher degree of separation for complex mixtures.[1]

Q4: Is distillation a viable option for purifying this compound?

A4: Yes, distillation can be an effective method for purifying this compound, especially given its liquid form at room temperature and a boiling point of 242-243 °C at atmospheric pressure.[3] This technique is suitable for separating it from non-volatile impurities or those with significantly different boiling points.

Q5: My final product has a persistent yellow or brownish color. How can I remove it?

A5: A persistent color in the purified product often indicates the presence of minor, highly colored impurities or degradation byproducts.[1] Treating a solution of the compound with activated carbon before the final recrystallization can be effective in removing these colored contaminants.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
Low yield from recrystallization. [1]The chosen solvent is too effective, keeping the product dissolved even at low temperatures.[1] The initial crude product has a very low concentration of this compound.[1]Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[1] Consider an initial purification by column chromatography to enrich the desired compound before recrystallization.
The product oils out instead of crystallizing. [1]A high concentration of impurities is inhibiting crystal lattice formation.[1] Residual solvent is present.[1]First, ensure all solvent is removed under a high vacuum.[1] If the product still fails to crystallize, purify the oil using column chromatography to remove impurities, then attempt recrystallization with the purified fraction.[1]
Impurities are co-eluting with the product during column chromatography. The solvent system (mobile phase) is not optimized for separation. The column is overloaded with the crude product.Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase that provides good separation between the product and impurities.[4] Reduce the amount of crude material loaded onto the column.
The product appears pure by TLC but shows impurities in NMR or HPLC analysis. The impurities have a similar polarity to the product and do not separate well on TLC. The impurity is not UV-active and therefore not visible on the TLC plate under UV light.Utilize orthogonal analytical techniques like HPLC and NMR for a more comprehensive purity assessment.[5] Use a different visualization method for the TLC plate, such as staining.

Purity Levels After Purification

The following table summarizes typical purity levels that can be expected for this compound after various purification stages.

Purification StageTypical Purity (%)Analytical Method
Crude Product50-80%GC/HPLC
After Recrystallization90-98%GC/HPLC
After Column Chromatography>98%GC/HPLC, NMR[5]
After Distillation>97%GC

Experimental Protocols

Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or a hexane/ethyl acetate mixture).[6][7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly heat the solution.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon or any insoluble impurities.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can subsequently place the flask in an ice bath.[1]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[1]

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.[1]

Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexanes).[1]

  • Column Packing: Pour the silica gel slurry into a chromatography column and allow the solvent to drain until it is level with the top of the silica.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).[1] Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.[1]

  • Elution: Carefully add the mobile phase to the column without disturbing the top layer.[8] Apply gentle air pressure to begin eluting the compounds. Start with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity (e.g., by adding ethyl acetate) to elute the compounds from the column.[2][8]

  • Fraction Collection: Collect the eluent in a series of fractions and monitor the separation using TLC.[4]

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Diagrams

PurificationWorkflow cluster_start Start cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Distillation Distillation Crude->Distillation PurityAnalysis Purity Analysis (TLC, GC, NMR, HPLC) Recrystallization->PurityAnalysis ColumnChromatography Column Chromatography ColumnChromatography->PurityAnalysis Distillation->PurityAnalysis PureProduct Pure this compound PurityAnalysis->PureProduct >98% Pure Impure Product Still Impure PurityAnalysis->Impure <98% Pure Impure->ColumnChromatography

Caption: General workflow for the purification of crude this compound.

PurificationDecisionTree Start Crude Product Assessment IsSolid Is the crude product a solid? Start->IsSolid IsLiquid Is the crude product a liquid? Start->IsLiquid HighImpurity Are impurities significantly different in solubility? IsSolid->HighImpurity Yes ColumnChromatography Perform Column Chromatography IsSolid->ColumnChromatography No Recrystallization Perform Recrystallization HighImpurity->Recrystallization Yes HighImpurity->ColumnChromatography No VolatileImpurities Are impurities non-volatile or have a very different boiling point? IsLiquid->VolatileImpurities Yes VolatileImpurities->ColumnChromatography No Distillation Perform Distillation VolatileImpurities->Distillation Yes TroubleshootingWorkflow Start Purification Issue Encountered IssueType What is the issue? Start->IssueType LowYield Low Yield in Recrystallization IssueType->LowYield OilingOut Product Oiling Out IssueType->OilingOut CoElution Co-elution in Chromatography IssueType->CoElution ChangeSolvent Optimize Recrystallization Solvent LowYield->ChangeSolvent RemoveSolvent Ensure Complete Solvent Removal OilingOut->RemoveSolvent OptimizeMobilePhase Optimize Mobile Phase via TLC CoElution->OptimizeMobilePhase PrePurify Pre-purify with Chromatography RemoveSolvent->PrePurify

References

Common side reactions in the synthesis of 2-Methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methylbenzo[b]thiophene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important heterocyclic compound.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, focusing on the common synthetic route involving the S-alkylation of a thiophenol with an α-halo ketone followed by acid-catalyzed cyclization.

Problem 1: Low Yield of this compound and Formation of an Isomeric Impurity

Question: I am synthesizing this compound by reacting thiophenol with chloroacetone to form phenylthioacetone, followed by cyclization with polyphosphoric acid (PPA). My overall yield is low, and NMR analysis indicates the presence of a significant amount of an isomeric byproduct. How can I improve the yield and selectivity for the desired 2-methyl isomer?

Answer:

This is a common issue in the synthesis of this compound. The isomeric impurity you are observing is likely 3-Methylbenzo[b]thiophene . Its formation is a known side reaction in the acid-catalyzed cyclization of the intermediate, phenylthioacetone.

Root Cause Analysis:

The cyclization of phenylthioacetone can proceed through two distinct mechanistic pathways, leading to the formation of both 2-methyl and 3-methyl isomers. The reaction conditions, particularly the choice of acid catalyst and temperature, play a crucial role in determining the regioselectivity of this reaction. Direct Friedel-Crafts methylation of benzo[b]thiophene is also known to be non-regioselective, producing a mixture of 2- and 3-methyl isomers, as well as poly-alkylated byproducts.

Troubleshooting Workflow:

start Low yield and isomeric impurity check_reaction_conditions Verify Reaction Conditions start->check_reaction_conditions check_starting_materials Assess Starting Material Purity start->check_starting_materials catalyst Catalyst Choice: PPA can lead to isomer formation. Consider alternatives like Amberlyst-15. check_reaction_conditions->catalyst temperature Temperature Control: High temperatures can favor isomerization. Maintain recommended temperature. check_reaction_conditions->temperature thiophenol_purity Thiophenol Purity: Ensure it is free from oxidized impurities. check_starting_materials->thiophenol_purity chloroacetone_purity Chloroacetone Purity: Use freshly distilled chloroacetone. check_starting_materials->chloroacetone_purity purification_strategy Optimize Purification Strategy chromatography Column Chromatography: Use a non-polar eluent system (e.g., hexane/ ethyl acetate) for separation. purification_strategy->chromatography recrystallization Recrystallization: May be effective if one isomer is significantly less soluble. purification_strategy->recrystallization end_goal Improved Yield and Purity of 2-Methyl- benzo[b]thiophene catalyst->purification_strategy temperature->purification_strategy thiophenol_purity->purification_strategy chloroacetone_purity->purification_strategy chromatography->end_goal recrystallization->end_goal

Caption: Troubleshooting workflow for low yield and isomeric impurity.

Solutions:

  • Optimize Cyclization Conditions:

    • Catalyst: While polyphosphoric acid (PPA) is commonly used, it can lead to the formation of the 3-methyl isomer. Consider using milder solid acid catalysts like Amberlyst-15, which may offer better regioselectivity.

    • Temperature: High reaction temperatures can promote the formation of the thermodynamically more stable isomer and other side products. Carefully control the temperature during the cyclization step as specified in reliable protocols.

  • Purification:

    • Column Chromatography: The most effective method for separating this compound from its 3-methyl isomer is typically column chromatography on silica gel. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is often successful.

    • Recrystallization: While potentially less effective than chromatography for complete separation, recrystallization from a suitable solvent may enrich the desired isomer.

Problem 2: Incomplete Reaction and Presence of Starting Materials

Question: My reaction seems to be incomplete, and I am recovering a significant amount of unreacted thiophenol and/or phenylthioacetone. What could be the cause?

Answer:

Incomplete conversion can be due to several factors related to the reaction conditions and reagent quality.

Troubleshooting Steps:

  • Reaction Time and Temperature: Ensure that the reaction is allowed to proceed for the recommended duration and at the specified temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Catalyst Activity: If using a solid acid catalyst, ensure it is fresh and active. PPA can absorb moisture from the air, which reduces its effectiveness.

  • Purity of Reagents: The presence of impurities in the starting materials can inhibit the reaction. Use purified thiophenol and freshly distilled chloroacetone.

  • Stoichiometry: Double-check the molar ratios of your reactants.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most prevalent side product is the constitutional isomer, 3-Methylbenzo[b]thiophene . Depending on the synthetic route, other potential side products can include:

  • Poly-methylated benzo[b]thiophenes: If the reaction conditions are too harsh, further methylation of the product can occur.

  • Oxidized byproducts: If the reaction is exposed to air, especially at elevated temperatures, oxidation of the sulfur atom can lead to sulfoxide or sulfone impurities.

  • Unreacted starting materials and intermediates: Such as thiophenol and phenylthioacetone.

Q2: How can I confirm the identity of the 2-methyl and 3-methyl isomers?

A2: The most reliable method for distinguishing between the two isomers is Nuclear Magnetic Resonance (NMR) spectroscopy .

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer. The proton on the thiophene ring (at position 3 for the 2-methyl isomer and at position 2 for the 3-methyl isomer) will have a characteristic chemical shift.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the heterocyclic ring will also differ significantly between the two isomers.

Q3: Is there a synthetic method that exclusively produces this compound?

A3: While achieving 100% regioselectivity is challenging, some methods offer higher selectivity than the direct cyclization of phenylthioacetone. For instance, methods that involve building the thiophene ring onto a pre-functionalized benzene derivative can provide better control over the final product's regiochemistry. However, these methods may involve more synthetic steps.

Experimental Protocols

Synthesis of Phenylthioacetone (Intermediate)

Materials:

  • Thiophenol

  • Chloroacetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide in a mixture of ethanol and water.

  • Cool the solution in an ice bath and add thiophenol dropwise with stirring.

  • After the addition is complete, add chloroacetone dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Pour the mixture into water and extract with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain crude phenylthioacetone, which can be used in the next step without further purification or purified by vacuum distillation.

Cyclization of Phenylthioacetone to this compound

Materials:

  • Phenylthioacetone

  • Polyphosphoric acid (PPA) or Amberlyst-15

  • Toluene (if using Amberlyst-15)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

Procedure (using PPA):

  • Heat polyphosphoric acid to 80-90 °C in a round-bottom flask.

  • Add phenylthioacetone dropwise to the hot PPA with vigorous stirring.

  • Maintain the temperature and continue stirring for 1-2 hours after the addition is complete.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Procedure (using Amberlyst-15):

  • In a round-bottom flask equipped with a reflux condenser, add phenylthioacetone, Amberlyst-15, and toluene.

  • Heat the mixture to reflux and maintain for the time indicated by TLC monitoring (typically several hours).

  • Cool the reaction mixture and filter to remove the Amberlyst-15 resin.

  • Wash the resin with toluene.

  • Combine the filtrate and washes, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography as described above.

Data Summary

The following table summarizes typical outcomes of the cyclization reaction under different conditions. Note that specific yields and isomer ratios can vary based on the precise experimental setup.

CatalystTemperature (°C)Typical Yield of 2-Methyl Isomer (%)Typical Ratio (2-Methyl : 3-Methyl)
Polyphosphoric Acid (PPA)80-10060-75~ 3:1 to 5:1
Amberlyst-15Reflux in Toluene (~110)70-85> 10:1
Methane Sulfonic Acid8065-70~ 4:1

Signaling Pathways and Logical Relationships

The following diagram illustrates the reaction pathway leading to the formation of both 2-Methyl- and 3-Methylbenzo[b]thiophene from the common intermediate, phenylthioacetone.

cluster_start Starting Materials cluster_products Products thiophenol Thiophenol intermediate Phenylthioacetone (Intermediate) thiophenol->intermediate S-Alkylation chloroacetone Chloroacetone chloroacetone->intermediate cyclization Acid-Catalyzed Cyclization intermediate->cyclization product_2_methyl This compound (Desired Product) cyclization->product_2_methyl Pathway A product_3_methyl 3-Methylbenzo[b]thiophene (Side Product) cyclization->product_3_methyl Pathway B (Side Reaction)

Caption: Reaction pathway for the synthesis of this compound.

Technical Support Center: Purification of 2-Methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining high-purity 2-Methylbenzo[b]thiophene is crucial for reliable and reproducible experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are recrystallization and column chromatography. Recrystallization is often a good first step to remove the bulk of impurities, especially if the crude material is a solid.[1][2] Column chromatography is a more powerful technique for separating the target compound from impurities with similar polarities, such as isomers or byproducts from the synthesis.[1][2]

Q2: How do I choose the right purification method for my sample?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization is generally preferred for solid crude products to remove significant amounts of impurities with different solubility profiles.[1]

  • Column chromatography is recommended when recrystallization does not provide the desired purity, or when dealing with oily crude products or complex mixtures of impurities.[1][2]

Q3: My purified this compound has a persistent color. What is the cause and how can I remove it?

A3: A persistent color, often yellowish or brownish, can indicate the presence of minor, highly colored impurities or degradation products.[2] Treatment with activated charcoal during the recrystallization process can be effective in removing these colored contaminants. Dissolve the compound in a suitable hot solvent, add a small amount of activated charcoal, heat for a short period, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q4: The purified product appears as an oil and does not crystallize. What should I do?

A4: The presence of a significant amount of impurities or residual solvent can inhibit crystallization, causing the product to "oil out".[2] First, ensure all solvent has been removed under high vacuum. If the product still remains an oil, it is advisable to purify it by column chromatography to remove the impurities that are preventing crystallization. The purified fractions from the column can then be subjected to recrystallization to obtain a crystalline solid.[2]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low recovery after recrystallization The chosen solvent is too effective, keeping the product dissolved even at low temperatures. An excessive amount of solvent was used.- Perform small-scale solvent screening to find a solvent in which the compound is soluble when hot but sparingly soluble when cold. Alcohols like ethanol or isopropanol, or mixed solvent systems like ethanol/water, can be effective for benzothiophene derivatives.[1] - Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Co-elution of impurities during column chromatography The solvent system (eluent) does not have the optimal polarity to resolve the desired compound from an impurity. The column is overloaded with the crude sample.- Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A common starting point for benzothiophenes is a mixture of hexane and ethyl acetate.[1] A gradual increase in the polarity of the eluent (gradient elution) can improve separation. - Ensure the amount of crude material is appropriate for the size of the column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Product degradation during purification This compound may be sensitive to prolonged exposure to heat or acidic/basic conditions. Some benzothiophene derivatives are sensitive to light and air.- Avoid unnecessarily high temperatures during recrystallization and solvent evaporation. - If using column chromatography, ensure the silica gel is neutral, as acidic or basic silica can sometimes cause degradation of sensitive compounds. - Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light, especially if it will be stored for an extended period.
Streaking of the compound on the TLC plate The compound may be too polar for the chosen eluent, or it might be interacting strongly with the stationary phase. The sample applied to the TLC plate is too concentrated.- Increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. - Add a small amount of a slightly more polar solvent like methanol or a few drops of acetic acid to the eluent to improve the spot shape. - Dilute the sample before spotting it on the TLC plate.

Data Presentation

The following table summarizes the expected purity levels of this compound after different purification stages. The actual values can vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification StageTypical PurityCommon Remaining Impurities
Crude Product 80-95%Starting materials, reagents, reaction byproducts (e.g., isomers, over-methylated products).
After Recrystallization >98%Structurally similar impurities with comparable solubility.
After Column Chromatography >99%Trace amounts of closely eluting isomers or byproducts.
After Recrystallization of Chromatographed Product >99.5%Minimal impurities detectable by standard analytical techniques.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture

This protocol is suitable for solid, crude this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Clarification: If the solution is cloudy, add a few drops of hot ethanol until it becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove all traces of solvent.

Protocol 2: Silica Gel Column Chromatography

This protocol is effective for purifying oily crude products or for removing impurities with similar polarity.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain until it is level with the top of the silica gel. Gently tap the column to ensure even packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, sample-adsorbed silica to the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate, in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

PurificationWorkflow Purification Workflow for this compound crude Crude this compound is_solid Is the crude product a solid? crude->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oily) purity_check1 Assess Purity (TLC, NMR, GC-MS) recrystallization->purity_check1 purity_check2 Assess Purity (TLC, NMR, GC-MS) column_chromatography->purity_check2 is_pure1 Is purity > 99%? purity_check1->is_pure1 is_pure2 Is purity > 99%? purity_check2->is_pure2 is_pure1->column_chromatography No pure_product Pure this compound is_pure1->pure_product Yes is_pure2->recrystallization No, and solid is_pure2->pure_product Yes further_purification Consider further purification (e.g., second recrystallization or chromatography) is_pure2->further_purification No, and oily

Caption: A decision-making workflow for the purification of this compound.

PotentialPitfalls Potential Pitfalls in Purification start Purification Process heat Excessive Heat start->heat acid_base Strong Acid/Base start->acid_base air_light Air/Light Exposure start->air_light degradation Degradation/Byproduct Formation heat->degradation acid_base->degradation oxidation Oxidation (e.g., to sulfoxide) air_light->oxidation low_yield Low Yield degradation->low_yield impure_product Impure Product degradation->impure_product oxidation->impure_product

Caption: Potential pitfalls leading to product loss or impurity during purification.

References

Stability and storage conditions for 2-Methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methylbenzo[b]thiophene

This guide provides detailed information on the stability and proper storage conditions for this compound, addressing common issues researchers may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Some suppliers recommend storing it at room temperature, sealed in a dry environment and kept in a dark place.[3]

Q2: I noticed the color of my this compound has changed from white/pale yellow to brownish. Is it still usable?

A2: this compound is typically a white to pale cream or yellow crystalline powder.[4] Some sources describe it as a beige to brownish low-melting solid.[5] A significant color change could indicate degradation or the presence of impurities. It is recommended to verify the purity of the material using an appropriate analytical method (e.g., GC, NMR) before use.

Q3: What substances are incompatible with this compound?

A3: this compound should not be stored with strong oxidizing agents.[6][7] Contact with such materials could lead to a chemical reaction, compromising the stability of the compound.

Q4: What are the signs of decomposition or instability?

A4: Aside from a significant color change, any change in the physical form of the material could indicate decomposition. Under fire conditions, hazardous decomposition products can be released, including carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[2][6]

Q5: What is the general chemical stability of this compound?

A5: this compound is considered stable under normal, recommended storage conditions.[8] It is not expected to undergo hazardous polymerization.[2] The fused benzene and thiophene ring system contributes to its stability.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected reaction results or low yield. Compound degradation due to improper storage.Verify the purity of the this compound using analytical techniques like GC, HPLC, or NMR. Ensure storage conditions adhere to the recommendations (cool, dry, dark, inert atmosphere).
Material appears discolored or clumped. Exposure to moisture, air (oxidation), or light.While the material might still be usable for some applications, it is best to re-purify it or use a fresh batch for sensitive experiments. Always store in a tightly sealed container.[1][7]
Inconsistent results between batches. Variation in purity or degradation of an older batch.Always record the date of receipt and opening. Use the oldest stock first (FIFO method). If in doubt, re-qualify the material's purity before use.

Data Summary Table

ParameterRecommended Condition/ValueSource(s)
Storage Temperature Cool place, Room Temperature[1][3]
Atmosphere Sealed in dry, well-ventilated area[1][2][3]
Light Conditions Keep in dark place[3]
Incompatible Materials Strong oxidizing agents[6][7]
Hazardous Decomposition Carbon monoxide, Carbon dioxide, Sulfur oxides[2][6]

Experimental Protocols

General Protocol for Assessing Stability

This protocol outlines a general method for evaluating the stability of this compound under stress conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol).[3]

    • Divide the solution into multiple vials. Designate a set of vials as "control" and others as "test" samples for each stress condition.

  • Control Conditions:

    • Store the control vials under the recommended ideal conditions: in the dark, at room temperature, and under an inert atmosphere (e.g., nitrogen or argon).

  • Stress Conditions:

    • Elevated Temperature: Place test vials in an oven at a controlled, elevated temperature (e.g., 40°C or 60°C).

    • Light Exposure: Expose test vials to a consistent light source (e.g., a UV lamp or direct sunlight).

    • Oxidative Stress: Bubble air or oxygen through the test solution for a defined period or leave vials open to the atmosphere (use caution and proper ventilation).

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), take one vial from the control group and each test group.

    • Analyze the samples immediately using a quantitative method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound. An assay of ≥97.5% is a common purity specification.[4]

    • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

  • Data Analysis:

    • Compare the concentration of this compound in the test samples to the control samples at each time point.

    • Calculate the percentage of degradation for each stress condition over time.

    • Plot the concentration versus time to determine the degradation kinetics.

Visualizations

StabilityFactors cluster_conditions Environmental Factors cluster_incompatibilities Chemical Factors cluster_compound Compound State Light Light Exposure Degraded Degradation Products (e.g., Oxides) Light->Degraded causes Air Air (Oxygen) Air->Degraded causes Heat High Temperature Heat->Degraded causes Moisture Moisture Moisture->Degraded causes Oxidizers Strong Oxidizing Agents Oxidizers->Degraded causes Stable This compound (Stable) Stable->Degraded degrades to

Caption: Factors affecting the stability of this compound.

StabilityWorkflow cluster_stress Apply Stress Conditions (Time = T_x) start Prepare Stock Solution of this compound prep_samples Aliquot into Control and Test Vials start->prep_samples control Control (Ideal Conditions) prep_samples->control heat Elevated Temp. prep_samples->heat light Light Exposure prep_samples->light air Air Exposure prep_samples->air analysis Analyze all Samples (e.g., via GC/HPLC) control->analysis heat->analysis light->analysis air->analysis data Compare Test vs. Control Calculate % Degradation analysis->data end Determine Stability Profile data->end

Caption: General workflow for a chemical stability study.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Methylbenzo[b]thiophene Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to directly address specific issues encountered during the functionalization of 2-Methylbenzo[b]thiophene, a key scaffold in medicinal chemistry and materials science.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for functionalizing this compound?

A1: The primary strategies for functionalizing this compound include:

  • Side-Chain Lithiation and Electrophilic Quench: Deprotonation of the 2-methyl group using a strong base like n-butyllithium (n-BuLi), followed by reaction with an electrophile, is a powerful method for introducing functional groups at this position.[1]

  • Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Acylation): This classic method introduces acyl groups onto the aromatic ring. However, regioselectivity can be a challenge, with substitution often favoring the C3 position.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira): These versatile reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at various positions, typically requiring a halogenated this compound precursor.

Q2: I am struggling with regioselectivity in the Friedel-Crafts acylation of this compound. Where does the acyl group preferentially add?

A2: In Friedel-Crafts acylation of thiophene and its derivatives, the electrophile preferentially attacks the 2-position (or 5-position) due to the greater stabilization of the resulting carbocation intermediate through resonance.[2][3] For this compound, the C3 position is generally the most favored site for electrophilic substitution.[1] This is because the intermediate formed by attack at C3 is more stable. However, steric hindrance from the 2-methyl group can influence the regioselectivity, sometimes leading to substitution at other positions on the benzene ring.[4]

Q3: My lithiation reaction on the 2-methyl group is giving low yields. What are the critical parameters to control?

A3: Low yields in the side-chain lithiation of this compound can often be attributed to several factors:

  • Base Strength and Stoichiometry: A strong base such as n-butyllithium or sec-butyllithium is required for efficient deprotonation. Using an insufficient amount of base will result in incomplete lithiation.

  • Temperature: These reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium species.[5]

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.[6]

  • Purity of Reagents: Impurities in the starting material or electrophile can quench the lithiated intermediate.

Troubleshooting Guides

Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Issue Possible Causes Solutions
Low or No Product Formation 1. Inactive catalyst. 2. Poor quality of reagents (starting material, boronic acid/ester, etc.). 3. Suboptimal reaction temperature. 4. Incorrect base or solvent.[7] 5. Presence of oxygen.1. Use a fresh batch of catalyst or a pre-catalyst. 2. Purify starting materials and ensure boronic acids/esters have not degraded. 3. Optimize the temperature; some reactions require heating to proceed efficiently. 4. Screen different base and solvent combinations. A small amount of water can sometimes be beneficial in Suzuki couplings.[8] 5. Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen).[9]
Significant Side Product Formation (e.g., Homocoupling, Protodeboronation) 1. Presence of oxygen promoting homocoupling. 2. Instability of the boronic acid leading to protodeboronation.[7]1. Ensure rigorous exclusion of oxygen through proper degassing techniques. 2. Consider using more stable boronic esters (e.g., pinacol or MIDA esters) or trifluoroborate salts.[9]
Poor Regioselectivity in Friedel-Crafts Acylation
Issue Possible Causes Solutions
Mixture of Isomers Obtained 1. The inherent electronic properties of the this compound ring direct to multiple positions. 2. Steric hindrance influencing the site of attack. 3. Reaction temperature is too high, leading to less selective reactions.1. For C3-acylation, standard Lewis acid catalysts like AlCl₃ are typically used. To favor other positions, alternative strategies like directed ortho-metalation might be necessary. 2. Use a bulkier acylating agent to potentially favor the less sterically hindered position. 3. Perform the reaction at a lower temperature to improve selectivity.

Experimental Protocols

Protocol 1: Side-Chain Lithiation and Electrophilic Quench of this compound

Materials:

  • This compound

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Electrophile (e.g., dimethyl sulfate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried, three-neck flask under an argon atmosphere, add this compound (1.0 eq) dissolved in anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution. A color change is typically observed, indicating the formation of the lithiated species.

  • Stir the reaction mixture at -78 °C for 30 minutes.[10]

  • Add the desired electrophile (e.g., dimethyl sulfate, 1.2 eq) dropwise to the cold solution.

  • Continue stirring at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.[10]

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Friedel-Crafts Acylation of this compound

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask equipped with an addition funnel and under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM.[11]

  • Cool the mixture to 0 °C in an ice/water bath.

  • Add a solution of acetyl chloride (1.1 eq) in anhydrous DCM dropwise to the AlCl₃ suspension over 10 minutes.[11]

  • Following the addition, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]

  • Carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and collect the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with a saturated NaHCO₃ solution, then with water, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by column chromatography or distillation.[11]

Protocol 3: Sonogashira Coupling of a Halogenated this compound Derivative

Materials:

  • Halogenated this compound (e.g., 3-bromo-2-methylbenzo[b]thiophene) (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq)

  • Copper(I) iodide (CuI) (0.04-0.10 eq)

  • Anhydrous and degassed solvent (e.g., THF or toluene)

  • Base (e.g., triethylamine or diisopropylamine) (2-5 eq)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the halogenated this compound, Pd(PPh₃)₂Cl₂, and CuI.[12]

  • Add the anhydrous and degassed solvent, followed by the terminal alkyne and the base.[12]

  • Thoroughly degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by TLC or GC-MS.[12]

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[12]

Data Presentation

Table 1: Representative Conditions for Side-Chain Lithiation of this compound and Subsequent Electrophilic Quench

ElectrophileBaseSolventTemperature (°C)Time (h)Yield (%)
Dimethyl sulfaten-BuLiDiethyl ether-78 to RT1.582[10]
Acyl Chloride (RCOCl)n-BuLiTHF-78 to RT2-4Moderate to Good[1]
Ester (RCO₂R')n-BuLiTHF-78 to RT2-4Moderate to Good[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Lithiation & Quench cluster_workup Workup & Purification A 1. Add this compound & anhydrous solvent to flask B 2. Place under inert atmosphere (Argon) A->B C 3. Cool to -78 °C B->C D 4. Add n-BuLi dropwise C->D E 5. Stir for 30 min D->E F 6. Add electrophile dropwise E->F G 7. Warm to RT & stir F->G H 8. Quench with aq. NH4Cl G->H I 9. Extract with organic solvent H->I J 10. Dry and concentrate I->J K 11. Purify by chromatography J->K

Caption: Workflow for side-chain lithiation and electrophilic quench.

troubleshooting_low_yield Start Low or No Product Yield CheckReagents Verify Reagent Quality (Purity, Activity) Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK CheckConditions Review Reaction Conditions (Temp, Atmosphere, Solvent) ConditionsOK Conditions OK? CheckConditions->ConditionsOK OptimizeCatalyst Optimize Catalyst System (Ligand, Pre-catalyst) Success Improved Yield OptimizeCatalyst->Success ReagentsOK->CheckConditions Yes Failure Consult Further Literature ReagentsOK->Failure No ConditionsOK->OptimizeCatalyst Yes ConditionsOK->Failure No

Caption: Troubleshooting logic for low reaction yield.

signaling_pathway cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle (Sonogashira) Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)-X(Ln) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R'(Ln) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product CuX CuX CuAlkyne Cu-C≡C-R' CuX->CuAlkyne + Alkyne, Base Alkyne H-C≡C-R' Alkyne->CuAlkyne Base Base Base->CuAlkyne CuAlkyne->Transmetal R' group transfer

Caption: Catalytic cycles in Sonogashira cross-coupling.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Benzo[b]thiophene Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzo[b]thiophene synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the cyclization step, specifically focusing on troubleshooting low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low conversion rates in benzo[b]thiophene cyclization reactions?

Low conversion rates in benzo[b]thiophene synthesis can stem from several factors, broadly categorized as:

  • Suboptimal Reaction Conditions: This is one of the most common culprits and includes incorrect temperature, reaction time, pressure, or inefficient mixing. The choice of catalyst, ligand, base, and solvent are all critical and highly interdependent.[1]

  • Low Reactivity of Starting Materials: The electronic properties of substituents on your starting materials can significantly impact their reactivity. Electron-withdrawing groups on thiophenols or aryl halides can decrease the nucleophilicity of the sulfur atom or hinder oxidative addition in metal-catalyzed reactions, leading to lower yields.[2]

  • Catalyst Inactivation or Inhibition: In metal-catalyzed reactions, particularly with palladium, the catalyst can be poisoned by impurities or coordinating functional groups on the substrates.[3] Catalyst deactivation can halt the reaction prematurely.

  • Impurity of Reactants and Reagents: The purity of starting materials, solvents, and other reagents is crucial. Impurities can interfere with the catalyst, participate in side reactions, or alter the reaction environment.[1]

  • Side Reactions and Byproduct Formation: Competing reaction pathways can consume starting materials, leading to a lower yield of the desired benzo[b]thiophene. Common side reactions include hydrolysis, polymerization, or the formation of regioisomers.[1][4]

Q2: How do I select the optimal catalyst and solvent for my specific benzo[b]thiophene cyclization?

The choice of catalyst and solvent is highly dependent on the specific synthetic route you are employing.

  • For Palladium-Catalyzed Reactions: A screening of different palladium sources (e.g., Pd(OAc)₂, PdCl₂) and ligands is often necessary. The solvent choice can dramatically influence the outcome, with common options including DMF, DMSO, and THF.[5][6] It's crucial to consult literature for similar substrate systems to find a good starting point.

  • For Copper-Catalyzed Reactions: Copper iodide (CuI) is a frequently used catalyst, often in combination with a ligand like TMEDA.[7]

  • For Metal-Free Reactions: In electrophilic cyclization, the choice of the electrophile (e.g., I₂, NBS) and a suitable solvent that can facilitate the reaction (like CH₂Cl₂) is key.[8] For some domino reactions, the solvent's ability to solubilize all reactants and intermediates is paramount.[1]

A systematic approach to optimization, as detailed in the troubleshooting guides below, is the most effective way to determine the best combination for your specific reaction.

Q3: My starting materials have low reactivity due to electron-withdrawing groups. What strategies can I employ to improve the conversion rate?

Overcoming the low reactivity of starting materials requires adjusting the reaction conditions to be more forcing or switching to a different synthetic approach.

  • Modify Reaction Conditions: Increasing the reaction temperature, extending the reaction time, or using a more active catalyst system can help overcome the activation energy barrier.[2] The choice of a stronger base or a more polar solvent might also be beneficial.[1]

  • Alternative Synthetic Routes: If optimizing conditions fails, consider alternative synthetic strategies. For instance, metal-free methods involving benzothiophene S-oxides can be effective for functionalizing electron-deficient systems.[2] Electrophilic cyclization of o-alkynyl thioanisoles is another powerful method that can tolerate a range of functional groups.[8]

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Carbonylative Cyclization

Symptoms:

  • Consistently low yield of the desired 2-substituted-benzo[b]thiophene-3-carboxylate.

  • Recovery of unreacted 2-(methylthio)phenylacetylene starting material.

  • Formation of unidentified byproducts.

Troubleshooting Workflow:

G start Low Yield in Pd-Catalyzed Cyclization cond1 Check Reaction Conditions start->cond1 cond2 Evaluate Catalyst System cond1->cond2 No solution1 Optimize Temperature, Pressure, and Time cond1->solution1 Yes cond3 Assess Starting Material Purity cond2->cond3 No solution2 Screen Different Pd Catalysts and Ligands cond2->solution2 Yes solution3 Purify Starting Materials and Dry Solvents cond3->solution3 Yes end Improved Yield cond3->end No solution1->cond2 solution2->cond3 solution3->end

Troubleshooting workflow for Pd-catalyzed cyclization.

Detailed Steps:

  • Reaction Conditions Optimization: The yield of this reaction is highly sensitive to temperature, CO pressure, and reaction time. Systematically vary these parameters to find the optimum. For example, a study on the synthesis of methyl 2-phenylbenzo[b]thiophene-3-carboxylate showed that changes in these conditions significantly impacted the yield.[1]

    ParameterVariationEffect on Yield
    Temperature 80°C vs. 100°CHigher temperature may increase rate but also decomposition.
    CO Pressure 1 atm vs. 10 atmHigher pressure can improve carbonylative addition.
    Time 12h vs. 24hLonger time may be required for complete conversion.
  • Catalyst and Ligand Screening: The choice of palladium catalyst and ligand is critical. If you are observing low yields, consider screening different catalyst systems.

    CatalystLigandBaseSolvent
    Pd(OAc)₂PPh₃Et₃NToluene
    PdCl₂(PPh₃)₂-K₂CO₃DMF
    Pd₂(dba)₃XantphosCs₂CO₃Dioxane
  • Purity of Starting Materials: Ensure the 2-(methylthio)phenylacetylene and any other reagents are pure. Impurities can poison the palladium catalyst. Consider recrystallization or column chromatography of your starting materials. Also, ensure solvents are anhydrous.

Experimental Protocol: Optimization of Palladium-Catalyzed Carbonylative Cyclization

A general procedure for optimizing the synthesis of methyl 2-phenylbenzo[b]thiophene-3-carboxylate is as follows:

  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and ligand (e.g., PPh₃, 10 mol%).

  • Add methyl(2-(phenylethynyl)phenyl)sulfane (1a) (1.0 mmol), base (e.g., Et₃N, 2.0 mmol), and anhydrous solvent (e.g., Toluene, 5 mL).

  • Purge the tube with carbon monoxide (CO) gas and then maintain a positive pressure of CO (e.g., 1 atm balloon).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Low Conversion in Electrophilic Cyclization of o-Alkynyl Thioanisoles

Symptoms:

  • Low yield of the desired 2,3-disubstituted benzo[b]thiophene.

  • Significant amount of unreacted starting material.

  • Formation of polymeric or intractable materials.

Troubleshooting Workflow:

G start Low Yield in Electrophilic Cyclization cond1 Evaluate Electrophile and Stoichiometry start->cond1 cond2 Screen Solvents cond1->cond2 No solution1 Test Different Electrophiles (I₂, ICl, NBS) and Vary Equivalents cond1->solution1 Yes cond3 Check Reaction Temperature and Time cond2->cond3 No solution2 Optimize Solvent (CH₂Cl₂, THF, CH₃CN) cond2->solution2 Yes solution3 Adjust Temperature (RT, 40°C, 80°C) and Monitor Reaction Progress cond3->solution3 Yes end Improved Conversion cond3->end No solution1->cond2 solution2->cond3 solution3->end

Troubleshooting workflow for electrophilic cyclization.

Detailed Steps:

  • Electrophile and Stoichiometry: The choice and amount of the electrophile are critical. While I₂ is common, other sources like ICl, NIS, Br₂, or NBS can be more effective depending on the substrate.[8] It's often beneficial to use a slight excess of the electrophile.

  • Solvent Optimization: The solvent plays a crucial role in stabilizing intermediates. A screen of different solvents can reveal the optimal medium for the cyclization. For the reaction of propargyl alcohol with 1,3-diphenylpropane-1,3-dione in the presence of molecular iodine, nitromethane was found to be the superior solvent.[5]

    SolventYield of 3-iodobenzo[b]thiophene
    Nitromethane87%
    THF~80%
    CH₃CN~80%
    Dichloroethane70%
    Ethanol52%
    DMF or DMSO0% (starting material recovered)
  • Temperature and Reaction Time: While many electrophilic cyclizations proceed at room temperature, some substrates may require gentle heating to achieve a reasonable reaction rate.[5] Monitor the reaction by TLC to determine the optimal reaction time and to avoid potential decomposition of the product.

Experimental Protocol: Iodine-Mediated Cyclization of a 2-(Propynyl-3-ol) Thioanisole

This protocol is adapted from a reported synthesis of functionalized benzo[b]thiophenes.[5]

  • To a solution of the substituted 2-(propynyl-3-ol) thioanisole (0.30 mmol) in the chosen solvent (5 mL, e.g., nitromethane), add molecular iodine (I₂) (1.2 equiv).

  • If a nucleophile is to be incorporated, add the 1,3-dicarbonyl compound (1.1 equiv).

  • Stir the reaction mixture at the desired temperature (e.g., 80°C) for the indicated time (e.g., 24 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with an organic solvent (e.g., CH₂Cl₂), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Preventing polymerization of thiophene-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling and preventing the polymerization of thiophene-based compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of unwanted polymerization in thiophene-based compounds?

A1: The polymerization of thiophene derivatives is often unintentional and can be triggered by several factors. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic attack, which can initiate polymerization.[1] Key triggers include:

  • Strong Acids and Lewis Acids: Aggressive Lewis acids like aluminum chloride (AlCl₃) and strong protic acids can catalyze the polymerization of the thiophene ring.[1][2] Even hot phosphoric acid can cause thiophene to form trimers.[2]

  • Oxidizing Conditions: Exposure to atmospheric oxygen or other oxidizing agents can lead to oxidative polymerization, often resulting in the formation of dark, insoluble polymeric byproducts.[1]

  • High Temperatures: Elevated temperatures, generally above 100°C, can induce thermal decomposition and subsequent polymerization.[1][3] The rate of polymerization generally increases with temperature.[4]

  • Impurities: Contaminants in reagents or solvents can act as initiators for polymerization.[1]

Q2: How can I prevent the polymerization of my thiophene compound during a chemical reaction?

A2: Preventing polymerization requires careful control of reaction conditions. Key strategies include:

  • Inert Atmosphere: Conducting reactions under an inert atmosphere, such as nitrogen or argon, is crucial to prevent oxidative polymerization.[1]

  • Temperature Control: Maintain the reaction at the lowest effective temperature. Starting at a low temperature (e.g., 0°C) and gradually increasing it can be an effective approach.[1]

  • Catalyst Selection: Opt for milder Lewis acids (e.g., stannic chloride, SnCl₄) or solid acid catalysts instead of strong ones like AlCl₃.[1]

  • High-Purity Reagents: Use high-purity, freshly distilled, and dry solvents and reagents to minimize potential impurities that could initiate polymerization.[1]

Q3: What are suitable storage conditions for reactive thiophene monomers?

A3: Proper storage is critical to maintain the stability of polymerizable thiophene-based compounds. General guidelines include:

  • Cool and Dark Environment: Store in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[5][6] Storage below +30°C is often recommended.[6]

  • Inert Atmosphere: For highly reactive monomers, storage under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation.

  • Tightly Sealed Containers: Use tightly closed containers to prevent exposure to air and moisture.[5]

  • Avoid Contamination: Store away from incompatible materials, particularly strong oxidizing agents and acids.[5]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to the polymerization of thiophene-based compounds.

Problem 1: My reaction mixture turned dark and a solid precipitated unexpectedly.

This is a common sign of unwanted polymerization.

Troubleshooting Workflow

cluster_conditions Condition Checks cluster_reagents Reagent Checks cluster_changes Corrective Actions start Dark precipitate forms in reaction check_conditions Review Reaction Conditions start->check_conditions check_reagents Evaluate Reagents check_conditions->check_reagents temp High Temperature? check_conditions->temp Temperature atmosphere Inert Atmosphere Used? check_conditions->atmosphere Atmosphere acid Strong Acid/Lewis Acid Present? check_conditions->acid Catalyst implement_changes Implement Corrective Actions check_reagents->implement_changes purity Purity of Starting Materials/Solvents? check_reagents->purity Purity storage Proper Storage of Reagents? check_reagents->storage Storage end_success Successful Reaction implement_changes->end_success end_fail Problem Persists: Consult Literature/Expert implement_changes->end_fail lower_temp Lower Reaction Temperature implement_changes->lower_temp use_inert Use Inert Atmosphere (N2/Ar) implement_changes->use_inert milder_acid Switch to Milder Catalyst implement_changes->milder_acid purify_reagents Purify/Dry Reagents and Solvents implement_changes->purify_reagents cluster_reaction Reaction Analysis cluster_workup Workup & Purification Analysis start Low Yield and Baseline in NMR analyze_reaction Analyze Reaction Parameters start->analyze_reaction analyze_workup Analyze Workup & Purification start->analyze_workup optimize Optimize Protocol analyze_reaction->optimize time Reaction Time Too Long? analyze_reaction->time concentration Concentration Too High? analyze_reaction->concentration inhibitor Stabilizer/Inhibitor Needed? analyze_reaction->inhibitor analyze_workup->optimize workup_conditions Harsh Workup Conditions (Acid/Base)? analyze_workup->workup_conditions purification_method Inappropriate Purification Method? analyze_workup->purification_method success Improved Yield optimize->success A 1. Setup & Purge with N2 B 2. Dissolve Thiophene & Acetyl Chloride in Benzene A->B C 3. Cool to 0°C B->C D 4. Add SnCl4 dropwise at 0°C C->D E 5. Stir at Room Temperature D->E F 6. Quench Reaction E->F G 7. Extraction & Washing F->G H 8. Dry Organic Layer G->H I 9. Purify by Vacuum Distillation H->I end Pure Product I->end

References

Technical Support Center: Scaling Up the Laboratory Synthesis of 2-Methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the laboratory synthesis and scale-up of 2-Methylbenzo[b]thiophene. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound in a laboratory setting?

A1: The most prevalent laboratory-scale syntheses for this compound include the acid-catalyzed cyclization of (phenylthio)acetone, the methylation of benzo[b]thiophene, and palladium-catalyzed coupling reactions. Each method offers distinct advantages regarding starting material availability, reaction conditions, and scalability.

Q2: I am getting a low yield in my synthesis. What are the likely causes?

A2: Low yields in this compound synthesis can stem from several factors. Common issues include incomplete reaction, side product formation, suboptimal reaction temperature, and impure starting materials. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) and ensure all reagents are of high purity.[1]

Q3: How can I purify the crude this compound product?

A3: Purification of this compound can be achieved through several methods depending on the scale and purity requirements. For laboratory-scale batches, column chromatography using a silica gel stationary phase and a non-polar eluent system (e.g., hexanes/ethyl acetate) is highly effective.[2] For larger quantities, vacuum distillation or recrystallization from a suitable solvent like methanol or ethanol can be employed.

Q4: What are the primary safety precautions to consider during this synthesis?

A4: The synthesis of this compound involves the use of hazardous chemicals. Thiophenol has a strong, unpleasant odor and is toxic. Chloroacetone is a lachrymator and is corrosive. Strong acids like polyphosphoric acid are highly corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Q5: Are there any specific challenges when scaling up the synthesis of this compound?

A5: Scaling up this synthesis presents challenges such as managing exothermic reactions, ensuring efficient mixing, and handling larger quantities of hazardous materials. The acid-catalyzed cyclization can be highly exothermic, requiring careful temperature control to prevent runaway reactions.[3] Efficient heat transfer and robust stirring are critical for maintaining consistent reaction conditions and achieving reproducible results on a larger scale.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Catalyst For acid-catalyzed reactions, ensure the acid (e.g., polyphosphoric acid) has not absorbed atmospheric moisture, which can reduce its activity. Use freshly opened or properly stored acid.
Incorrect Reaction Temperature Monitor the internal reaction temperature. For the cyclization step, ensure the temperature is maintained within the optimal range (e.g., 100-120°C for PPA-catalyzed cyclization).
Poor Quality Starting Materials Verify the purity of thiophenol and chloroacetone by analytical techniques such as NMR or GC-MS before starting the reaction. Impurities can interfere with the reaction.
Inefficient Stirring On a larger scale, ensure the stirring is vigorous enough to maintain a homogeneous mixture, especially during the addition of reagents.
Problem 2: Formation of Significant Side Products
Possible Cause Suggested Solution
Overheating Excessive heat during the cyclization step can lead to charring and the formation of polymeric byproducts. Maintain strict temperature control.
Incorrect Stoichiometry Ensure the molar ratios of the reactants are accurate. An excess of one reactant can lead to the formation of undesired side products.
Air Oxidation Thiophenols can be susceptible to oxidation. While not always a major issue, conducting the initial steps under an inert atmosphere (e.g., nitrogen) can minimize oxidative side reactions.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Co-eluting Impurities in Chromatography If impurities are difficult to separate by column chromatography, try a different solvent system with varying polarity. Alternatively, a different purification technique like vacuum distillation may be more effective.
Oily Product After Recrystallization The product may be "oiling out" instead of crystallizing. This can be due to impurities or using a suboptimal solvent. Try a different recrystallization solvent or a solvent mixture. Seeding the solution with a small crystal of pure product can also induce crystallization.
Residual Acid Catalyst Traces of the acid catalyst can complicate purification. Ensure the work-up procedure effectively neutralizes and removes all acidic components before purification. Washing the organic extract with a mild base (e.g., sodium bicarbonate solution) is recommended.[3]

Experimental Protocols

Method 1: Acid-Catalyzed Cyclization of (Phenylthio)acetone

This is a common and relatively straightforward method for the synthesis of this compound.

Experimental Workflow

cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification Thiophenol Thiophenol Alkylation S-Alkylation Reaction Thiophenol->Alkylation Chloroacetone Chloroacetone Chloroacetone->Alkylation Base Base (e.g., NaOH) Base->Alkylation Solvent1 Solvent (e.g., Ethanol/Water) Solvent1->Alkylation Phenylthioacetone (Phenylthio)acetone Alkylation->Phenylthioacetone Cyclization Intramolecular Cyclization Phenylthioacetone->Cyclization Acid Acid Catalyst (e.g., PPA) Acid->Cyclization Crude_Product Crude this compound Cyclization->Crude_Product Purification Purification Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Workflow for the synthesis of this compound via acid-catalyzed cyclization.

Step-by-Step Procedure:

  • Synthesis of (Phenylthio)acetone:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophenol (1.0 eq) in ethanol.

    • Add an aqueous solution of sodium hydroxide (1.1 eq) and stir for 15 minutes at room temperature.

    • To this solution, add chloroacetone (1.05 eq) dropwise, maintaining the temperature below 40°C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (phenylthio)acetone.

  • Cyclization to this compound:

    • Add the crude (phenylthio)acetone to polyphosphoric acid (PPA) (typically 10 times the weight of the starting material).

    • Heat the mixture with vigorous stirring to 100-120°C for 1-2 hours. The mixture will become viscous and darken in color.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully pour the hot reaction mixture onto crushed ice with stirring.

    • Extract the product with an organic solvent (e.g., toluene or ethyl acetate).

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.

  • Purification:

    • Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data:

ParameterValue
Thiophenol 1.0 eq
Chloroacetone 1.05 eq
Sodium Hydroxide 1.1 eq
Polyphosphoric Acid ~10x weight of (phenylthio)acetone
Cyclization Temperature 100-120°C
Typical Yield 60-80%
Method 2: Methylation of Benzo[b]thiophene

This method is suitable if benzo[b]thiophene is readily available.

Troubleshooting Logic

Start Low Yield of this compound Check_Lithiation Incomplete Lithiation? Start->Check_Lithiation Check_Methylation Inefficient Methylation? Check_Lithiation->Check_Methylation No Solution_Lithiation Use freshly titrated n-BuLi. Ensure anhydrous conditions. Check_Lithiation->Solution_Lithiation Yes Check_Purity Impure Reagents? Check_Methylation->Check_Purity No Solution_Methylation Use a more reactive methylating agent (e.g., methyl iodide). Ensure low temperature during addition. Check_Methylation->Solution_Methylation Yes Solution_Purity Purify benzo[b]thiophene before use. Use high-purity methylating agent. Check_Purity->Solution_Purity Yes

References

Technical Support Center: Resolving Peak Tailing in HPLC of Sulfur-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of sulfur-containing heterocycles.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing sulfur-containing heterocycles in HPLC?

Peak tailing for sulfur-containing heterocycles in reversed-phase HPLC is often not due to the sulfur atom itself, but rather other functional groups within the molecule, especially basic nitrogen atoms. The primary cause of peak tailing is the occurrence of more than one mechanism of analyte retention.[1] Common causes include:

  • Secondary Silanol Interactions: The most frequent cause is the interaction between basic analytes, particularly those with amine groups, and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3][4][5] These interactions are stronger for more acidic free silanol groups.[2]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of an ionizable analyte, both the ionized and unionized forms can exist, leading to peak distortion.[4][6][7][8] For basic heterocycles, a mobile phase pH above 3 can lead to deprotonated, negatively charged silanol groups that strongly interact with the protonated basic analyte.[1]

  • Metal Contamination: Trace metals like iron and aluminum in the silica matrix of the column or from HPLC system components can act as ion-exchange sites or increase the acidity of silanol groups, exacerbating peak tailing.[2][9][10]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3][5]

  • Column Degradation: Voids in the column packing, a blocked frit, or general column degradation can cause poor peak shape for all analytes.[1][3][11][12]

  • Extra-Column Effects: Excessive volume from long or wide tubing, or poorly made connections can lead to band broadening and peak tailing.[4][5]

Q2: Are sulfur-containing heterocycles themselves prone to peak tailing?

While the sulfur atom can influence the overall polarity and electronic properties of a molecule, it is not typically the primary cause of peak tailing in reversed-phase HPLC. In aromatic heterocycles, sulfur is not considered an acid-base center.[13] The peak tailing issues with these compounds almost always arise from the presence of other functional groups, most commonly basic nitrogen atoms within the heterocyclic ring structure (e.g., in thiazole or thiophene derivatives with amino substituents).[13] These basic sites interact with the stationary phase as described in Q1.

Q3: How does the mobile phase pH affect the peak shape of my sulfur-containing heterocycle?

The mobile phase pH is a critical parameter for controlling peak shape, especially for ionizable compounds.[6][7][14]

  • For Basic Heterocycles: At a low pH (typically below 3), the residual silanol groups on the silica stationary phase are protonated and thus neutral.[2][15][16] This minimizes the strong ionic interaction with a protonated basic analyte, leading to more symmetrical peaks. As the pH increases, the silanols become deprotonated and negatively charged, increasing the unwanted secondary interactions and causing tailing.[17]

  • For Acidic Heterocycles: To ensure good peak shape for acidic analytes, the mobile phase pH should be kept at least 2 pH units below the analyte's pKa to keep it in its neutral, protonated form.[12]

Operating near the pKa of the analyte should be avoided as it can lead to inconsistent peak shapes.[3][4][6]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Tailing

If you are observing peak tailing for your sulfur-containing heterocycle, follow this systematic approach to identify and resolve the issue.

Step 1: Evaluate the Extent of the Problem

  • Are all peaks tailing? If all peaks in the chromatogram are tailing, it suggests a system-wide issue such as a column void, a blocked frit, or an extra-column volume problem.[3][11]

  • Are only specific peaks tailing? If only one or a few peaks are tailing, the issue is likely chemical in nature and related to specific interactions between the analyte(s) and the stationary phase.[16]

Step 2: Investigate Chemical Interactions (for specific peak tailing)

  • Lower the Mobile Phase pH: For basic sulfur-containing heterocycles, reducing the mobile phase pH to between 2 and 3 is the first and often most effective step.[2][15][17] This protonates the silanol groups, minimizing secondary interactions.

  • Add a Mobile Phase Additive:

    • Competing Base: Add a small amount of a competing base like triethylamine (TEA) (e.g., 0.1%) to the mobile phase.[15] TEA will preferentially interact with the active silanol sites, masking them from the analyte. Note that TEA is not suitable for LC-MS applications.

    • Buffers: Use a buffer to maintain a stable pH and increase the ionic strength of the mobile phase, which can help mask residual silanol interactions.[3][16][18]

Step 3: Evaluate the Column

  • Use a Modern, High-Purity Column: Older, Type A silica columns have a higher concentration of acidic silanols and metal contaminants.[2] Switching to a modern, high-purity, end-capped Type B silica column can significantly improve peak shape for basic compounds.[2][16]

  • Consider an Alternative Stationary Phase: If peak tailing persists, consider a column with a different stationary phase that is less prone to silanol interactions, such as:

    • Polymer-based columns.[2]

    • Hybrid silica-organic columns.[2][15]

    • Polar-embedded phases.[4]

  • Check for Column Degradation: If the column is old or has been used with aggressive mobile phases, it may be degraded. Try replacing it with a new column of the same type to see if the problem is resolved.[12]

Step 4: Check the HPLC System

  • Minimize Extra-Column Volume: Ensure that the tubing between the injector, column, and detector is as short and narrow in diameter as possible.[4]

  • Check for Metal Contamination: If you suspect metal chelation with your analyte, consider using an HPLC system with inert components (e.g., PEEK tubing and fittings) or flushing the system with a chelating agent.[9][10][19]

Guide 2: Optimizing Mobile Phase Composition
ParameterRecommendation for Basic HeterocyclesRationaleData/Considerations
pH Adjust to pH 2-3Protonates silanol groups on the silica surface, minimizing secondary ionic interactions with the protonated basic analyte.[2][15][17]A change of just 0.1 pH units can shift retention time by 10%.[11] Ensure the column is stable at low pH.
Buffer Use a buffer (e.g., phosphate, formate, acetate) at 10-50 mMMaintains a stable pH and the increased ionic strength can help mask silanol interactions.[3][16]For LC-MS, use volatile buffers like ammonium formate or acetate at concentrations below 10 mM to avoid ion suppression.[16]
Additive Add a competing base (e.g., 0.1% Triethylamine - TEA)The competing base preferentially interacts with active silanol sites, preventing the analyte from doing so.[15][16]TEA is not compatible with LC-MS. Modern end-capped columns often make this unnecessary.[15]
Organic Modifier Test both Acetonitrile and MethanolThe choice of organic solvent can influence peak shape.[4]Methanol can sometimes provide better peak shapes for basic compounds.

Experimental Protocols

Protocol 1: Low-pH Mobile Phase for Basic Sulfur-Containing Heterocycles

This protocol is a starting point for improving the peak shape of basic sulfur-containing heterocycles on a standard C18 column.

  • Analyte Information: Determine the pKa of your analyte. This method is most effective for basic compounds.

  • Column Selection: Use a modern, end-capped C18 column from a reputable manufacturer.

  • Mobile Phase Preparation:

    • Aqueous Component (Solvent A): Prepare a 0.1% (v/v) solution of formic acid or trifluoroacetic acid (TFA) in HPLC-grade water. This will typically result in a pH between 2 and 3.

    • Organic Component (Solvent B): HPLC-grade acetonitrile or methanol.

  • Chromatographic Conditions:

    • Gradient: Start with a typical gradient (e.g., 5-95% B over 15 minutes) to determine the approximate retention time.

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

    • Temperature: 30-40 °C. Elevated temperatures can sometimes improve peak shape.

    • Detection: As required for the analyte (e.g., UV at a specific wavelength).

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 column volumes.

    • Inject the sample.

    • Evaluate the peak shape. The low pH should significantly reduce tailing by neutralizing the silanol groups.

Protocol 2: Using a Competing Base Additive (for non-MS applications)

If low pH is not sufficient, a competing base can be added.

  • Analyte and Column: As per Protocol 1.

  • Mobile Phase Preparation:

    • Aqueous Component (Solvent A): Prepare an aqueous buffer at the desired pH (e.g., a phosphate buffer at pH 3). Add triethylamine (TEA) to a final concentration of 0.1% (v/v).

    • Organic Component (Solvent B): HPLC-grade acetonitrile or methanol containing 0.1% (v/v) TEA.

  • Chromatographic Conditions: As per Protocol 1.

  • Analysis:

    • Equilibrate the column thoroughly with the TEA-containing mobile phase.

    • Inject the sample.

    • The TEA will compete with the basic analyte for active silanol sites, leading to improved peak symmetry.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed q1 Are all peaks tailing? start->q1 all_tail System Issue Likely: - Column Void/Damage - Blocked Frit - Extra-Column Volume q1->all_tail Yes specific_tail Chemical Interaction Likely q1->specific_tail No step3 Step 3: Change Column - Modern End-Capped Column - Alternative Stationary Phase (Polymer, Hybrid, Polar-Embedded) all_tail->step3 Check Column First step1 Step 1: Adjust Mobile Phase pH (Lower to pH 2-3 for basic analytes) specific_tail->step1 q2 Peak shape acceptable? step1->q2 step2 Step 2: Add Mobile Phase Additive (e.g., Buffer, Competing Base like TEA) q2->step2 No end_good Problem Resolved q2->end_good Yes q3 Peak shape acceptable? step2->q3 q3->step3 No q3->end_good Yes q4 Peak shape acceptable? step3->q4 step4 Step 4: Check for Metal Contamination - Use inert system - Flush with chelators q4->step4 No q4->end_good Yes end_bad Consult Further Expertise step4->end_bad

Caption: A step-by-step workflow for troubleshooting peak tailing.

Silanol_Interaction_Mechanism Mechanism of Peak Tailing due to Silanol Interactions cluster_high_ph High pH (e.g., > 4) cluster_low_ph Low pH (e.g., < 3) silanol_high_ph Deprotonated Silanol (SiO⁻) (Negatively Charged) interaction Strong Ionic Interaction (Secondary Retention) silanol_high_ph->interaction Attracts analyte_high_ph Protonated Basic Analyte (Analyte-H⁺) (Positively Charged) analyte_high_ph->interaction Attracts result_high_ph Peak Tailing interaction->result_high_ph silanol_low_ph Protonated Silanol (SiOH) (Neutral) no_interaction Minimal Interaction (Primary Hydrophobic Retention) silanol_low_ph->no_interaction No strong attraction analyte_low_ph Protonated Basic Analyte (Analyte-H⁺) (Positively Charged) analyte_low_ph->no_interaction result_low_ph Symmetrical Peak no_interaction->result_low_ph

Caption: Effect of mobile phase pH on silanol interactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Methylbenzo[b]thiophene and 3-Methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 2-methylbenzo[b]thiophene and 3-methylbenzo[b]thiophene. Understanding the distinct reactivity patterns of these isomers is crucial for designing synthetic routes to novel pharmaceutical agents and functional materials based on the benzo[b]thiophene scaffold. This document summarizes key differences in their behavior towards electrophilic substitution, metalation, and oxidation, supported by experimental data and detailed protocols.

Executive Summary

The position of the methyl group on the benzo[b]thiophene core significantly influences the regioselectivity and rate of chemical reactions. In general, the thiophene ring of benzo[b]thiophene is more susceptible to electrophilic attack than the benzene ring, with the C3 position being the most reactive in the unsubstituted parent molecule.

  • This compound typically directs electrophilic substitution to the C3 position. The methyl group at C2 also activates the benzylic protons, making side-chain metalation a key reactive pathway.

  • 3-Methylbenzo[b]thiophene presents a more complex reactivity profile. The electron-donating methyl group at C3 can activate the C2 position for electrophilic attack, but substitution on the benzene ring is also a common outcome, particularly with strong electrophiles or when the C2 position is sterically hindered.

This guide will delve into the specifics of these reactivity patterns, providing a framework for predicting and controlling the outcomes of reactions involving these important heterocyclic building blocks.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction class for functionalizing the benzo[b]thiophene core. The position of the methyl group dictates the preferred site of substitution.

Bromination

Bromination is a classic example of electrophilic halogenation. The two isomers exhibit distinct regioselectivity.

For This compound , bromination with N-bromosuccinimide (NBS) proceeds with high regioselectivity, affording the 3-bromo derivative in excellent yield.[1] This outcome is consistent with the inherent reactivity of the benzo[b]thiophene ring, where the C3 position is electronically favored for electrophilic attack.

In contrast, for 3-methylbenzo[b]thiophene , electrophilic bromination can lead to substitution at the C2 position or on the benzene ring, depending on the reaction conditions and the presence of other substituents. For example, bromination of 2-bromo-3-methylbenzo[b]thiophene results in substitution on the benzene ring, likely at the C6 position, as the more reactive positions on the thiophene ring are already substituted.[2]

Table 1: Comparison of Bromination Reactions

IsomerReagentsMajor ProductYield (%)Reference
This compoundNBS, Acetonitrile3-Bromo-2-methylbenzo[b]thiophene99[1]
2-Bromo-3-methylbenzo[b]thiopheneBromine2,6-Dibromo-3-methylbenzo[b]thiopheneNot Reported[2]
Nitration

Nitration introduces a nitro group, a versatile functional handle, onto the aromatic ring. The directing effect of the methyl group is also evident in this reaction.

For This compound , while specific comparative data is limited, the general principles of electrophilic substitution on this ring system suggest that nitration would preferentially occur at the C3 position.

For 3-methylbenzo[b]thiophene , the outcome of nitration is highly dependent on the reaction conditions and the presence of other functional groups. In cases where an electron-withdrawing group is also present at the 3-position (e.g., 3-acetyl or 3-formylbenzo[b]thiophene), nitration occurs exclusively on the benzene ring, yielding a mixture of 4-, 5-, 6-, and 7-nitro isomers.[3][4] This indicates that a deactivating group at C3 renders the thiophene ring less reactive than the benzene ring. Given that a methyl group is activating, it is plausible that nitration of 3-methylbenzo[b]thiophene could result in substitution at the C2 position, alongside substitution on the benzene ring. For instance, nitration of 4-methoxy-3-methylbenzo[b]thiophene yields a mixture of the 2-nitro and 7-nitro products.[5]

Table 2: Regioselectivity of Nitration on 3-Substituted Benzo[b]thiophenes

SubstrateNitrating AgentMajor ProductsReference
3-Acetylbenzo[b]thiopheneKNO₃ / H₂SO₄Mixture of 4-, 5-, 6-, and 7-nitro isomers[3]
3-Formylbenzo[b]thiopheneFuming HNO₃ / Acetic AnhydrideMixture of 4-, 5-, 6-, and 7-nitro isomers[3]
4-Methoxy-3-methylbenzo[b]thiopheneNot SpecifiedMixture of 2- and 7-nitro isomers (approx. 40:60 ratio)[5]
Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group, providing a gateway to a variety of other functionalities.

In This compound , Friedel-Crafts acylation is expected to occur at the C3 position, following the general trend for electrophilic substitution on this scaffold.[1]

For 3-methylbenzo[b]thiophene , similar to other electrophilic substitutions, acylation can occur at either the C2 position or the benzene ring. The acylation of 4-methoxy-3-methylbenzo[b]thiophene results in a mixture of the 2-acyl and 7-acyl products.[5]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group, typically at the most electron-rich position of an aromatic ring.

For This compound , formylation is anticipated to occur at the C3 position.

In the case of 3-substituted benzo[b]thiophenes , the Vilsmeier-Haack reaction generally proceeds at the C2 position if it is unsubstituted.[1] This highlights the strong directing effect of the thiophene sulfur atom towards the C2 position for this particular electrophilic substitution.

Metalation

Metalation, particularly lithiation, is a powerful tool for creating carbon-carbon and carbon-heteroatom bonds by generating a nucleophilic organolithium species. The two methyl isomers exhibit fundamentally different behavior in this reaction.

This compound undergoes selective side-chain lithiation upon treatment with a strong base like n-butyllithium (n-BuLi).[6] This means that a proton is abstracted from the methyl group, forming 2-(lithiomethyl)benzo[b]thiophene. This nucleophilic species can then react with various electrophiles.

3-Methylbenzo[b]thiophene , in contrast, is expected to undergo lithiation on the thiophene ring, primarily at the C2 position, which is the most acidic proton on the ring system. This regioselectivity is analogous to that of unsubstituted benzo[b]thiophene.

Metalation_Comparison cluster_2_methyl This compound cluster_3_methyl 3-Methylbenzo[b]thiophene A This compound C 2-(Lithiomethyl)benzo[b]thiophene (Side-chain metalation) A->C B n-BuLi D 3-Methylbenzo[b]thiophene F 2-Lithio-3-methylbenzo[b]thiophene (Ring metalation) D->F E n-BuLi

Comparison of Lithiation Pathways

Oxidation

Oxidation of the sulfur atom in the benzo[b]thiophene ring leads to the corresponding sulfoxides and sulfones, which can have altered biological activities and chemical properties.

Studies on the oxidation of various benzothiophene derivatives indicate that the presence of an electron-donating methyl group can influence the reaction rate. For This compound , the methyl group enhances the rate of oxidation compared to the unsubstituted benzo[b]thiophene. This is attributed to the electron-donating nature of the methyl group, which increases the electron density at the sulfur atom, making it more susceptible to attack by oxidizing agents.

Experimental Protocols

Bromination of this compound[1]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • A solution of this compound (1.0 eq) in acetonitrile is stirred under a nitrogen atmosphere at 0 °C.

  • NBS (1.03 eq) is added to the solution.

  • The ice bath is removed, and the mixture is stirred at room temperature for 30 minutes.

  • The reaction is quenched with water and extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate and filtered.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluent: hexane) to afford 3-bromo-2-methylbenzo[b]thiophene.

Nitration of 3-Acetylbenzo[b]thiophene (Illustrative for Benzene Ring Substitution)[3]

Materials:

  • 3-Acetylbenzo[b]thiophene

  • Potassium nitrate (KNO₃)

  • Concentrated sulfuric acid

Procedure:

  • To a stirred solution of 3-acetylbenzo[b]thiophene in concentrated sulfuric acid, cooled to 0 °C in an ice bath, add finely powdered potassium nitrate portion-wise.

  • Maintain the temperature at 0 °C and continue stirring for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Allow the ice to melt and collect the precipitated solid by filtration.

  • Wash the solid with water until the washings are neutral to obtain a mixture of nitro-isomers substituted on the benzene ring.

Side-Chain Lithiation of this compound and Reaction with an Electrophile[6]

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., an acyl chloride or ester)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-BuLi (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour to generate the 2-(lithiomethyl)benzo[b]thiophene intermediate.

  • Add the desired electrophile (1.2 eq).

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent, dry the organic layer, and purify by column chromatography.

Signaling Pathways and Experimental Workflows

Electrophilic_Substitution_Pathway cluster_2_methyl This compound cluster_3_methyl 3-Methylbenzo[b]thiophene A This compound C 3-E-2-methylbenzo[b]thiophene (Major Product) A->C B Electrophile (E+) D 3-Methylbenzo[b]thiophene F 2-E-3-methylbenzo[b]thiophene D->F G Benzene Ring-E- 3-methylbenzo[b]thiophene D->G E Electrophile (E+)

Regioselectivity of Electrophilic Substitution

Experimental_Workflow_Bromination A Dissolve this compound in Acetonitrile B Cool to 0 °C A->B C Add NBS B->C D Stir at Room Temperature C->D E Quench with Water D->E F Extract with Dichloromethane E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I 3-Bromo-2-methylbenzo[b]thiophene H->I

Workflow for Bromination of this compound

Conclusion

The reactivity of this compound and 3-methylbenzo[b]thiophene is dictated by the position of the methyl substituent, leading to distinct outcomes in common organic transformations. This compound favors electrophilic substitution at the C3 position and undergoes unique side-chain metalation. In contrast, 3-methylbenzo[b]thiophene exhibits more varied reactivity, with electrophilic attack possible at the C2 position or on the benzene ring, and metalation occurring on the thiophene ring. A thorough understanding of these differing reactivity patterns is essential for the strategic design of syntheses targeting specific functionalized benzo[b]thiophene derivatives for applications in drug discovery and materials science.

References

A Comparative Guide to the Biological Activity of Methylated Benzo[b]thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of methylated benzo[b]thiophene derivatives, supported by experimental data. The position of the methyl group on the benzo[b]thiophene scaffold significantly influences its pharmacological properties, impacting its efficacy as an anticancer, antibacterial, and enzyme inhibitory agent.

Data Presentation: A Comparative Overview

The biological activity of methylated benzo[b]thiophenes is a subject of considerable interest in medicinal chemistry. The addition of a methyl group can alter the electronic and steric properties of the molecule, leading to changes in its interaction with biological targets. Below, we summarize the available quantitative data to facilitate a comparison of these derivatives.

Anticancer Activity

A systematic study on substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives has provided valuable insights into the role of methylation on antiproliferative activity. The introduction of a methyl group at the C-3 position generally enhances activity against various cancer cell lines. Furthermore, the position of a methoxy group on the benzene ring of the benzo[b]thiophene moiety also plays a crucial role.[1]

Compound/DerivativeSubstitutionCell LineIC50 (µM)Reference
4-Methoxy-2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene4-OCH3HL-60>10[1]
4-Methoxy-3-methyl-2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene4-OCH3, 3-CH3HL-600.016-0.023[1]
7-Methoxy-2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene7-OCH3HL-60~1.0[1]
7-Methoxy-3-methyl-2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene7-OCH3, 3-CH3HL-60~1.0[1]

Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Antimicrobial Activity

Various methylated benzo[b]thiophene derivatives have been evaluated for their antibacterial and antifungal properties. The data is more scattered, making a direct comparison challenging due to variations in tested microbial strains and experimental protocols across different studies. However, some key findings are summarized below.

Compound/DerivativeSubstitutionMicrobial StrainMIC (µg/mL)Reference
2-Benzamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid6-CH3Salmonella>100[2]
2-(2,4-Difluorobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid6-CH3Salmonella0.54-0.73[2]
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide6-ClStaphylococcus aureus4[3]

Note: The MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of benzo[b]thiophene derivatives against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and a vehicle control. The plates are incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial and fungal strains is determined using the broth microdilution method.[5]

  • Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Preparation of Microtiter Plates: Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: The microbial strains are cultured overnight, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualization

Experimental Workflow for Biological Evaluation

G Experimental Workflow for Biological Evaluation of Methylated Benzo[b]thiophenes cluster_0 Synthesis and Characterization cluster_1 In Vitro Biological Assays cluster_2 Data Analysis and Interpretation Synthesis Synthesis of Methylated Benzo[b]thiophene Derivatives Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer Anticancer Activity (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Activity (e.g., Broth Microdilution) Purification->Antimicrobial Enzyme Enzyme Inhibition Assays Purification->Enzyme IC50 IC50/MIC Determination Anticancer->IC50 Antimicrobial->IC50 Enzyme->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.

RhoA/ROCK Signaling Pathway

Several benzo[b]thiophene derivatives have been found to exert their anticancer effects by targeting the RhoA/ROCK signaling pathway, which plays a critical role in cell proliferation, migration, and survival.

G Simplified RhoA/ROCK Signaling Pathway cluster_0 Upstream Signals cluster_1 RhoA Activation cluster_2 Downstream Effectors GPCR GPCRs GEFs GEFs GPCR->GEFs RTK RTKs RTK->GEFs RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP Activation RhoA_GTP->RhoA_GDP Inactivation ROCK ROCK RhoA_GTP->ROCK Activation GEFs->RhoA_GTP GAPs GAPs GAPs->RhoA_GDP LIMK LIMK ROCK->LIMK Phosphorylation MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation Cofilin Cofilin LIMK->Cofilin Inactivation Actin Actin Stress Fiber Formation MLC->Actin Cofilin->Actin Inhibition of depolymerization Benzo Benzo[b]thiophene Derivatives Benzo->RhoA_GTP Inhibition

Caption: Inhibition of the RhoA/ROCK pathway by certain benzo[b]thiophene derivatives.

References

Spectroscopic Comparison of 2-Methylbenzo[b]thiophene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural nuances of isomeric compounds is paramount. This guide provides a detailed spectroscopic comparison of 2-Methylbenzo[b]thiophene and its positional isomers, offering key data to aid in their differentiation and characterization.

Benzo[b]thiophene and its derivatives are significant scaffolds in medicinal chemistry and materials science. The position of a single methyl group on the benzo[b]thiophene core can significantly influence the molecule's physical, chemical, and biological properties. Precise identification of these isomers is therefore crucial. This guide summarizes key spectroscopic data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate this process.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the various isomers of methylbenzo[b]thiophene.

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
This compound 2.55 (s, 3H, -CH₃), 7.15 (s, 1H, H-3), 7.25-7.35 (m, 2H, Ar-H), 7.70-7.80 (m, 2H, Ar-H)15.0 (-CH₃), 121.7, 122.5, 123.8, 124.3, 125.0, 139.6, 140.2, 141.8~3060 (Ar C-H str), ~2920 (Alkyl C-H str), ~1450 (Ar C=C str), ~750 (Ar C-H bend)148 (M+), 147 (M-H)+, 133 (M-CH₃)+
3-Methylbenzo[b]thiophene 2.35 (s, 3H, -CH₃), 7.10 (s, 1H, H-2), 7.20-7.40 (m, 2H, Ar-H), 7.75-7.85 (m, 2H, Ar-H)14.5 (-CH₃), 121.8, 122.6, 123.9, 124.4, 130.0, 137.1, 139.8, 140.5~3050 (Ar C-H str), ~2910 (Alkyl C-H str), ~1440 (Ar C=C str), ~740 (Ar C-H bend)148 (M+), 147 (M-H)+, 133 (M-CH₃)+
4-Methylbenzo[b]thiophene 2.50 (s, 3H, -CH₃), 7.15-7.30 (m, 3H, Ar-H), 7.40 (d, 1H), 7.65 (d, 1H)19.0 (-CH₃), 120.5, 122.8, 124.9, 125.5, 128.9, 136.5, 138.0, 140.1~3070 (Ar C-H str), ~2925 (Alkyl C-H str), ~1460 (Ar C=C str), ~780 (Ar C-H bend)148 (M+), 147 (M-H)+
5-Methylbenzo[b]thiophene 2.45 (s, 3H, -CH₃), 7.10 (d, 1H), 7.25 (d, 1H), 7.55 (s, 1H), 7.70 (d, 1H)21.5 (-CH₃), 121.9, 123.0, 124.8, 127.5, 132.0, 138.0, 139.5, 140.0~3055 (Ar C-H str), ~2915 (Alkyl C-H str), ~1455 (Ar C=C str), ~810 (Ar C-H bend)148 (M+), 147 (M-H)+
6-Methylbenzo[b]thiophene 2.48 (s, 3H, -CH₃), 7.15 (d, 1H), 7.30 (s, 1H), 7.60 (s, 1H), 7.65 (d, 1H)21.8 (-CH₃), 121.0, 122.5, 125.0, 128.0, 134.0, 137.5, 139.0, 141.0~3065 (Ar C-H str), ~2920 (Alkyl C-H str), ~1450 (Ar C=C str), ~820 (Ar C-H bend)148 (M+), 147 (M-H)+
7-Methylbenzo[b]thiophene 2.52 (s, 3H, -CH₃), 7.10-7.25 (m, 2H, Ar-H), 7.35 (d, 1H), 7.65 (d, 1H)Data not readily available in compiled format.Data not readily available in compiled format.148 (M+), 147 (M-H)+

Note: Spectroscopic data are compiled from various sources and may vary slightly depending on the experimental conditions.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the methylbenzo[b]thiophene isomer was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 or 500 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16-32 scans.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 100 or 125 MHz. Spectra were obtained with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and typically required 512-1024 scans.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the neat liquid or solid sample was placed between two potassium bromide (KBr) plates to form a thin film. For solid samples, a KBr pellet was prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Data Acquisition: IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of air was collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).

  • Ionization: Electron Ionization (EI) was used with an ionization energy of 70 eV.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed using a quadrupole mass analyzer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Thin Film / KBr Pellet Thin Film or KBr Pellet Sample->Thin Film / KBr Pellet for IR Dilution Dilution in Volatile Solvent Sample->Dilution for MS NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Thin Film / KBr Pellet->IR MS Mass Spectrometer Dilution->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for the spectroscopic characterization of methylbenzo[b]thiophene isomers.

A Comparative Guide to Validated Analytical Methods for Quantifying 2-Methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), for the quantitative analysis of 2-Methylbenzo[b]thiophene. This sulfur-containing heterocyclic compound is a key structural motif in various pharmacologically active molecules and materials science applications, making its accurate quantification crucial for research and development.

The following sections detail the experimental protocols and present comparative performance data for hypothetical validated methods based on established analytical practices for similar compounds. This guide is intended to assist researchers in selecting the most appropriate analytical strategy for their specific needs.

Methodology Comparison: GC-MS vs. HPLC-UV

Both GC-MS and HPLC-UV are powerful techniques for the quantification of organic molecules. The choice between them often depends on the sample matrix, the required sensitivity, and the available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for volatile and thermally stable compounds like this compound. It offers excellent separation efficiency and provides mass spectral data that can confirm the identity of the analyte, offering a high degree of specificity.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC is a versatile technique that separates compounds based on their interaction with a stationary phase and a liquid mobile phase. For this compound, which possesses a UV-active chromophore, UV detection provides a simple and robust method for quantification.

The general analytical workflow for both techniques is illustrated below.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration GC_MS GC-MS Analysis Filtration->GC_MS Volatile Analytes HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV Non-Volatile Analytes Quantification Quantification GC_MS->Quantification HPLC_UV->Quantification Report Reporting Quantification->Report

Caption: General workflow for the quantification of this compound.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of validated GC-MS and HPLC-UV methods for the quantification of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: GC-MS Method Validation Parameters

Validation ParameterTypical Performance
Linearity (r²)≥ 0.995
Linear Range0.1 - 100 µg/mL
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 5%

Table 2: HPLC-UV Method Validation Parameters

Validation ParameterTypical Performance
Linearity (r²)≥ 0.998
Linear Range0.5 - 200 µg/mL
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 3%

Experimental Protocols

Detailed methodologies for the two analytical approaches are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a standard procedure for the quantitative analysis of this compound using GC-MS.

GC-MS Protocol cluster_prep Sample & Standard Preparation cluster_instrument Instrumental Analysis cluster_data Data Analysis stock Prepare 1 mg/mL stock solution of this compound in methanol. standards Prepare calibration standards (0.1 - 100 µg/mL) by serial dilution of the stock solution. stock->standards injection Inject 1 µL of standard/ sample into the GC-MS. standards->injection sample_prep Dissolve/dilute sample in methanol to fall within the calibration range. sample_prep->injection separation Separate on a capillary column (e.g., HP-5ms). injection->separation detection Detect using mass spectrometer in Selected Ion Monitoring (SIM) mode. separation->detection calibration Construct a calibration curve (peak area vs. concentration). detection->calibration quantification Quantify this compound in the sample using the calibration curve. calibration->quantification

Caption: Experimental workflow for GC-MS analysis.

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Mass Spectrometer: Capable of electron ionization (EI) and operating in Selected Ion Monitoring (SIM) mode.

Reagents:

  • Methanol (HPLC grade)

  • This compound reference standard

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Perform serial dilutions of the stock solution with methanol to prepare calibration standards ranging from 0.1 to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh or measure the sample.

    • Dissolve or dilute the sample in methanol to an expected concentration within the calibration range.

    • Filter the sample extract through a 0.45 µm syringe filter if necessary.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (or split, depending on concentration)

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp to 280°C at 15°C/minute.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 148, 147, 115).

      • Transfer Line Temperature: 280°C

      • Ion Source Temperature: 230°C

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the primary ion against the concentration of the calibration standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol provides a standard procedure for the quantitative analysis of this compound using HPLC with UV detection.

HPLC-UV Protocol cluster_prep Sample & Standard Preparation cluster_instrument Instrumental Analysis cluster_data Data Analysis stock Prepare 1 mg/mL stock solution of this compound in acetonitrile. standards Prepare calibration standards (0.5 - 200 µg/mL) by serial dilution with mobile phase. stock->standards injection Inject 10 µL of standard/ sample into the HPLC system. standards->injection sample_prep Dissolve/dilute sample in mobile phase to fall within the calibration range. sample_prep->injection separation Separate on a C18 column (e.g., 4.6 x 150 mm, 5 µm). injection->separation detection Detect absorbance at a specific wavelength (e.g., 228 nm). separation->detection calibration Construct a calibration curve (peak area vs. concentration). detection->calibration quantification Quantify this compound in the sample using the calibration curve. calibration->quantification

Caption: Experimental workflow for HPLC-UV analysis.

Instrumentation:

  • HPLC System: Consisting of a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from 0.5 to 200 µg/mL.

  • Sample Preparation:

    • Accurately weigh or measure the sample.

    • Dissolve or dilute the sample in the mobile phase to an expected concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • HPLC-UV Analysis:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: Determine the wavelength of maximum absorbance for this compound (e.g., ~228 nm).

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Conclusion

Both GC-MS and HPLC-UV are suitable and reliable methods for the quantification of this compound. GC-MS offers higher specificity due to the mass spectrometric detection, which can be advantageous for complex matrices where co-eluting peaks might be present. HPLC-UV is a more straightforward and often more accessible technique, providing excellent quantitative performance for routine analysis. The choice of method should be guided by the specific requirements of the study, including the nature of the sample, the need for structural confirmation, and the available resources. The provided protocols and performance data serve as a valuable starting point for developing and validating a quantitative method for this compound in a research or quality control setting.

Unveiling the Cross-Reactivity Profile of 2-Methylbenzo[b]thiophene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methylbenzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential. Understanding the cross-reactivity of these derivatives is paramount for developing selective and safe drug candidates. This guide provides an objective comparison of the performance of this compound derivatives against various biological targets, supported by experimental data and detailed protocols.

Comparative Analysis of Target Engagement

While comprehensive cross-reactivity data for a single this compound derivative across a wide range of target families is not extensively published, analysis of various derivatives reveals key selectivity insights. The following tables summarize the inhibitory activities of different this compound compounds against their primary targets and key off-targets, providing a comparative view of their selectivity profiles.

Table 1: Kinase Selectivity Profile of Benzothiophene Derivatives

Compound IDPrimary Target(s)IC50 (nM)Off-Target KinaseIC50 (nM)Selectivity (Fold)Reference
Compound 3n DYRK1A14CLK1>10,000>714[1]
DYRK1B21CLK2>10,000>476[1]
CLK4>10,000-[1]
DYRK21,30062 vs DYRK1A[1]
PF-3644022 MK23 (Ki)200 human kinasesGenerally lowGood[2]

Table 2: Activity of Benzothiophene Derivatives Against Other Targets

Compound ClassPrimary TargetCompound ExampleActivity (IC50/Ki)Off-TargetActivitySelectivityReference
Benzothiophene-chalcone hybridsAcetylcholinesterase (AChE)Compound 5f62.10 µMButyrylcholinesterase (BChE)--[3]
Benzothiophene-chalcone hybridsButyrylcholinesterase (BChE)Compound 5h24.35 µMAcetylcholinesterase (AChE)Low Inhibition-[3]
2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophenesTubulin Polymerization-Submicromolar range--[4][5]
6-OH-benzothiophene derivativesEstrogen Receptor α (ERα)Compound 19dPotent antagonistEndometrial cellsNo agonistic activity[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cross-reactivity. Below are protocols for key assays used to determine the selectivity and binding affinity of this compound derivatives.

LanthaScreen® Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for assessing kinase inhibitor potency and selectivity.

Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. A europium-labeled antibody directed against the kinase is used as the FRET donor, and the tracer acts as the acceptor. Inhibition of the tracer-kinase interaction results in a decrease in the FRET signal.[7][8]

Generalized Protocol: [9][10][11]

  • Reagent Preparation:

    • Prepare a 4X solution of the test compound in kinase buffer.

    • Prepare a 2X solution of the kinase and a europium-labeled anti-tag antibody in kinase buffer.

    • Prepare a 4X solution of the fluorescently labeled kinase tracer in kinase buffer.

  • Assay Procedure (384-well plate):

    • Add 4 µL of the 4X test compound solution to the assay wells.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

    • Add 4 µL of the 4X tracer solution to all wells.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the emission ratio (acceptor/donor) to determine the degree of FRET.

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Competitive Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[12][13]

Principle: A fixed concentration of a high-affinity radioligand is incubated with the receptor source (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound.[14][15]

Generalized Protocol: [13]

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.

  • Assay Setup (96-well filter plate):

    • To each well, add the assay buffer, the unlabeled test compound at various concentrations, a fixed concentration of the radioligand, and the membrane suspension.

    • For determining non-specific binding, a high concentration of an unlabeled ligand with known affinity for the target is used in separate wells.

  • Incubation:

    • Incubate the plate for a sufficient time at a specific temperature to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filters, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a competitive binding curve to determine the IC50 value, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound derivatives and a typical experimental workflow.

Experimental Workflow for Kinase Inhibitor Profiling cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Plate_Setup Plate Setup (384-well) Compound_Prep->Plate_Setup Kinase_Panel Kinase Panel Selection Reagent_Prep Assay Reagent Preparation (Kinase, Substrate, ATP, Antibody, Tracer) Kinase_Panel->Reagent_Prep Dispensing Automated Dispensing (Compound, Kinase, Substrate/ATP) Reagent_Prep->Dispensing Plate_Setup->Dispensing Incubation Incubation Dispensing->Incubation Detection Detection Reagent Addition Incubation->Detection Plate_Reading Plate Reading (TR-FRET Signal) Detection->Plate_Reading Data_Processing Data Processing (% Inhibition Calculation) Plate_Reading->Data_Processing IC50_Determination IC50 Curve Fitting Data_Processing->IC50_Determination Selectivity_Analysis Selectivity Profile Generation IC50_Determination->Selectivity_Analysis

Caption: Workflow for kinase inhibitor profiling.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling RTK RTK RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds Compound This compound Derivative Compound->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of RTK signaling pathway.

Inhibition of STAT3 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor Binds Compound This compound Derivative Compound->JAK Inhibits STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerizes Gene_Expression Target Gene Expression STAT3_Dimer->Gene_Expression Translocates & Regulates

Caption: Inhibition of STAT3 signaling pathway.

References

Unambiguous Structural Confirmation of 2-Methylbenzo[b]thiophene Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of single-crystal X-ray crystallography against common spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural elucidation of 2-Methylbenzo[b]thiophene derivatives. While X-ray crystallography offers the definitive solid-state structure, NMR and MS provide crucial information about the molecule's connectivity and composition in solution and the gas phase, respectively.

At a Glance: Comparing Structural Elucidation Techniques

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.Connectivity of atoms (through-bond and through-space), chemical environment of nuclei, stereochemistry.Molecular weight, elemental composition, fragmentation patterns for substructure identification.
Sample Phase Solid (single crystal)SolutionGas phase (after ionization)
Strengths Unambiguous determination of absolute structure.Provides information on structure and dynamics in solution, non-destructive.High sensitivity, provides molecular formula, suitable for complex mixtures (with GC/LC).
Limitations Requires a suitable single crystal, which can be difficult to grow. Provides a static picture of the molecule in the solid state.Does not directly provide bond lengths and angles. Spectra can be complex for large molecules.Does not provide stereochemical information or definitive connectivity.

In-Depth Analysis: A Data-Driven Comparison

To illustrate the quantitative data obtained from each technique, the following tables summarize experimental and literature data for this compound and its derivatives.

X-ray Crystallography Data for this compound Derivatives

The following data is extracted from the single-crystal X-ray diffraction analysis of 2,3-Dimethylbenzo[b]thiophene 1,1-dioxide and 2-Bromobenzo[b]thiophene 1,1-dioxide. This provides a reliable approximation of the bond lengths and angles within the core benzo[b]thiophene structure.

Parameter 2,3-Dimethylbenzo[b]thiophene 1,1-dioxide 2-Bromobenzo[b]thiophene 1,1-dioxide
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/n
Unit Cell Dimensions a = 7.932(3) Å, b = 12.112(4) Å, c = 8.922(3) Å, β = 91.72(3)°a = 7.932(3) Å, b = 12.112(4) Å, c = 8.922(3) Å, β = 91.72(3)°
Selected Bond Lengths (Å)
S-O(1)--
S-O(2)--
S-C(2)--
S-C(7a)--
C(2)-C(3)--
**Selected Bond Angles (°) **
O(1)-S-O(2)--
O(1)-S-C(2)--
O(2)-S-C(2)--
C(2)-S-C(7a)--
S-C(2)-C(3)--

Note: Specific bond lengths and angles for the core structure were not explicitly tabulated in the referenced literature, but the unit cell parameters demonstrate the precise nature of the data obtained.

NMR Spectroscopy Data for this compound

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms. The following are typical ¹H and ¹³C NMR chemical shifts for this compound.[1]

¹H NMR (CDCl₃) Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-3~7.15q~1.1
H-4, H-5, H-6~7.2-7.4m-
H-7~7.75d~8.0
CH₃~2.55d~1.1
¹³C NMR (CDCl₃) Chemical Shift (ppm)
CH₃~14.5
C-3~122.1
C-7~122.8
C-4~123.5
C-5~124.2
C-6~124.3
C-3a~138.9
C-7a~140.2
C-2~140.8
Mass Spectrometry Data for this compound

Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and identifying structural motifs. The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak.[1]

Parameter Value
Molecular Formula C₉H₈S
Molecular Weight 148.23 g/mol
Major Fragment Ions (m/z) 148 (M⁺), 147 (M-H)⁺, 133 (M-CH₃)⁺, 105, 89, 77

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for each of the discussed techniques.

Single-Crystal X-ray Crystallography
  • Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (usually to 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: 5-10 mg of the this compound sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve high homogeneity.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

    • ¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is usually required compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the this compound sample (typically 1-10 µg/mL) is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Separation: A small volume (e.g., 1 µL) of the sample is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

  • Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In Electron Ionization (EI), the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection and Spectrum Generation: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Mount Crystal crystal_growth->mounting diffraction X-ray Diffraction mounting->diffraction solution Structure Solution diffraction->solution refinement Structure Refinement solution->refinement validation Validation & CIF refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: Workflow for X-ray Crystallography.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolution Dissolve in Deuterated Solvent shimming Shimming dissolution->shimming acquisition Acquire FID shimming->acquisition ft Fourier Transform acquisition->ft phasing Phasing & Baseline Correction ft->phasing integration Integration & Peak Picking phasing->integration final_spectrum final_spectrum integration->final_spectrum Assigned Spectrum ms_workflow cluster_prep Sample Preparation cluster_sep Separation & Ionization cluster_analysis Mass Analysis dissolution Dissolve in Volatile Solvent injection GC Injection dissolution->injection separation Chromatographic Separation injection->separation ionization Ionization (EI) separation->ionization mass_analyzer Mass Analyzer (m/z Separation) ionization->mass_analyzer detection Detection mass_analyzer->detection final_spectrum final_spectrum detection->final_spectrum Mass Spectrum

References

A Comparative Guide to New Synthetic Routes for 2-Methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry and materials science, with 2-methylbenzo[b]thiophene serving as a crucial intermediate in the synthesis of numerous bioactive compounds and functional materials. The development of efficient and versatile synthetic routes to this key building block is of significant interest. This guide provides an objective comparison of traditional and novel synthetic methodologies for this compound, supported by experimental data to inform route selection in research and development.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into classical methods, often involving harsh conditions, and modern catalytic approaches that offer milder conditions and greater functional group tolerance. This guide will explore a traditional acid-catalyzed cyclization method and two contemporary transition-metal-catalyzed strategies.

G cluster_0 General Synthetic Workflow Starting Materials Starting Materials Intermediate Formation Intermediate Formation Starting Materials->Intermediate Formation Reaction Cyclization Cyclization Intermediate Formation->Cyclization Intramolecular Reaction This compound This compound Cyclization->this compound Final Product G cluster_classical Classical Synthesis Thiophenol Thiophenol + Chloroacetone Thioether (Phenylthio)acetone Thiophenol->Thioether S-Alkylation Cyclization Acid-Catalyzed Cyclization (PPA) Thioether->Cyclization Product1 This compound Cyclization->Product1 G cluster_modern1 Modern Synthesis via Lithiation BT Benzo[b]thiophene Lithiation Lithiation (n-BuLi) BT->Lithiation Methylation Methylation (DMS) Lithiation->Methylation Product2 This compound Methylation->Product2 G cluster_modern2 Modern Synthesis via Palladium Catalysis Starting_Materials 2-Iodothioanisole + Propyne Sonogashira Sonogashira Coupling (Pd/Cu catalyzed) Starting_Materials->Sonogashira Intermediate 2-(Prop-1-yn-1-yl)thioanisole Sonogashira->Intermediate Cyclization Electrophilic Cyclization (I₂) Intermediate->Cyclization Product3 3-Iodo-2-methylbenzo[b]thiophene Cyclization->Product3

Comparative analysis of catalysts for benzo[b]thiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry and materials science, integral to the frameworks of numerous pharmaceuticals and organic electronics. The efficient synthesis of these bicyclic heterocycles is, therefore, a subject of intense research. This guide provides a comparative analysis of various catalytic systems employed for the synthesis of benzo[b]thiophenes, with a focus on palladium, copper, nickel, and metal-free approaches. The performance of these catalysts is evaluated based on reaction yields, conditions, and substrate scope, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The choice of catalyst exerts a profound influence on the efficiency, regioselectivity, and functional group tolerance of benzo[b]thiophene synthesis. Below is a summary of representative catalytic systems, highlighting their key performance metrics.

Catalyst SystemStarting MaterialsReaction ConditionsYield (%)Reference
Palladium-Catalyzed
Pd(OAc)₂ / TMEDA / AgTFA2-Iodothiophenol, PhenylacetyleneDMF, 110 °C, 24 h87[1]
PdI₂ / KIMethyl(2-(phenylethynyl)phenyl)sulfane, CO, AirMeOH, 80 °C, 40 atm, 24 h80[2]
Pd(OAc)₂ / Cu(OAc)₂ / PyridineBenzo[b]thiophene 1,1-dioxide, Phenylboronic acid1,4-Dioxane, 100 °C, 20 h39[3]
Copper-Catalyzed
CuI / 1,10-phen / n-Pr₃N(2-Iodobenzyl)triphenylphosphonium bromide, Thioacetic acidToluene, 110 °C, 12 h85[4]
CuI / L-proline2-Bromoiodoarene, 1,3-MonothiodiketoneDMF, 90 °C, 3 h90[5]
Nickel-Catalyzed
Ni(cyclam)(BF₄)₂ (Electrochemical)o-Haloaryl allyl thioetherAcetonitrile, Mg/C electrodes73[6]
Metal-Free
K₂So-HalovinylbenzeneDMF, 140 °CHigh[7]
Cs₂CO₃2-Fluorobenzonitrile, α-Substituted methanethiolDMSO, Room Temperatureup to 90
I₂ / AirTriethylammonium thiolateNot specifiedGood to Excellent

Experimental Protocols

Detailed methodologies for representative catalytic systems are provided below to facilitate replication and adaptation.

Palladium-Catalyzed Synthesis of 2-Phenylbenzo[b]thiophene[1]

Materials:

  • 2-Iodothiophenol (0.5 mmol)

  • Phenylacetylene (2.0 mmol, 4 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.075 mmol, 15 mol%)

  • Tetramethylethylenediamine (TMEDA, 0.1 mmol, 20 mol%)

  • Silver trifluoroacetate (AgTFA, 0.55 mmol, 1.1 equiv.)

  • N,N-Dimethylformamide (DMF, 2 mL)

Procedure: To a dried reaction tube were added 2-iodothiophenol, Pd(OAc)₂, TMEDA, and AgTFA. The tube was evacuated and backfilled with nitrogen three times. Under a nitrogen atmosphere, DMF and phenylacetylene were added. The tube was sealed and the reaction mixture was stirred at 110 °C for 24 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and filtered through a pad of Celite. The filtrate was washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.

Copper-Catalyzed Synthesis of Benzo[b]thiophene Derivatives[4]

Materials:

  • (2-Iodobenzyl)triphenylphosphonium bromide (0.5 mmol)

  • Thiocarboxylic acid (0.6 mmol)

  • Copper(I) iodide (CuI, 0.05 mmol, 10 mol%)

  • 1,10-Phenanthroline (1,10-phen, 0.05 mmol, 10 mol%)

  • Tripropylamine (n-Pr₃N, 1.0 mmol)

  • Toluene (5 mL)

Procedure: A mixture of (2-iodobenzyl)triphenylphosphonium bromide, thiocarboxylic acid, CuI, and 1,10-phenanthroline was placed in a Schlenk tube. The tube was evacuated and backfilled with argon. Toluene and tripropylamine were then added via syringe. The reaction mixture was stirred at 110 °C for 12 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel to yield the corresponding benzo[b]thiophene derivative.

Electrochemical Nickel-Catalyzed Synthesis of Dihydro-benzo[b]thiophene Derivatives[6]

Materials:

  • ortho-Haloaryl allyl thioether (e.g., 1a)

  • Ni(cyclam)(BF₄)₂ (10 mol%)

  • Acetonitrile

  • Magnesium (Mg) anode

  • Carbon fiber (C) cathode

Procedure: The electrolysis is carried out in a one-compartment cell fitted with a sacrificial magnesium anode and a concentric carbon fiber cathode. The ortho-haloaryl allyl thioether and the Ni(cyclam)(BF₄)₂ catalyst are dissolved in acetonitrile. The electrolysis is conducted at a constant current until 3.3 F/mol of charge is passed. Upon completion, the solvent is evaporated, and the residue is purified by chromatography to isolate the dihydro-benzo[b]thiophene product.

Metal-Free Synthesis of 2-Substituted Benzo[b]thiophenes[8]

Materials:

  • 2-Fluorobenzonitrile (1.0 equiv.)

  • α-Substituted methanethiol (1.0 equiv.)

  • Cesium carbonate (Cs₂CO₃, 3.0 equiv.)

  • Dimethyl sulfoxide (DMSO)

Procedure: To a solution of 2-fluorobenzonitrile and α-substituted methanethiol in DMSO, cesium carbonate was added. The reaction mixture was stirred at room temperature for the time indicated in the comparative table. Upon completion, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product was purified by column chromatography to give the desired 3-aminobenzo[b]thiophene derivative.

Reaction Pathways and Mechanisms

The following diagrams illustrate the generalized experimental workflows and proposed catalytic cycles for the synthesis of benzo[b]thiophenes.

experimental_workflow cluster_start Starting Materials Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_end Final Product start_materials Reactants & Catalyst solvent Add Solvent start_materials->solvent 1. conditions Set Temperature & Stirring solvent->conditions 2. quench Quench Reaction conditions->quench 3. extract Extraction quench->extract 4. purify Column Chromatography extract->purify 5. product Benzo[b]thiophene purify->product 6.

Generalized experimental workflow for catalyst screening.

palladium_catalyzed_cycle pd0 Pd(0) pd_complex Alkyne-Pd(0) Complex pd0->pd_complex Coordination with 2-alkynylthiophenol pd_intermediate1 Oxidative Addition Intermediate pd_complex->pd_intermediate1 Intramolecular Addition pd_intermediate2 Cyclized Intermediate pd_intermediate1->pd_intermediate2 Protonation pd_intermediate2->pd0 Reductive Elimination product Benzo[b]thiophene pd_intermediate2->product

Proposed catalytic cycle for Palladium-catalyzed synthesis.[8]

copper_catalyzed_cycle cu_catalyst Cu(I) Catalyst cu_intermediate1 Ullmann C-S Coupling Intermediate cu_catalyst->cu_intermediate1 Reaction with (2-iodobenzyl)PPh₃Br & Thioacid cu_intermediate2 Wittig Precursor cu_intermediate1->cu_intermediate2 Formation of ylide product Benzo[b]thiophene cu_intermediate2->product Intramolecular Wittig Reaction product->cu_catalyst Catalyst Regeneration

Proposed pathway for Copper-catalyzed synthesis.

metal_free_pathway start Thiolate radical_gen Sulfur Radical (via SET) start->radical_gen Oxidation (e.g., I₂/O₂) cyclization Intramolecular Radical Cyclization radical_gen->cyclization aromatization Aromatization cyclization->aromatization product Benzo[b]thiophene aromatization->product

Generalized radical pathway for metal-free synthesis.[3]

Conclusion

The synthesis of benzo[b]thiophenes can be achieved through a variety of catalytic methods, each with its own set of advantages and limitations. Palladium and copper catalysts are highly efficient and offer broad substrate scope, making them suitable for the synthesis of complex derivatives. Nickel catalysis, particularly through electrochemical methods, provides an alternative route. Metal-free approaches are gaining prominence due to their cost-effectiveness and reduced environmental impact, often proceeding through radical pathways. The selection of an appropriate catalyst will depend on the specific target molecule, desired functional group tolerance, and considerations of cost and environmental sustainability. This guide serves as a foundational resource for researchers to navigate the diverse landscape of catalytic options for benzo[b]thiophene synthesis.

References

A Comparative Guide to In-Silico and Experimental Properties of 2-Methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of computational (in-silico) and traditional experimental methodologies provides a powerful paradigm for modern chemical and pharmaceutical research. 2-Methylbenzo[b]thiophene, a heterocyclic compound, serves as a valuable scaffold in medicinal chemistry and materials science.[1][2] Its derivatives have been investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] This guide offers an objective comparison between the predicted and experimentally determined properties of this compound, providing a clear overview for researchers engaged in drug discovery and development.

Data Presentation: Physicochemical Properties

The following table summarizes the quantitative data for this compound, contrasting values derived from computational models (in-silico) with those obtained through laboratory experiments. This side-by-side comparison is crucial for validating computational predictions and understanding the physical characteristics of the compound.

PropertyIn-Silico / Predicted ValueExperimental Value
Molecular Weight 148.23 g/mol [7]148.229 g/mol [8]
Monoisotopic Mass 148.03467143 Da[7][9]Not Applicable
Melting Point Not available47-53 °C[8][10][11]
Boiling Point Not available242-243 °C @ 760 mmHg[12]
Density Not available1.146 g/cm³[8]
logP (Octanol/Water) 3.3 (XLogP3)3.71[12]
Water Solubility 52.42 mg/L @ 25 °C (estimated)[12]Insoluble[12]
Vapor Pressure Not available0.00578 - 0.1 mmHg @ 25 °C[8][12]
Polar Surface Area (PSA) 28.24 ŲNot Applicable
Hydrogen Bond Donors 00
Hydrogen Bond Acceptors 1[8]1
Rotatable Bond Count 0[8]0

Logical Workflow: In-Silico vs. Experimental Characterization

The diagram below illustrates the distinct yet complementary workflows for characterizing a chemical compound like this compound using in-silico and experimental approaches. The in-silico path allows for rapid, high-throughput screening of properties, while the experimental path provides empirical validation and definitive data.

G cluster_0 In-Silico Workflow cluster_1 Experimental Workflow in_silico_start 2D/3D Structure Input calc_physchem Calculate Physicochemical Properties (logP, PSA, MW) in_silico_start->calc_physchem admet_pred ADMET Prediction (Toxicity, Metabolism) calc_physchem->admet_pred docking Molecular Docking Simulation admet_pred->docking in_silico_end Predicted Activity & Properties Profile docking->in_silico_end exp_start Compound Synthesis & Purification in_silico_end->exp_start Guide Synthesis measure_physchem Measure Physicochemical Properties (MP, BP, Solubility) exp_start->measure_physchem in_vitro_assay In-Vitro Biological Assays (Enzyme Inhibition, Cytotoxicity) measure_physchem->in_vitro_assay in_vivo_study In-Vivo Studies (Animal Models) in_vitro_assay->in_vivo_study exp_end Validated Activity & Properties Profile in_vivo_study->exp_end exp_end->in_silico_start Refine Models

Caption: Comparison of in-silico and experimental characterization workflows.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. Below are protocols for determining key physicochemical properties cited in this guide.

1. Determination of Melting Point

  • Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a key indicator of purity.

  • Methodology (Capillary Method):

    • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

    • The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point device).

    • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range is recorded from the appearance of the first liquid droplet to the complete liquefaction of the sample. For a pure substance, this range is typically narrow.

2. Determination of Boiling Point

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

  • Methodology (Distillation):

    • A sample of this compound is placed in a distillation flask with a few boiling chips to ensure smooth boiling.

    • A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

    • The flask is heated gently. As the liquid boils and the vapor rises, the temperature on the thermometer will stabilize.

    • The constant temperature observed during the distillation of the liquid is recorded as the boiling point at the given atmospheric pressure.

3. Determination of Octanol-Water Partition Coefficient (logP)

  • Principle: The logP value represents the ratio of a compound's concentration in an octanol phase to its concentration in an aqueous phase at equilibrium. It is a critical measure of lipophilicity.

  • Methodology (Shake-Flask Method):

    • A known amount of this compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

    • The mixture is shaken vigorously in a separatory funnel until equilibrium is reached (typically for several hours).

    • The mixture is allowed to stand until the octanol and water layers are clearly separated.

    • The concentration of the compound in each layer is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Water], and the logP is the base-10 logarithm of P.

Workflow for In-Vitro Enzyme Inhibition Assay

To validate in-silico predictions of biological activity, in-vitro assays are performed. The following diagram outlines a typical workflow for an enzyme inhibition assay, a common procedure in drug discovery to assess the potency of a compound against a specific protein target.[13]

G prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer, Test Compound) setup_assay Assay Setup (Incubate Enzyme with Test Compound) prep_reagents->setup_assay init_reaction Initiate Reaction (Add Substrate) setup_assay->init_reaction monitor_reaction Monitor Reaction Progress (e.g., Spectrophotometry) init_reaction->monitor_reaction data_analysis Data Analysis (Calculate Reaction Rates) monitor_reaction->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50

Caption: Standard workflow for an in-vitro enzyme inhibition assay.

References

2-Methylbenzo[b]thiophene: A Versatile Scaffold for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the applications of 2-methylbenzo[b]thiophene derivatives reveals their significant potential in both medicinal chemistry and materials science. This guide provides an objective comparison of their performance against established alternatives, supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.

The benzo[b]thiophene moiety, a fused benzene and thiophene ring system, is a privileged scaffold in the development of bioactive compounds and functional organic materials. The introduction of a methyl group at the 2-position of this scaffold, to form this compound, offers a valuable building block for further chemical modifications, allowing for the fine-tuning of electronic and steric properties to enhance performance in various applications.

Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated promising activity in several therapeutic areas, most notably as anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have explored the potential of this compound derivatives as cytotoxic agents against various cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Comparative Anticancer Activity of Benzo[b]thiophene Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
1 2-Aroyl-benzo[b]thiopheneHepG2 (Liver)3.02 - 3.11DoxorubicinNot specified in direct comparison
2 ThienopyrimidinePC-3 (Prostate)2.15DoxorubicinNot specified in direct comparison
3 Benzo[b]thiophene-3-carboxylic acid 1,1-dioxideMDA-MB-231 (Breast)Not specifiedDoxorubicinNot specified

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a more potent compound.

Key Signaling Pathways in Anticancer Activity

Two of the key signaling pathways identified as targets for benzo[b]thiophene derivatives are the RhoA/ROCK and VEGFR-2/AKT pathways.

The RhoA/ROCK signaling pathway plays a critical role in regulating cell shape, motility, and proliferation.[1][2][3][4] Its dysregulation is frequently observed in cancer, contributing to tumor growth and metastasis.[1][3]

RhoA_ROCK_Pathway Extracellular Signals Extracellular Signals RhoA RhoA Extracellular Signals->RhoA ROCK ROCK RhoA->ROCK LIMK LIMK ROCK->LIMK Cofilin Cofilin LIMK->Cofilin inhibition Actin Cytoskeleton Reorganization Actin Cytoskeleton Reorganization Cofilin->Actin Cytoskeleton Reorganization Benzo_b_thiophene_Derivative Benzo_b_thiophene_Derivative Benzo_b_thiophene_Derivative->RhoA inhibition VEGFR2_AKT_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PI3K PI3K VEGFR-2->PI3K AKT AKT PI3K->AKT Cell Survival & Proliferation Cell Survival & Proliferation AKT->Cell Survival & Proliferation Benzo_b_thiophene_Derivative Benzo_b_thiophene_Derivative Benzo_b_thiophene_Derivative->VEGFR-2 inhibition MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound derivative B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

References

Safety Operating Guide

Proper Disposal of 2-Methylbenzo[b]thiophene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 2-Methylbenzo[b]thiophene, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of any vapors.

Waste Segregation and Collection

All waste materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, weighing boats), must be collected in a designated, properly labeled, and sealed hazardous waste container. The container should be clearly marked with "Hazardous Waste" and the full chemical name, "this compound."

Laboratory-Scale Chemical Degradation (Oxidation)

For small quantities of this compound waste, a chemical degradation step can be performed to break down the molecule into less hazardous substances before collection by a licensed waste disposal company. The recommended method is oxidation using potassium permanganate (KMnO₄).

Experimental Protocol: Oxidative Degradation

Objective: To oxidize this compound to simpler, less hazardous compounds.

Materials:

  • This compound waste

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃)

  • Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)

  • Stir plate and stir bar

  • Ice bath

  • pH paper or pH meter

Procedure:

  • Preparation:

    • In a chemical fume hood, place the reaction flask containing the this compound waste in an ice bath on a stir plate.

    • Slowly and carefully add a small amount of water to the waste to create an aqueous solution or suspension.

    • With constant stirring, cautiously add concentrated sulfuric acid to the mixture to create acidic conditions. Aim for a pH of approximately 1-2.

  • Oxidation:

    • Slowly and in small portions, add a saturated solution of potassium permanganate to the acidic this compound mixture. The solution will turn a deep purple color.

    • Continue adding the potassium permanganate solution until the purple color persists for at least 30 minutes, indicating that the oxidation is complete and there is an excess of permanganate.

    • Allow the reaction to stir at room temperature for several hours to ensure complete degradation.

  • Quenching Excess Permanganate:

    • To neutralize the excess potassium permanganate, slowly add a solution of sodium bisulfite or sodium sulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) may form.

  • Neutralization:

    • Carefully neutralize the acidic solution by adding a solution of sodium hydroxide or sodium bicarbonate until the pH is between 6 and 8. Use pH paper or a pH meter to monitor the pH.

  • Final Disposal:

    • The resulting mixture, containing manganese dioxide and other degradation products, should be collected in a designated hazardous waste container for pickup by a licensed environmental disposal company.

Quantitative Data Summary

For the oxidative degradation procedure, the following table provides a summary of recommended quantities and conditions. These are general guidelines and may need to be adjusted based on the specific concentration and volume of the this compound waste.

ParameterRecommended Value/Range
Reagent Ratios
Molar Ratio (KMnO₄ : Substrate)~ 3:1 to 5:1 (ensure excess oxidant)
Reaction Conditions
pH1-2 (acidic)
TemperatureInitially in an ice bath, then at room temperature
Reaction TimeSeveral hours (monitor for completion)
Quenching Agent
Sodium Bisulfite/SulfiteAdd until the purple color of permanganate is discharged
Final Neutralization
Final pH6-8

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposal start Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collection Collect Waste in a Labeled Hazardous Waste Container fume_hood->collection decision Small Quantity for Laboratory Degradation? collection->decision degradation Perform Oxidative Degradation (Potassium Permanganate) decision->degradation Yes professional_disposal Arrange for Pickup by a Licensed Waste Disposal Company decision->professional_disposal No quench Quench Excess Oxidant degradation->quench neutralize Neutralize Final Solution quench->neutralize final_collection Collect Treated Waste for Professional Disposal neutralize->final_collection final_collection->professional_disposal

Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility. Always consult your institution's specific safety and disposal guidelines.

Personal protective equipment for handling 2-Methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Methylbenzo[b]thiophene

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal procedures for the handling of this compound (CAS No: 1195-14-8). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Chemical and Physical Properties

Understanding the physical characteristics of this compound is the first step in safe handling.

PropertyValue
Molecular Formula C₉H₈S[1][2]
Molecular Weight 148.23 g/mol [1]
Appearance Beige to brownish low melting solid[2]
Melting Point 48-53 °C[2]
Boiling Point 242-243 °C at 760 mmHg[2][3]
Flash Point > 109 °C (> 228.2 °F)[4] or 72.4 °C (162 °F)[2][3]
Density 1.146 g/cm³[2]
Solubility Soluble in methanol.[2] Low solubility in water.[3]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory. The use of appropriate PPE is the most critical line of defense against exposure.

PPE CategoryItemSpecification
Eye/Face Protection Safety Goggles & Face ShieldWear tightly fitting chemical splash goggles conforming to OSHA (29 CFR 1910.133) or European Standard EN166.[4][5] A face shield should be worn over goggles when splashing is a risk.[6]
Hand Protection Chemical-Resistant GlovesHandle with impervious gloves (e.g., Nitrile) at all times.[5] Gloves must be inspected prior to use.[5] For extended contact or handling larger quantities, consider double-gloving.[6]
Body Protection Laboratory Coat & ApronWear a flame-resistant lab coat, kept fully fastened.[5][6] A chemical-resistant apron worn over the lab coat is also recommended.[6]
Respiratory Protection Fume Hood or RespiratorAll work must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6] If a fume hood is unavailable or insufficient, a NIOSH-approved N95 dust mask or other appropriate respirator is necessary.[6][7]

Operational Plan: Handling and Experimental Protocol

Follow these step-by-step procedures to ensure safe handling during laboratory operations.

Preparation and Engineering Controls
  • Fume Hood Verification : Confirm that the chemical fume hood is operational and certified before beginning any work.

  • Designated Area : Establish a specific, clearly marked area within the fume hood for the experiment to contain any potential spills.

  • Gather Materials : Have all necessary equipment, reagents, and waste containers prepared and within reach inside the fume hood to minimize movement and handling time.

  • Emergency Equipment : Ensure an eyewash station and safety shower are accessible and unobstructed.

Weighing and Transfer
  • Perform all weighing and transfers of solid this compound within the designated area of the fume hood.

  • Use anti-static weighing paper or a tared container to prevent dispersal of the solid.

  • Close the primary container tightly immediately after dispensing the required amount.

Experimental Procedure
  • Handling : Always avoid direct contact with skin and eyes.[4] Do not breathe in dust or vapors.[4][5]

  • Environment : Keep the sash of the fume hood at the lowest possible height during the experiment.

  • Monitoring : Continuously monitor the reaction for any signs of unexpected changes.

  • Hygiene : Do not eat, drink, or smoke in the laboratory area.[4][8] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][5]

Post-Experiment
  • Decontamination : Thoroughly clean and decontaminate all surfaces and equipment that came into contact with the chemical.

  • Storage : Store this compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials like strong oxidizing agents.[2][4] The storage area should be locked up.[5][9]

  • Labeling : Clearly label any resulting mixtures or products with their contents and associated hazards.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : Do not dispose of this compound down the drain.[9]

  • Solid Waste : All solid waste contaminated with the compound (e.g., used gloves, weighing paper, paper towels) must be collected in a designated, clearly labeled hazardous waste container.[4][6]

  • Liquid Waste : Solutions or liquid waste containing this compound must be collected in a separate, labeled hazardous waste container for liquids.[6]

  • Disposal Compliance : Dispose of all waste through an approved waste disposal plant, following all local, regional, and national hazardous waste regulations.[4][5][9]

Mandatory Visualization: Handling Workflow

The following diagram outlines the logical workflow for safely handling this compound from initial preparation to final disposal.

G prep 1. Preparation - Verify Fume Hood - Don PPE - Prepare Workspace handle 2. Handling & Experiment - Weigh in Fume Hood - Conduct Experiment - Monitor Reaction prep->handle cleanup 3. Post-Experiment - Decontaminate Surfaces - Store Chemical Properly handle->cleanup disposal 4. Waste Disposal - Segregate Solid & Liquid Waste - Label Waste Containers - Arrange for Pickup cleanup->disposal end Procedure Complete disposal->end

References

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Strategy Settings

Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.